Product packaging for Octyltin trichloride(Cat. No.:CAS No. 3091-25-6)

Octyltin trichloride

Cat. No.: B049613
CAS No.: 3091-25-6
M. Wt: 338.3 g/mol
InChI Key: INTLMJZQCBRQAT-UHFFFAOYSA-K
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Description

Octyltin trichloride is a versatile organotin compound of significant interest in research and development, primarily serving as a critical precursor in the synthesis of more complex organotin stabilizers and catalysts. Its main application lies in the study of PVC heat stabilization, where it acts as an intermediate to create mixed-metal stabilizers that effectively scavenge hydrochloric acid and prevent polymer degradation. Furthermore, this compound is a valuable reagent in organic synthesis and materials science, used to introduce the octyltin moiety into molecular frameworks. Its mechanism of action is rooted in the Lewis acidity of the tin center, which can coordinate to substrates and facilitate various transformations, including transesterification and condensation reactions. The octyl group provides enhanced lipid solubility and modifies the compound's reactivity and compatibility within organic systems, making it a subject of study for developing novel catalysts and functional materials. Available in high purity to ensure experimental reproducibility, this product is intended for laboratory research purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17Cl3Sn B049613 Octyltin trichloride CAS No. 3091-25-6

Properties

IUPAC Name

trichloro(octyl)stannane
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InChI

InChI=1S/C8H17.3ClH.Sn/c1-3-5-7-8-6-4-2;;;;/h1,3-8H2,2H3;3*1H;/q;;;;+3/p-3
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InChI Key

INTLMJZQCBRQAT-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCCCCC[Sn](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H17Cl3Sn
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DSSTOX Substance ID

DTXSID3029659
Record name Stannane, trichlorooctyl-
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Molecular Weight

338.3 g/mol
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Physical Description

Liquid, Other Solid, Colorless liquid; [OECD SIDS] Pale yellow liquid; [Alfa Aesar MSDS]
Record name Stannane, trichlorooctyl-
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Vapor Pressure

0.004 [mmHg]
Record name Trichlorooctylstannane
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CAS No.

3091-25-6
Record name Octyltin trichloride
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Foundational & Exploratory

Octyltin Trichloride (CAS 3091-25-6): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Octyltin trichloride (MOTC), an organotin compound with significant applications in industrial chemistry. This document consolidates essential information regarding its physicochemical properties, toxicological profile, synthesis, and analytical methods. It is intended to serve as a core reference for professionals in research and development.

Physicochemical Properties

This compound is an organometallic compound characterized by an eight-carbon alkyl chain attached to a tin atom, which is also bonded to three chlorine atoms.[1] It typically appears as a colorless to pale yellow or brown liquid.[1][2] It is primarily used as a precursor for other organotin compounds and as a catalyst, particularly in polymer chemistry.[1]

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 3091-25-6[3][4][5]
Molecular Formula C₈H₁₇Cl₃Sn[1][3][4]
Molecular Weight 338.29 g/mol [2][3][4]
Appearance Colorless to pale yellow liquid; Brown fluid[1][2]
Density 1.43 g/cm³ (at 20 °C); 1.35 g/cm³[2][4]
Boiling Point 115 °C[2]
142 - 143 °C (at 33 hPa)[5]
150 - 159 °C (at 10 Torr)[4]
299.9 °C (at 760 mmHg)[3]
Melting Point Undetermined[2]
Flash Point 113 °C (closed cup); 135.2 °C[3][5]
Vapor Pressure 0.00206 mmHg (at 25 °C)[3]
Water Solubility Not miscible or difficult to mix; 330 μg/L (at 20 °C)[2][3]
Canonical SMILES CCCCCCCC--INVALID-LINK--(Cl)Cl[3]
InChI Key INTLMJZQCBRQAT-UHFFFAOYSA-K[1][4]

Toxicology and Safety

Organotin compounds, including this compound, are recognized for their potential toxicity. It is crucial to handle this substance with appropriate safety measures in a laboratory or industrial setting.

Hazard Classification and Toxicological Data

This compound is classified as a hazardous substance. It is known to cause severe skin burns and eye damage, is very toxic to aquatic life with long-lasting effects, and is suspected of damaging fertility or the unborn child.[6] Prolonged or repeated exposure may cause damage to organs.[2][6]

Table 2: Toxicological and Safety Data for this compound

ParameterValueSource(s)
GHS Hazard Statements H315: Causes skin irritation[6]
H318: Causes serious eye damage[6]
H361: Suspected of damaging fertility or the unborn child[6]
H372 / H373: Causes damage to organs through prolonged or repeated exposure[2][6]
H410: Very toxic to aquatic life with long lasting effects[2]
Acute Oral Toxicity (LD50) 4,600 mg/kg (rat)[2]
Exposure Routes Oral, Inhalation, Dermal[6]
Occupational Exposure Limits (as Sn) TWA: 0.1 mg/m³[3][6]
STEL: 0.2 mg/m³ (skin)[3][6]
IDLH: 25 mg/m³[6]
Personal Protective Equipment (PPE)

When handling this compound, the use of comprehensive personal protective equipment is mandatory. This includes:

  • Eye/Face Protection: Tightly fitting safety goggles with side-shields.[7]

  • Skin Protection: Impervious and flame-resistant clothing, along with protective gloves.[7]

  • Respiratory Protection: A full-face respirator if exposure limits are exceeded or irritation is experienced.[7] All handling should be conducted in a well-ventilated area or outdoors.[7]

Synthesis and Experimental Protocols

Synthesis Routes
  • Direct Reaction Method: This process involves the direct reaction of metallic tin with n-octyl chloride. The reaction is typically catalyzed by phosphorus trichloride at elevated temperatures (180-200 °C). The product is a mixture of di-n-octyltin dichloride and mono-n-octyltin trichloride, which requires subsequent purification.

  • Redistribution Reaction: A common industrial method is the redistribution (or comproportionation) reaction between tetraoctyltin (Sn(C₈H₁₇)₄) and tin tetrachloride (SnCl₄). By controlling the stoichiometry of the reactants, a mixture of octyltin chlorides is produced, from which the trichloride species can be purified.

  • Alkylation of Tin Tetrachloride: This route involves the alkylation of tin tetrachloride using organometallic reagents, such as trioctyl aluminum compounds. The reaction must be carefully controlled to favor the formation of the mono-octyltin product. The purification of this compound from the resulting mixture can be achieved by extraction with an aqueous phase containing halide ions.

Analytical Experimental Protocol: GC-MS

The quantification of this compound in various matrices, such as consumer products or environmental samples, is commonly performed using Gas Chromatography coupled with Mass Spectrometry (GC-MS) after a derivatization step.

Objective: To determine the concentration of this compound in a sample.

Methodology:

  • Sample Preparation (Migration):

    • A sample migration step is performed to simulate the leaching of the compound from a solid matrix. This often involves incubation in a dilute hydrochloric acid solution (e.g., 0.07 M HCl) to mimic gastric digestion, particularly for toy materials as per regulation EN71-3.

  • Derivatization:

    • Organotin chlorides are polar and require derivatization to become volatile for GC analysis. A common method is ethylation using sodium tetraethylborate (NaBEt₄).

    • Procedure:

      • Take a 5 mL aliquot of the migration solution.

      • Add an internal standard (e.g., a deuterated organotin compound like Tributyl-d27-tin chloride).

      • Adjust the pH to ~4.7 using an acetate buffer.

      • Add 0.5 mL of 2% (w/v) sodium tetraethylborate solution.

      • Immediately add 2 mL of hexane.

      • Vortex vigorously for 30 minutes to facilitate the derivatization and extraction of the now ethylated, non-polar octyltin species into the hexane layer.

      • Allow the phases to separate.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the hexane supernatant into the GC-MS system.

    • Gas Chromatograph (GC) Conditions (Example):

      • Column: Agilent VF-XMS (60 m x 0.25 mm i.d. x 0.25 µm) or similar non-polar column.

      • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

      • Oven Program: An appropriate temperature gradient is used to separate the derivatized organotin compounds.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Precursor and product ions for ethylated this compound would be selected.

  • Quantification:

    • A calibration curve is generated using standards of this compound that have undergone the same derivatization and extraction procedure.

    • The concentration in the sample is determined by comparing its peak area (relative to the internal standard) against the calibration curve.

Mechanism of Action and Signaling Pathways

The biological activity of this compound is understood in the broader context of organotin compound toxicity, which primarily targets the immune and nervous systems. In its catalytic applications, it functions as a Lewis acid.

Immunotoxic Mechanism

Organotin compounds are known to induce immunotoxicity, particularly through thymic atrophy. This is achieved by suppressing the proliferation of immature thymocytes and inducing programmed cell death (apoptosis) in mature ones.[1] While specific studies on this compound are limited, the pathway is well-documented for related compounds like tributyltin. The proposed mechanism involves the generation of intracellular reactive oxygen species (ROS), which disrupts mitochondrial function and initiates a caspase-dependent apoptotic cascade.[1]

G MOTC This compound (or other Organotins) Cell Thymocyte MOTC->Cell Enters ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Ca ↑ Intracellular Ca²⁺ Cell->Ca Mito Mitochondrial Stress (Membrane Depolarization) ROS->Mito CytoC Cytochrome c Release Mito->CytoC Ca->Mito Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 (Executioner Caspase) Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed immunotoxic pathway of organotins leading to thymocyte apoptosis.

Catalytic Mechanism (Lewis Acid)

In chemical synthesis, such as the formation of polyurethanes, organotin compounds like this compound function as Lewis acids. The tin atom, being electron-deficient, coordinates with electron-rich atoms (like oxygen or nitrogen) in the reactants (e.g., an alcohol and an isocyanate). This coordination activates the reactants, lowering the energy barrier for the reaction and increasing the reaction rate.

G cluster_0 Catalytic Cycle MOTC This compound (R-SnCl₃) Complex Activated Ternary Complex [Sn-O-N Coordination] MOTC->Complex Coordinates Alcohol Alcohol (R'-OH) Alcohol->Complex Isocyanate Isocyanate (R''-NCO) Isocyanate->Complex Product Urethane Product Complex->Product Reaction Product->MOTC Regenerates Catalyst

Caption: Lewis acid catalytic mechanism of this compound in urethane formation.

References

A Comprehensive Technical Guide to the Synthesis of Mono-n-octyltin Trichloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the primary synthetic routes to mono-n-octyltin trichloride, a key intermediate in the production of organotin compounds. The information is tailored for professionals in research and development, offering structured data, detailed experimental protocols, and visual representations of the chemical processes.

Core Synthesis Methodologies

The synthesis of mono-n-octyltin trichloride is predominantly achieved through two principal methods: the direct synthesis from metallic tin and n-octyl chloride, and the redistribution reaction (also known as Kocheshkov comproportionation) involving tin tetrachloride and a tetraalkyltin compound. A third, less common method, involves the alkylation of tin tetrachloride with organoaluminum compounds. Each method presents distinct advantages and challenges in terms of yield, purity, and reaction conditions.

Direct Synthesis

The direct synthesis route involves the reaction of elemental tin with n-octyl chloride. This process often requires a catalyst to proceed at a reasonable rate and typically results in a mixture of mono-, di-, and tri-n-octyltin chlorides.

Reaction Scheme:

Sn + n-C₈H₁₇Cl → (n-C₈H₁₇)SnCl₃ + (n-C₈H₁₇)₂SnCl₂ + (n-C₈H₁₇)₃SnCl

A key challenge in this method is controlling the selectivity towards the desired mono-n-octyltin trichloride. The product distribution is highly dependent on the catalyst and reaction conditions.

ParameterValueReference
Reactants Tin powder, n-octyl chloride, n-octyl iodide[1]
Catalyst Phosphorus trichloride[1]
Temperature 175-200 °C[1]
Product Composition ~16% Mono-n-octyltin trichloride, ~78% Di-n-octyltin dichloride[1]
ParameterValueReference
Reactants Tin powder, Anhydrous SnCl₂, n-octyl chloride[2]
Catalyst System Diethyl ethoxy ethanol amine[2]
Temperature 180 °C[2]
Reaction Time 6 hours (addition) + 4 hours (heating)[2]
Product Composition 50.9% Mono-n-octyltin trichloride, 48.1% Di-n-octyltin dichloride[2]
  • A mixture of 24 g (0.2 mol) of finely powdered tin, 90.0 g (0.6 mol) of n-octyl chloride, 9.6 g (0.04 mol) of n-octyl iodide, and 1.2 g (0.0088 mol) of phosphorus trichloride is charged into a reaction vessel equipped with a stirrer, condenser, and thermometer.

  • The mixture is heated with stirring to a temperature of 180-200°C.

  • During the reaction, approximately 20 ml of alpha-octene is distilled off over about 6 hours.

  • After cooling the reaction mass to approximately 18°C, the unreacted tin and formed tin dichloride are removed by filtration.

  • The excess unreacted n-octyl chloride and iodide are distilled off from the filtrate.

  • The remaining product is a mixture containing approximately 78% di-n-octyltin dichloride and 16% mono-n-octyltin trichloride.[1]

Redistribution Reaction (Kocheshkov Comproportionation)

The redistribution reaction provides a more controlled route to mono-n-octyltin trichloride. This method involves the reaction of tin tetrachloride (SnCl₄) with tetra-n-octyltin ((n-C₈H₁₇)₄Sn). By adjusting the stoichiometry, the formation of mono-n-octyltin trichloride can be favored.

Reaction Scheme:

3 SnCl₄ + (n-C₈H₁₇)₄Sn → 4 (n-C₈H₁₇)SnCl₃

In practice, a mixture of organotin chlorides is often produced, necessitating a purification step. A common approach is a two-stage process involving the redistribution reaction followed by purification.

ParameterValueReference
Reactants Tin tetrachloride (SnCl₄), Tetra-n-octyltin ((n-C₈H₁₇)₄Sn)[3]
Stoichiometry Equimolar amounts[3]
Temperature 20-60 °C[3]
Initial Product Composition Mixture of mono-, di-, and tri-octyltin chlorides[3]
  • In a suitable reaction vessel, equimolar amounts of tin tetrachloride (SnCl₄) and tetra-n-octyltin ((n-C₈H₁₇)₄Sn) are reacted at a temperature between 20 and 60°C.[3]

  • The reaction proceeds via a redistribution mechanism, yielding a mixture of octyltin chlorides.

  • The resulting product mixture is then subjected to a purification process to isolate the mono-n-octyltin trichloride.

Purification: Aqueous Hydrochloric Acid Extraction

A highly effective method for purifying mono-n-octyltin trichloride from the reaction mixture is through extraction with an aqueous solution of hydrochloric acid. Mono-n-octyltin trichloride exhibits higher solubility in the aqueous acidic phase compared to di- and tri-octyltin chlorides, which remain predominantly in the organic phase.[3][4]

ParameterValueReference
Extraction Agent Aqueous Hydrochloric Acid[3]
HCl Concentration 3-7%[3]
Extraction Temperature 20-80 °C[3]
Final Purity 94-100% Mono-n-octyltin trichloride[3]
  • The crude product mixture from the redistribution reaction is contacted with an aqueous solution of hydrochloric acid (3-7% concentration).

  • The extraction is carried out at a temperature between 20 and 80°C.

  • The mixture is allowed to separate into an aqueous phase, enriched with mono-n-octyltin trichloride, and an organic phase containing the majority of the di- and tri-octyltin compounds.

  • The mono-n-octyltin trichloride-rich aqueous phase is separated from the organic phase.

  • Optionally, the aqueous phase can be washed with an organic solvent to further remove residual by-products.

  • Mono-n-octyltin trichloride is recovered from the aqueous phase, for instance, by distillation of the hydrochloric acid.[3][4]

Visualizing the Synthesis and Purification Workflows

To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the key synthesis pathways and the purification workflow.

Synthesis_Pathways cluster_direct Direct Synthesis cluster_redistribution Redistribution Reaction Tin Tin Direct_Reaction Reaction (Catalyst, Heat) Tin->Direct_Reaction n-Octyl Chloride_D n-Octyl Chloride n-Octyl Chloride_D->Direct_Reaction Product_Mixture_D Mixture of Octyltin Chlorides Direct_Reaction->Product_Mixture_D SnCl4 Tin Tetrachloride Redistribution Redistribution Reaction SnCl4->Redistribution Tetra-n-octyltin Tetra-n-octyltin Tetra-n-octyltin->Redistribution Product_Mixture_R Mixture of Octyltin Chlorides Redistribution->Product_Mixture_R

Caption: Overview of the primary synthesis pathways for mono-n-octyltin trichloride.

Purification_Workflow Start Crude Mixture of Octyltin Chlorides Extraction Aqueous HCl Extraction Start->Extraction Phase_Separation Phase Separation Extraction->Phase_Separation Aqueous_Phase Aqueous Phase (Mono-n-octyltin trichloride) Phase_Separation->Aqueous_Phase Enriched Organic_Phase Organic Phase (Di- & Tri-octyltin chlorides) Phase_Separation->Organic_Phase By-products Recovery Recovery of Product Aqueous_Phase->Recovery Final_Product Pure Mono-n-octyltin trichloride Recovery->Final_Product

Caption: Workflow for the purification of mono-n-octyltin trichloride.

References

An In-Depth Technical Guide to Trichlorooctylstannane: Structure, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Trichlorooctylstannane, a significant organotin compound. It details its chemical and physical properties, outlines a common synthetic methodology, and provides a framework for its analysis using modern chromatographic and spectroscopic techniques. This document is intended to serve as a valuable resource for professionals in research and development who require a thorough understanding of this compound.

Core Concepts: Chemical Identity and Properties

Trichlorooctylstannane, also known by its IUPAC name trichloro(octyl)stannane and CAS number 3091-25-6, is an organotin compound with the chemical formula C8H17Cl3Sn.[1] It is characterized by a central tin atom bonded to an octyl group and three chlorine atoms. This structure imparts specific chemical and physical properties that are critical to its applications.

The presence of the three chlorine atoms makes the tin center highly electrophilic, rendering the compound susceptible to nucleophilic attack and hydrolysis. It is a colorless to pale yellow liquid under standard conditions.

A summary of its key quantitative data is presented in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C8H17Cl3Sn
Molecular Weight 338.29 g/mol
CAS Number 3091-25-6
Density 1.35 g/cm³
Boiling Point 299.9 °C at 760 mmHg
Vapor Pressure 0.004 mm Hg

Synthesis of Trichlorooctylstannane: A Detailed Methodology

A prevalent method for the synthesis of Trichlorooctylstannane is the redistribution reaction, also known as the Kocheshkov redistribution. This reaction involves the exchange of organic and inorganic ligands between two organotin compounds. In the case of Trichlorooctylstannane, this is typically achieved through the reaction of tetraoctyltin with an excess of tin(IV) chloride.

Experimental Protocol: Synthesis via Redistribution Reaction

Materials:

  • Tetraoctyltin (Sn(C8H17)4)

  • Tin(IV) chloride (SnCl4), anhydrous

  • Anhydrous, inert solvent (e.g., toluene or xylene)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line, etc.)

  • Heating mantle and temperature controller

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a multi-necked flask equipped with a reflux condenser, a dropping funnel, a mechanical stirrer, and a nitrogen/argon inlet, dissolve tetraoctyltin in the anhydrous solvent. The system should be thoroughly dried and purged with an inert gas to exclude moisture.

  • Addition of Tin(IV) Chloride: While stirring the solution, add a stoichiometric excess of anhydrous tin(IV) chloride dropwise from the dropping funnel. The reaction is exothermic, and the rate of addition should be controlled to maintain a manageable reaction temperature. A 3:1 molar ratio of SnCl4 to Sn(C8H17)4 is theoretically required for the formation of RSnCl3.

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to a temperature between 80°C and 120°C. The exact temperature and reaction time will depend on the solvent used and the specific scale of the reaction. Monitor the progress of the reaction by taking aliquots and analyzing them by Gas Chromatography (GC).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. The solvent and any unreacted tin(IV) chloride can be removed by distillation under reduced pressure. The resulting crude Trichlorooctylstannane is then purified by fractional distillation under high vacuum to yield the pure product.

The logical workflow for this synthesis is depicted in the following diagram:

G Synthesis Workflow of Trichlorooctylstannane A Reactants: Tetraoctyltin (Sn(C8H17)4) Tin(IV) chloride (SnCl4) C Reaction Conditions: - Inert Atmosphere (N2/Ar) - Controlled Temperature (80-120°C) - Stirring A->C B Reaction Vessel: Anhydrous Solvent (e.g., Toluene) B->C D Reaction Monitoring: Gas Chromatography (GC) C->D E Work-up: - Cooling - Removal of Solvent and excess SnCl4 (Vacuum Distillation) D->E Reaction Complete F Purification: Fractional Vacuum Distillation E->F G Final Product: Trichlorooctylstannane (C8H17SnCl3) F->G

Caption: Synthesis Workflow of Trichlorooctylstannane.

Analytical Characterization

The purity and identity of the synthesized Trichlorooctylstannane must be confirmed through rigorous analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For the analysis of organotin compounds like Trichlorooctylstannane, a specific protocol is required.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or equivalent) is typically used. Column dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness are common.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis or split mode for concentrated samples. Injector temperature should be set to a value that ensures efficient volatilization without thermal degradation (e.g., 250-280°C).

  • Oven Temperature Program: A temperature gradient is employed to ensure good separation of the analyte from any impurities. A typical program might be:

    • Initial temperature: 50-80°C, hold for 1-2 minutes.

    • Ramp: Increase temperature at a rate of 10-20°C/min to a final temperature of 280-300°C.

    • Final hold: Hold at the final temperature for 5-10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 400) to capture the molecular ion and characteristic fragment ions.

    • Ion Source Temperature: Typically 230°C.

    • Quadrupole Temperature: Typically 150°C.

The expected mass spectrum of Trichlorooctylstannane would show a characteristic isotopic pattern for the tin atom, along with fragment ions corresponding to the loss of the octyl group and chlorine atoms.

The logical workflow for the GC-MS analysis is as follows:

G GC-MS Analysis Workflow A Sample Preparation: Dilution in a suitable solvent (e.g., hexane or dichloromethane) B GC Injection: Split/Splitless Injector A->B C GC Separation: Capillary Column (Temperature Programmed) B->C D MS Ionization: Electron Ionization (EI) C->D E MS Mass Analysis: Quadrupole Analyzer D->E F Data Analysis: - Retention Time - Mass Spectrum - Library Matching E->F

Caption: GC-MS Analysis Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of Trichlorooctylstannane. The spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the octyl chain.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Solvent: A deuterated solvent that can dissolve the sample without interfering with the signals of interest. Deuterated chloroform (CDCl₃) is a common choice.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR: The spectrum will show signals corresponding to the different protons of the octyl group. The protons on the carbon adjacent to the tin atom will be the most deshielded and will appear at the highest chemical shift. The integration of the signals will correspond to the number of protons in each environment.

  • ¹³C NMR: The spectrum will show distinct signals for each of the eight carbon atoms in the octyl chain. The carbon atom directly bonded to the tin atom will be significantly shifted due to the electronegativity and heavy atom effect of tin.

Expected Spectral Features:

While the exact chemical shifts can vary slightly depending on the solvent and concentration, the general pattern is predictable. In the ¹H NMR spectrum, a triplet corresponding to the terminal methyl group (CH₃) will be observed at the lowest chemical shift (upfield). The methylene groups (CH₂) will appear as multiplets in the intermediate region, and the methylene group attached to the tin atom will be the most downfield. In the ¹³C NMR spectrum, eight distinct signals are expected for the octyl chain, with the C1 carbon (attached to Sn) being the most downfield.

Safety and Handling

Trichlorooctylstannane is a hazardous chemical and should be handled with appropriate safety precautions. It is corrosive and can cause severe skin burns and eye damage. Inhalation may cause respiratory irritation. It is also toxic to aquatic life. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Conclusion

This technical guide has provided a detailed overview of Trichlorooctylstannane, covering its fundamental properties, a detailed synthetic protocol, and methods for its analytical characterization. The provided data and experimental workflows are intended to equip researchers and professionals with the necessary knowledge to work with this compound effectively and safely. The combination of redistribution synthesis and analysis by GC-MS and NMR spectroscopy represents a standard approach for obtaining and verifying the purity and structure of Trichlorooctylstannane in a laboratory setting.

References

An In-depth Technical Guide to the Solubility of Octyltin Trichloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of octyltin trichloride (MOTT), a significant organotin compound with applications in catalysis and as a precursor for other organotin derivatives. Understanding its solubility is critical for its application in various chemical processes, including reaction chemistry, purification, and formulation. This document compiles available solubility data, presents a detailed experimental protocol for solubility determination, and illustrates the experimental workflow.

Core Data Presentation: Solubility of this compound

The solubility of this compound is influenced by the polarity of the solvent, with a general tendency towards higher solubility in less polar and coordinating solvents. The available quantitative and qualitative solubility data are summarized below.

SolventChemical FormulaTypeTemperature (°C)SolubilityCitation
WaterH₂OProtic, Polar20330 µg/L
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOAprotic, PolarNot SpecifiedSoluble
ChloroformCHCl₃Aprotic, Moderately PolarNot SpecifiedSoluble
Ethyl AcetateCH₃COOCH₂CH₃Aprotic, Moderately PolarNot SpecifiedSlightly Soluble
MethanolCH₃OHProtic, PolarNot SpecifiedSlightly Soluble
HexaneC₆H₁₄Aprotic, Non-PolarNot SpecifiedUsed for crystallization, implying some solubility
TolueneC₇H₈Aprotic, Non-PolarNot SpecifiedUsed for crystallization, implying some solubility

Experimental Protocols: Determination of Solubility

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This method is adapted from established principles of solubility testing, such as those outlined in OECD Test Guideline 105 for water solubility, and is applicable to organic solvents.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance (± 0.1 mg)

  • Volumetric flasks and pipettes

  • Centrifuge and/or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for quantification (e.g., Gas Chromatography with Mass Spectrometry (GC-MS), Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for tin analysis, or High-Performance Liquid Chromatography (HPLC))

  • Glass vials with screw caps

Procedure:

  • Preparation of the Saturated Solution (Flask Method): a. Add an excess amount of this compound to a series of glass vials. The excess is crucial to ensure that saturation is achieved. b. Accurately pipette a known volume of the selected organic solvent into each vial. c. Tightly cap the vials to prevent solvent evaporation. d. Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). e. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the time to reach equilibrium.

  • Phase Separation: a. After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the undissolved solid to settle. b. To separate the saturated solution from the excess solid, either centrifuge the samples or filter the supernatant using a syringe filter. The filter material should be compatible with the solvent and should not adsorb the solute.

  • Sample Preparation for Analysis: a. Carefully take an aliquot of the clear, saturated supernatant. b. Dilute the aliquot gravimetrically or volumetrically with the same solvent to a concentration that falls within the calibrated range of the analytical instrument.

  • Quantification: a. Analyze the diluted samples using a pre-calibrated analytical method (e.g., GC-MS or ICP-MS). b. Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent. c. Determine the concentration of this compound in the diluted samples from the calibration curve.

  • Calculation of Solubility: a. Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor. b. Express the solubility in appropriate units, such as g/100 mL, mg/L, or mol/L.

Safety Precautions:

  • This compound and many organic solvents are hazardous. All experimental work should be conducted in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

  • Consult the Safety Data Sheet (SDS) for this compound and the specific solvent being used for detailed safety information.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Solubility_Determination_Workflow start Start prep_materials Prepare Materials: - High Purity this compound - Analytical Grade Solvent - Glassware & Equipment start->prep_materials add_excess Add Excess MOTT to Vials prep_materials->add_excess add_solvent Add Known Volume of Solvent add_excess->add_solvent equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) add_solvent->equilibrate phase_separation Phase Separation: - Centrifugation or - Filtration equilibrate->phase_separation sample_prep Prepare Sample for Analysis: - Aliquot Supernatant - Dilute to Known Volume phase_separation->sample_prep quantification Quantification: - GC-MS, ICP-MS, or HPLC - Use Calibration Curve sample_prep->quantification calculate Calculate Solubility quantification->calculate end End calculate->end

Workflow for Solubility Determination

Octyltin Trichloride: A Technical Safety and Toxicological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core safety, handling, and toxicological information for Octyltin Trichloride (CAS No: 3091-25-6), synthesized from publicly available Safety Data Sheets (SDS) and toxicological databases. The information is presented to meet the needs of professionals in research and development who handle this compound.

Chemical Identification and Physical Properties

This compound is an organotin compound characterized by an eight-carbon alkyl chain attached to a tin atom bonded to three chlorine atoms. It is primarily used as a precursor and catalyst in chemical synthesis. Under standard conditions, it is a colorless to pale yellow liquid or oil, and it is sensitive to moisture.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 3091-25-6Multiple Sources
Molecular Formula C₈H₁₇Cl₃SnMultiple Sources
Molecular Weight 338.29 g/mol Multiple Sources
Appearance Colorless to pale yellow liquid/oil[1][2]
Density 1.35 g/cm³[2]
Melting Point Not reported; liquid at standard conditionsN/A
Boiling Point 150-159 °C at 10 mmHg[2]
Flash Point >121 °C[2]
Water Solubility 330 µg/L at 20 °C (low solubility)
Vapor Pressure 2.67 hPa at 100 °C[2]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). Its primary hazards are related to specific target organ toxicity following repeated exposure and severe damage to the eyes. It is also recognized as being very toxic to aquatic life with long-lasting effects.

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementPictogram
Specific Target Organ Toxicity, Repeated Exposure (STOT RE)1H372: Causes damage to organs through prolonged or repeated exposure.Health Hazard
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage.Corrosion
Skin Corrosion/Irritation2H315: Causes skin irritation.Exclamation Mark
Hazardous to the Aquatic Environment, Acute Hazard1H400: Very toxic to aquatic life.Environment
Hazardous to the Aquatic Environment, Chronic Hazard1H410: Very toxic to aquatic life with long lasting effects.Environment
Reproductive Toxicity2H361: Suspected of damaging fertility or the unborn child.Health Hazard

Source: Aggregated from multiple SDS sources.

Signal Word: Danger

Key Hazard Statements:

  • H372: Causes damage to organs through prolonged or repeated exposure.

  • H318: Causes serious eye damage.

  • H410: Very toxic to aquatic life with long lasting effects.

Key Precautionary Statements:

  • P260: Do not breathe dust/fume/gas/mist/vapours/spray.

  • P273: Avoid release to the environment.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P310: Immediately call a POISON CENTER/doctor.

Toxicological Profile

The toxicity of this compound is consistent with other organotin compounds, which are known to be neurotoxic and immunotoxic. The primary route of concern for systemic effects is repeated exposure.

Table 3: Mammalian Toxicity Data

TestRouteSpeciesValue
LD₅₀ (Lethal Dose, 50%)OralRat4600 mg/kg

Source:[2][3]

While the acute oral toxicity is relatively low, the main toxicological concern is the cumulative damage to organs from repeated exposure, as highlighted by its STOT RE Category 1 classification.

Table 4: Occupational Exposure Limits (as Sn)

LimitAgencyValue
PEL (Permissible Exposure Limit)OSHA0.1 mg/m³
TLV (Threshold Limit Value)ACGIH0.1 mg/m³
TLV-STEL (Short-Term Exposure Limit)ACGIH0.2 mg/m³
IDLH (Immediately Dangerous to Life or Health)NIOSH25 mg/m³

Source:[4]

Ecotoxicological Profile

Molecular Mechanism of Toxicity: A Signaling Pathway

Organotin compounds, including this compound, are known endocrine disruptors. A key mechanism of their toxicity involves the inappropriate activation of nuclear receptor signaling pathways. Specifically, organotins can bind to and activate the Retinoid X Receptor (RXR), which forms a heterodimer with the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). This activation can lead to downstream gene expression that promotes adverse effects such as adipocyte differentiation.

Organotin_Toxicity_Pathway Simplified Organotin Toxicity Pathway via RXR-PPARγ cluster_cell Cell Interior Organotin Octyltin Trichloride RXR RXR Organotin->RXR Binds & Activates Heterodimer RXR-PPARγ Heterodimer RXR->Heterodimer Forms PPARg PPARγ PPARg->Heterodimer Forms PPRE PPAR Response Element (PPRE) on DNA Heterodimer->PPRE Binds to Transcription Gene Transcription PPRE->Transcription Initiates AdverseEffects Adverse Cellular Effects (e.g., Adipogenesis) Transcription->AdverseEffects Leads to

Caption: Organotin compounds activate the RXR-PPARγ pathway, leading to gene transcription and adverse effects.

Experimental Protocols: Acute Oral Toxicity Assessment

The acute oral toxicity (LD₅₀) value cited in the SDS is typically determined using standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). The relevant guidelines are OECD 420, 423, and 425.

General Workflow for Acute Oral Toxicity Study (OECD Guidelines)

OECD_Workflow A Dose Range Finding Study (Sighting Study) D Administration of Single Dose (Oral Gavage) A->D B Animal Selection & Acclimatization (Typically female rats) C Fasting (Prior to dosing) B->C C->D E Post-Dosing Observation Period (Typically 14 days) D->E F Record Clinical Signs (Toxicity, moribundity, body weight changes) E->F G Record Mortality E->G H Gross Necropsy (At end of study) E->H I Data Analysis (Calculation of LD50 or Toxic Class) F->I G->I

Caption: General workflow for an acute oral toxicity test according to OECD guidelines.

Methodology Summary:

  • Test Animals: Healthy, young adult rodents (most commonly female rats) are used. They are acclimatized to laboratory conditions before the study.

  • Housing and Feeding: Animals are housed in standard conditions. Food is withheld for a set period before dosing but not water.

  • Dose Administration: The test substance is administered in a single dose by oral gavage. The volume administered is based on the animal's body weight.

  • Procedure Types:

    • Fixed Dose Procedure (OECD 420): A stepwise procedure where animals are dosed at one of four fixed levels (5, 50, 300, 2000 mg/kg). The goal is to identify a dose causing evident toxicity but not mortality, to classify the substance.

    • Acute Toxic Class Method (OECD 423): A stepwise procedure using 3 animals per step. The presence or absence of mortality at a given dose determines the next step (testing at a higher or lower dose) to determine the GHS classification.

    • Up-and-Down Procedure (OECD 425): Animals are dosed one at a time. If an animal survives, the next animal receives a higher dose; if it dies, the next receives a lower dose. This method allows for the calculation of a point estimate of the LD₅₀.

  • Observation Period: Animals are observed for a total of 14 days for signs of toxicity and mortality. Body weight is recorded weekly.

  • Endpoint: The primary endpoint is mortality, which is used to determine the LD₅₀ value or the acute toxic class of the substance. A gross necropsy of all animals is performed at the end of the study.

This guide is intended for informational purposes for trained professionals. Always refer to the most current and complete Safety Data Sheet provided by the supplier before handling this compound and ensure all appropriate personal protective equipment is used and engineering controls are in place.

References

In-Depth Toxicological Profile of Mono-n-octyltin Trichloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data available for mono-n-octyltin trichloride (MOTC). The information is compiled from various sources, including regulatory assessments and scientific literature, to support research, safety evaluation, and drug development activities.

Acute Toxicity

Mono-n-octyltin trichloride exhibits low acute toxicity via the oral route. The available data from studies in rats and mice are summarized below.

Test SpeciesRoute of AdministrationLD50 ValueReference
RatOral>2000 mg/kg body weight[1]
MouseOral1500 mg/kg body weight[1]
Experimental Protocol: Acute Oral Toxicity (Based on OECD Guideline 401)

The acute oral toxicity of mono-n-octyltin trichloride was assessed in a study following a protocol similar to the OECD Guideline 401.

Objective: To determine the acute oral median lethal dose (LD50) of the test substance.

Test Animals: Young adult rats.

Procedure:

  • Dosage: A single dose of mono-n-octyltin trichloride was administered to the animals by oral gavage.

  • Observation Period: The animals were observed for mortality and clinical signs of toxicity for a period of 14 days.

  • Parameters Monitored: Daily observations included changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weight was recorded weekly.

  • Necropsy: All animals were subjected to gross necropsy at the end of the observation period.

cluster_protocol Acute Oral Toxicity (OECD 401) start Animal Acclimatization dosing Single Oral Gavage Dose Administration start->dosing observation 14-Day Observation (Mortality & Clinical Signs) dosing->observation necropsy Gross Necropsy observation->necropsy end LD50 Determination necropsy->end

Experimental workflow for an acute oral toxicity study.

Irritation and Sensitization

Mono-n-octyltin trichloride is reported to be slightly irritating to the skin and severely irritating to the eyes in rabbits[1]. No quantitative data from standardized scoring systems (e.g., Draize test) are available in the reviewed literature. No data on the skin sensitization potential of mono-n-octyltin trichloride were found[1].

Experimental Protocol: Skin Irritation (Based on OECD Guideline 404)

Objective: To assess the potential of a substance to cause skin irritation.

Test Animals: Albino rabbits.

Procedure:

  • Application: A single dose of 0.5 g of the test substance is applied to a small area of shaved skin.

  • Exposure: The application site is covered with a gauze patch for a 4-hour exposure period.

  • Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

  • Scoring: The severity of skin reactions is scored according to a standardized system.

cluster_protocol Skin Irritation (OECD 404) start Test Substance Application (0.5g) exposure 4-Hour Exposure (Covered) start->exposure observation Observation at 1, 24, 48, 72h (Erythema & Edema) exposure->observation scoring Scoring of Skin Reactions observation->scoring end Irritation Potential Classification scoring->end

Experimental workflow for a skin irritation study.
Experimental Protocol: Eye Irritation (Based on OECD Guideline 405)

Objective: To determine the potential of a substance to cause eye irritation or damage.

Test Animals: Albino rabbits.

Procedure:

  • Instillation: A single dose of 0.1 mL of the test substance is instilled into the conjunctival sac of one eye.

  • Observation: The eye is examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after instillation.

  • Scoring: The severity of ocular lesions is scored according to a standardized system.

cluster_protocol Eye Irritation (OECD 405) start Test Substance Instillation (0.1mL) observation Observation at 1, 24, 48, 72h (Cornea, Iris, Conjunctiva) start->observation scoring Scoring of Ocular Lesions observation->scoring end Irritation Potential Classification scoring->end

Experimental workflow for an eye irritation study.

Repeated Dose Toxicity

The primary target organs for repeated dose toxicity of organotin compounds are the immune system, particularly the thymus. A reproductive/developmental toxicity screening study in rats with mono-n-octyltin trichloride identified maternal toxicity at higher doses.

Study Type (Guideline)Test SpeciesRouteNOAEL (Maternal Toxicity)NOAEL (Reproductive Effects)Reference
Reproductive/Developmental (OECD 421)RatDietary10 ppm (0.5-0.7 mg/kg bw/day)100 ppm (4.8-7.7 mg/kg bw/day)[1]
Experimental Protocol: Repeated Dose 28-Day Oral Toxicity Study (Based on OECD Guideline 407)

Objective: To determine the effects of repeated oral exposure to a substance for 28 days and to establish a No-Observed-Adverse-Effect Level (NOAEL).

Test Animals: Rats.

Procedure:

  • Dosing: The test substance is administered daily by oral gavage at three or more dose levels for 28 days. A control group receives the vehicle only.

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.

  • Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.

  • Pathology: All animals are subjected to a full necropsy. Organ weights are recorded, and tissues are preserved for histopathological examination.

cluster_protocol 28-Day Repeated Dose Oral Toxicity (OECD 407) start Daily Dosing (28 Days) observations Clinical Observations, Body Weight, Food Intake start->observations clinpath Hematology & Clinical Chemistry pathology Necropsy & Histopathology observations->clinpath clinpath->pathology end NOAEL Determination pathology->end

Experimental workflow for a 28-day repeated dose oral toxicity study.

Genotoxicity

Mono-n-octyltin trichloride is not considered to be genotoxic. It tested negative in standard in vitro Ames assays, both with and without metabolic activation, an in vitro HGPRT assay, and an in vivo mouse micronucleus test[1].

Assay TypeTest SystemMetabolic ActivationResultReference
Bacterial Reverse Mutation Assay (Ames)Salmonella typhimuriumWith and WithoutNegative[1]
In vitro Mammalian Cell Gene Mutation Test (HGPRT)Mammalian CellsNot specifiedNegative[1]
In vivo Mammalian Erythrocyte Micronucleus TestMouseN/ANegative[1]

Potential Signaling Pathway of Toxicity

While specific studies on the signaling pathways affected by mono-n-octyltin trichloride are lacking, research on structurally related organotin compounds, such as dibutyltin (DBT) and tributyltin (TBT), has demonstrated interference with the Mitogen-Activated Protein Kinase (MAPK) signaling pathway[1][2][3]. Organotins have been shown to induce the phosphorylation and activation of key kinases in this pathway, including p38, p44/42 (ERK), and JNK. This activation can lead to downstream cellular effects, including apoptosis.

The diagram below illustrates a plausible signaling pathway for organotin-induced toxicity, based on data from related compounds. It is hypothesized that mono-n-octyltin trichloride may exert its toxic effects through a similar mechanism.

cluster_pathway Proposed MAPK Signaling Pathway for Organotin Toxicity cluster_upstream Upstream Activation cluster_map2k MAP2K Activation cluster_mapk MAPK Activation cluster_downstream Downstream Cellular Effects MOTC Mono-n-octyltin trichloride MAP3K MAP3K (e.g., ASK1, c-Raf) MOTC->MAP3K Activation MEK1_2 MEK1/2 MAP3K->MEK1_2 MKK3_6 MKK3/6 MAP3K->MKK3_6 MKK4_7 MKK4/7 MAP3K->MKK4_7 ERK p44/42 (ERK) MEK1_2->ERK Phosphorylation p38 p38 MKK3_6->p38 Phosphorylation JNK JNK MKK4_7->JNK Phosphorylation Apoptosis Apoptosis ERK->Apoptosis Inflammation Inflammation ERK->Inflammation p38->Apoptosis p38->Inflammation JNK->Apoptosis CellCycle Cell Cycle Arrest JNK->CellCycle

References

An In-depth Technical Guide to the Environmental Fate of Octyltin Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate of octyltin compounds, including their degradation, transport, and bioaccumulation. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who require a deep understanding of the environmental behavior of these substances.

Introduction to Octyltin Compounds

Octyltin compounds, primarily mono-octyltin (MOT) and di-octyltin (DOT), are organotin compounds predominantly used as heat stabilizers in polyvinyl chloride (PVC) products. Their main route of entry into the environment is through leaching from these PVC materials. While generally considered less persistent and toxic than tributyltin (TBT) compounds, their environmental presence and potential for biological interaction warrant detailed investigation.

Environmental Degradation

The persistence of octyltin compounds in the environment is largely dictated by microbial and photochemical degradation processes. In aquatic environments, these compounds are not expected to be persistent, with estimated half-lives ranging from a few days to several weeks, decreasing with higher temperatures.[1]

Biodegradation

Microbial activity is the primary driver of octyltin degradation in both aquatic and terrestrial systems.[1] Biodegradation proceeds through the sequential dealkylation of the tin atom, transforming dioctyltin to monooctyltin and subsequently to inorganic tin.

Table 1: Biodegradation Half-lives of Octyltin Compounds

CompoundEnvironmentHalf-life (t½)ConditionsReference
DioctyltinSoil152 daysLaboratory test[2]
Photodegradation

Sunlight can also contribute to the breakdown of octyltin compounds, particularly in surface waters. This process involves the cleavage of the tin-carbon bond by ultraviolet (UV) radiation.

Environmental Transport and Partitioning

The movement and distribution of octyltin compounds in the environment are governed by their partitioning behavior between water, soil, sediment, and biota.

Partition Coefficients

The octanol-water partition coefficient (Kow) and the soil organic carbon-water partitioning coefficient (Koc) are key parameters for predicting the environmental distribution of organic compounds. Higher values indicate a greater tendency to associate with organic matter in soil and sediment and to bioaccumulate. While experimentally determined values for octyltins are not abundant in readily available literature, modeled data suggest they are less likely to partition to organic carbon than butyltins. However, measured Koc values are often significantly higher than modeled predictions, indicating a strong affinity for soil and sediment.[2]

Table 2: Partition Coefficients of Octyltin Compounds

CompoundParameterValueMethodReference
Monooctyltin trichloridelog Koc4 (assumed)Assumed for modeling[3]
Dioctyltin dichloridelog Koc>4 (measured)Experimental[2]

Bioaccumulation

Bioaccumulation refers to the accumulation of a substance in an organism from all sources, including water, food, and sediment. The bioconcentration factor (BCF) is a measure of a substance's potential to accumulate in an aquatic organism from water alone. Data on the bioaccumulation of octyltin compounds are limited.

Table 3: Bioconcentration Factors of Octyltin Compounds

CompoundSpeciesBCF (L/kg)ExposureReference
Octyltin compoundsFishData not available--

Experimental Protocols

The following sections outline the methodologies for key experiments cited in the study of the environmental fate of octyltin compounds, based on internationally recognized OECD guidelines.

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This test guideline is designed to determine the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.

Experimental Workflow:

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results soil Soil Sampling (e.g., sandy loam) prep Treat soil with test substance soil->prep substance Test Substance (14C-labeled octyltin) substance->prep aerobic Aerobic Incubation (dark, 20°C, controlled moisture) prep->aerobic anaerobic Anaerobic Incubation (flooded, dark, 20°C) prep->anaerobic sampling Periodic Sampling (e.g., 0, 7, 14, 30, 60, 90, 120 days) aerobic->sampling volatiles Trapping of Volatiles (e.g., 14CO2) aerobic->volatiles anaerobic->sampling anaerobic->volatiles extraction Solvent Extraction (e.g., acetonitrile/water) sampling->extraction analysis Analysis (LSC for 14C, HPLC-MS/MS for parent and transformation products) extraction->analysis kinetics Degradation Kinetics (DT50, DT90) analysis->kinetics pathway Transformation Pathway analysis->pathway mass_balance Mass Balance analysis->mass_balance volatiles->analysis

Figure 1: Workflow for OECD 307 Soil Degradation Study.

Methodology:

  • Preparation: Soil samples are characterized and treated with a known concentration of the test substance, often radiolabeled (e.g., ¹⁴C-octyltin) for ease of tracking.[4][5][6][7][8]

  • Incubation: Treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) under either aerobic (with continuous air flow) or anaerobic (flooded and purged with inert gas) conditions for a period of up to 120 days.[4][5][6][7][8]

  • Sampling and Analysis: At specified time intervals, replicate soil samples are taken and extracted. The extracts are analyzed to determine the concentration of the parent octyltin compound and its transformation products. Volatile products, including ¹⁴CO₂, are trapped and quantified.

  • Data Analysis: The rate of degradation (DT₅₀ and DT₉₀ values) is calculated, the transformation pathway is elucidated, and a mass balance is performed to account for the distribution of the applied radioactivity.

Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (OECD 308)

This guideline evaluates the degradation and partitioning of a substance in a water-sediment system.

Experimental Workflow:

cluster_setup System Setup cluster_treatment Treatment and Incubation cluster_analysis Analysis cluster_results Results ws_system Water-Sediment Systems (intact cores or reconstituted) acclimation Pre-incubation/ Acclimation ws_system->acclimation application Application of Test Substance (14C-labeled octyltin) to water phase acclimation->application incubation Incubation (dark, constant temperature) application->incubation sampling Periodic Sampling of Water and Sediment incubation->sampling separation Phase Separation (centrifugation) sampling->separation extraction Extraction of Water and Sediment Phases separation->extraction analysis Analysis (LSC, HPLC-MS/MS) extraction->analysis kinetics Degradation Kinetics (DT50 in water, sediment, total system) analysis->kinetics partitioning Partitioning Behavior analysis->partitioning mass_balance Mass Balance analysis->mass_balance

Figure 2: Workflow for OECD 308 Water-Sediment Study.

Methodology:

  • System Setup: Intact water-sediment cores or reconstituted systems are prepared and allowed to acclimate.

  • Treatment: The radiolabeled test substance is applied to the water phase.

  • Incubation: The systems are incubated in the dark at a controlled temperature.

  • Sampling and Analysis: At various time points, the water and sediment phases are separated and analyzed for the parent compound and its transformation products.

  • Data Analysis: Degradation half-lives in the water, sediment, and the total system are calculated.

Partition Coefficient (n-octanol/water) (OECD 107, 117, 123)

The octanol-water partition coefficient (Kow) is a measure of a chemical's hydrophobicity.

Experimental Workflow (Shake-Flask Method - OECD 107):

cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation saturate Pre-saturate n-octanol with water and vice versa solution Prepare solution of octyltin in one phase saturate->solution mix Mix phases in a vessel solution->mix shake Shake vigorously until equilibrium is reached mix->shake centrifuge Centrifuge to separate phases shake->centrifuge sample Sample n-octanol and water phases centrifuge->sample analyze Determine concentration in each phase (e.g., GC-MS) sample->analyze calculate Calculate Kow = C_octanol / C_water analyze->calculate logKow Express as log Kow calculate->logKow

Figure 3: Workflow for OECD 107 Shake-Flask Method.

Methodology:

  • Shake-Flask Method (OECD 107): This classic method involves dissolving the test substance in a mixture of n-octanol and water, shaking it until equilibrium is reached, and then measuring the concentration of the substance in each phase. This method is suitable for substances with log Kow values between -2 and 4.

  • HPLC Method (OECD 117): This method estimates the Kow by correlating the retention time of the substance on a reverse-phase HPLC column with the known log Kow values of reference compounds.

  • Slow-Stirring Method (OECD 123): This method is for substances with high log Kow values and involves slowly stirring the two phases to avoid the formation of microdroplets, which can interfere with accurate measurements.

Estimation of the Adsorption Coefficient (Koc) on Soil and Sewage Sludge using HPLC (OECD 121)

This method provides an estimate of the soil organic carbon-water partition coefficient (Koc) based on HPLC retention time.

Methodology:

  • Calibration: A set of reference substances with known log Koc values is injected into an HPLC system with a specific column (e.g., cyanopropyl). A calibration graph of log k (retention factor) versus log Koc is established.

  • Analysis: The test substance (octyltin compound) is injected under the same conditions, and its retention time is measured.

  • Calculation: The log Koc of the octyltin compound is determined from its retention factor using the calibration graph.

Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD 305)

This guideline describes procedures for determining the bioconcentration factor (BCF) of a chemical in fish.

Experimental Workflow (Aqueous Exposure):

cluster_acclimation Acclimation cluster_uptake Uptake Phase cluster_depuration Depuration Phase cluster_analysis Analysis and Calculation fish_acclimation Acclimate test fish (e.g., Zebra fish) exposure Expose fish to a constant concentration of octyltin in water fish_acclimation->exposure sampling_uptake Periodically sample fish and water exposure->sampling_uptake transfer Transfer fish to clean water sampling_uptake->transfer analysis Analyze octyltin concentration in fish tissue and water sampling_uptake->analysis sampling_depuration Periodically sample fish transfer->sampling_depuration sampling_depuration->analysis calculation Calculate uptake and depuration rate constants (k1, k2) analysis->calculation bcf Calculate BCF = k1 / k2 calculation->bcf

Figure 4: Workflow for OECD 305 Fish Bioconcentration Study.

Methodology:

  • Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance in water for a defined period (e.g., 28 days).[5][6][9][10]

  • Depuration Phase: The fish are then transferred to clean water and held for a period to allow for the elimination of the substance.[5][6][9][10]

  • Sampling and Analysis: Fish and water samples are taken at regular intervals during both phases and analyzed for the concentration of the test substance.

  • Data Analysis: The uptake and depuration rate constants are calculated, and the kinetic BCF is determined as the ratio of these two constants.

Toxicological Effects and Signaling Pathways

Dioctyltin compounds have been identified as potential endocrine disruptors. While the exact mechanisms are still under investigation, evidence suggests they may interact with nuclear receptor signaling pathways, similar to other organotin compounds.

PPARγ/RXR Signaling Pathway

Organotins, including dibutyltins, have been shown to act as agonists for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Retinoid X Receptor (RXR) heterodimer.[3] This activation can lead to the modulation of target genes involved in adipogenesis (fat cell formation) and inflammation.

Signaling Pathway Diagram:

cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DOT Dioctyltin PPARg_RXR_inactive PPARγ/RXR (inactive heterodimer) DOT->PPARg_RXR_inactive binds and activates PPARg_RXR_active PPARγ/RXR (active heterodimer) PPARg_RXR_inactive->PPARg_RXR_active translocates to nucleus PPRE PPRE (Peroxisome Proliferator Response Element) PPARg_RXR_active->PPRE binds to TargetGenes Target Gene Transcription (e.g., FABP4, LPL, adiponectin) PPRE->TargetGenes initiates Adipogenesis Adipogenesis TargetGenes->Adipogenesis Inflammation Modulation of Inflammation TargetGenes->Inflammation

Figure 5: Dioctyltin activation of the PPARγ/RXR signaling pathway.

Description of Pathway:

  • Dioctyltin enters the cell and binds to the inactive PPARγ/RXR heterodimer in the cytoplasm.

  • This binding activates the heterodimer, causing it to translocate into the nucleus.

  • In the nucleus, the activated complex binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.

  • This binding initiates the transcription of genes involved in processes such as adipogenesis and inflammation, potentially leading to endocrine-disrupting effects.

Conclusion

Octyltin compounds exhibit moderate persistence in the environment, with degradation primarily driven by microbial processes. They have a tendency to partition to soil and sediment, and while data on bioaccumulation is limited, their hydrophobic nature suggests a potential for accumulation in organisms. The identification of their interaction with the PPARγ/RXR signaling pathway highlights a potential mechanism for endocrine disruption. Further research is needed to fully elucidate the environmental risks associated with these compounds, particularly regarding their long-term effects and the specific mechanisms of their biological activity. This guide provides a foundational understanding for researchers and professionals to build upon in their respective fields.

References

An In-depth Technical Guide to the Hydrolysis Products of Octyltin Trichloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of octyltin trichloride (MOTC), a mono-organotin compound of significant interest in various industrial applications. Understanding its aqueous chemistry is crucial for assessing its environmental fate, toxicological profile, and potential interactions in biological systems. This document outlines the hydrolysis pathway, identifies key intermediate and final products, and presents relevant experimental methodologies, drawing upon established principles of organotin chemistry and analogous compounds where specific data for the octyl derivative is not available.

Introduction to this compound Hydrolysis

This compound (C8H17SnCl3) is an organometallic compound that is susceptible to hydrolysis in the presence of water or moisture.[1][2] The tin-chlorine bonds are readily cleaved by water molecules, leading to the stepwise substitution of chloride ions with hydroxyl groups. This process initiates a series of condensation reactions, ultimately forming more complex, oxygen-bridged tin species. The hydrolysis of alkyltin trichlorides, including the octyl derivative, is known to produce a number of intermediate compounds before culminating in the formation of the corresponding alkanestannonic acid.[3] While detailed mechanistic studies are more prevalent for shorter-chain analogues like monobutyltin trichloride (MBTC), the fundamental reaction pathway is conserved.[2]

The overall hydrolysis and condensation process can be summarized as the conversion of the monomeric trichloride into polymeric octylstannonic acid with the release of hydrochloric acid:

n C8H17SnCl3 + 2n H2O → [C8H17Sn(O)OH]n + 3n HCl

This guide will dissect the discrete steps of this transformation, providing a logical framework for understanding the speciation of octyltin in aqueous environments.

The Hydrolysis and Condensation Pathway

The hydrolysis of this compound is not a single reaction but a cascade of sequential and often competing equilibria. The pathway detailed below is based on extensive studies of analogous monoalkyltin trichlorides and represents the most probable sequence of events.[2]

The process begins with the stepwise replacement of chloride ligands with hydroxyl groups, followed by condensation reactions (dimerization and polymerization) to form Sn-O-Sn bonds, known as stannoxane linkages.

A diagram illustrating the logical progression of the hydrolysis and condensation pathway is provided below.

Hydrolysis_Pathway MOTC This compound (C₈H₁₇SnCl₃) Intermediate1 Monohydroxy Intermediate [C₈H₁₇Sn(OH)Cl₂] MOTC->Intermediate1 +H₂O -HCl Intermediate2 Dihydroxy Intermediate [C₈H₁₇Sn(OH)₂Cl] Intermediate1->Intermediate2 +H₂O -HCl Intermediate3 Trihydroxy Intermediate [C₈H₁₇Sn(OH)₃] Intermediate2->Intermediate3 +H₂O -HCl Dimer Distannoxane Dimer [(C₈H₁₇SnCl(OH))₂O] Intermediate2->Dimer Condensation -H₂O Intermediate3->Dimer Condensation -H₂O Oligomers Higher Oligomers & Ladder Structures Dimer->Oligomers Further Condensation FinalProduct Octylstannonic Acid [C₈H₁₇Sn(O)OH]n Oligomers->FinalProduct Polymerization NMR_Workflow start Start prep_stock Prepare MOTC Stock (Anhydrous Solvent) start->prep_stock prep_nmr Prepare Buffered D₂O/H₂O in NMR Tube start->prep_nmr mix Inject MOTC Stock & Mix prep_stock->mix cool Cool NMR Tube (Ice Bath) prep_nmr->cool cool->mix acquire Acquire Time-Resolved ¹¹⁹Sn NMR Spectra mix->acquire process Process Spectra: Chemical Shift Analysis acquire->process integrate Integrate Peaks for Relative Concentrations process->integrate end End: Identify Species & Monitor Kinetics integrate->end

References

Spectral Analysis of Octyltin Trichloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for octyltin trichloride (C₈H₁₇Cl₃Sn), a significant organotin compound. Due to the limited availability of direct experimental spectra for this compound, this guide leverages available data, predicted spectral information, and comparative analysis with analogous compounds, such as n-butyltin trichloride, to offer a thorough characterization. This document is intended to support research, quality control, and drug development activities involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organometallic compounds. For this compound, ¹H, ¹³C, and ¹¹⁹Sn NMR are the most relevant techniques.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
CH₃ (C8)~0.9Triplet3H
(CH₂)₅ (C3-C7)~1.2-1.4Multiplet10H
CH₂ (C2)~1.7Multiplet2H
Sn-CH₂ (C1)~2.0-2.5Triplet2H

Predicted values are based on typical chemical shifts for alkyl chains and data from analogous compounds like n-butyltin trichloride.

¹³C NMR Spectral Data

A ¹³C NMR spectrum for this compound is noted to be available in the Wiley-VCH GmbH database, acquired on a Bruker HX-90 instrument.[1] Although the specific chemical shifts are not publicly detailed, the expected resonances can be inferred.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

CarbonExpected Chemical Shift (ppm)
C1 (Sn-CH₂)30 - 40
C232 - 35
C328 - 30
C428 - 30
C528 - 30
C622 - 24
C731 - 33
C8 (CH₃)13 - 15

Expected values are based on general knowledge of alkyltin compounds and available data for n-butyltin trichloride.

¹¹⁹Sn NMR Spectral Data

¹¹⁹Sn NMR is a highly sensitive technique for the direct observation of the tin center. The chemical shift is indicative of the coordination number and the nature of the substituents on the tin atom. For alkyltin trichlorides, the tin nucleus is expected to be significantly deshielded.

Table 3: Expected ¹¹⁹Sn NMR Chemical Shift for this compound

NucleusExpected Chemical Shift (ppm)Reference
¹¹⁹Sn-50 to -150SnMe₄

The expected range is based on data for similar organotin trichlorides.

Experimental Protocol for NMR Spectroscopy

The following provides a generalized experimental protocol for acquiring NMR spectra of this compound.

  • Instrumentation : A high-field NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher) equipped with a broadband probe.

  • Sample Preparation : Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆). As organotin halides can be sensitive to moisture, the use of a dry solvent and handling under an inert atmosphere (e.g., in a glovebox) is recommended.

  • ¹H NMR Acquisition :

    • Pulse Program : Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width : 0-15 ppm.

    • Number of Scans : 16-64, depending on sample concentration.

    • Relaxation Delay : 1-5 seconds.

  • ¹³C NMR Acquisition :

    • Pulse Program : Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width : 0-200 ppm.

    • Number of Scans : 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay : 2-5 seconds.

  • ¹¹⁹Sn NMR Acquisition :

    • Pulse Program : Proton-decoupled single-pulse experiment.

    • Spectral Width : A wide spectral width should be chosen initially (e.g., -400 to 400 ppm) and then narrowed based on the observed signal.

    • Reference : Tetramethyltin (SnMe₄) is the common external reference.[2][3]

    • Number of Scans : 256 or more.

    • Relaxation Delay : 2-5 seconds.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the absorptions of the C-H bonds of the octyl group and the Sn-C and Sn-Cl bonds.

Table 4: Predicted Infrared Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C-H stretch (alkyl)2850 - 2960Strong
CH₂ bend~1465Medium
CH₃ bend~1375Medium
Sn-C stretch500 - 600Medium-Strong
Sn-Cl stretch300 - 400Strong

Predicted values are based on characteristic vibrational frequencies and the experimental IR spectrum of n-butyltin trichloride. An experimental gas-phase IR spectrum for n-butyltin trichloride is available in the NIST WebBook, which supports these predicted ranges.[4]

Experimental Protocol for IR Spectroscopy
  • Instrumentation : A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation :

    • Neat Liquid : A thin film of the liquid sample can be placed between two salt plates (e.g., KBr or NaCl).

    • Solution : A solution of the sample in a suitable solvent (e.g., CCl₄, CS₂) can be prepared and placed in a liquid cell.

  • Data Acquisition : The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the salt plates or the solvent is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, a predicted LC-MS/MS spectrum is available, suggesting likely fragmentation pathways.

Table 5: Predicted m/z Peaks for this compound in Positive Ion Mode

m/zPredicted Fragment
339[C₈H₁₇SnCl₃ + H]⁺ (isotopic pattern)
303[C₈H₁₇SnCl₂]⁺
267[C₈H₁₇SnCl]⁺
231[C₈H₁₇Sn]⁺
113[C₈H₁₇]⁺

These are predicted values and the presence of tin's multiple isotopes will result in characteristic isotopic patterns for tin-containing fragments. A GC-MS spectrum of this compound is referenced in SpectraBase, which would provide experimental fragmentation data.[1]

Experimental Protocol for Mass Spectrometry
  • Instrumentation :

    • Gas Chromatography-Mass Spectrometry (GC-MS) : A GC system coupled to a mass spectrometer (e.g., quadrupole or ion trap).

    • Liquid Chromatography-Mass Spectrometry (LC-MS) : An LC system coupled to a mass spectrometer (e.g., QTOF or triple quadrupole).

  • GC-MS Protocol :

    • Sample Preparation : A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, hexane).

    • Injection : A small volume (e.g., 1 µL) is injected into the GC.

    • GC Conditions : A suitable capillary column (e.g., DB-5ms) is used with a temperature program to elute the compound.

    • Ionization : Electron Ionization (EI) at 70 eV is commonly used.

  • LC-MS Protocol :

    • Sample Preparation : A solution of the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile).

    • LC Conditions : A C18 reversed-phase column is often used with a gradient of water and an organic solvent (both typically containing a small amount of formic acid for better ionization).

    • Ionization : Electrospray Ionization (ESI) in positive ion mode is generally suitable for organotin compounds.

Data Acquisition and Interpretation Workflow

The following diagram illustrates the logical workflow for the spectral characterization of this compound.

Spectral_Workflow Figure 1: Spectral Analysis Workflow for this compound cluster_synthesis Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Structural Elucidation Compound This compound NMR NMR Spectroscopy (1H, 13C, 119Sn) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_data Chemical Shifts Coupling Constants Signal Multiplicity NMR->NMR_data IR_data Absorption Bands (cm-1) IR->IR_data MS_data Molecular Ion Peak Fragmentation Pattern Isotopic Distribution MS->MS_data Structure Confirm Structure of This compound NMR_data->Structure IR_data->Structure MS_data->Structure

Figure 1: Spectral Analysis Workflow for this compound

This guide provides a foundational understanding of the expected spectral characteristics of this compound. For definitive analysis, it is recommended to acquire experimental data under controlled conditions and consult spectral databases. The provided protocols and predicted data serve as a valuable resource for researchers and professionals in the field.

References

Thermogravimetric Analysis of Octyltin Trichloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of octyltin trichloride. Due to the limited availability of direct TGA data for this specific compound in publicly accessible literature, this guide synthesizes information from the thermal analysis of analogous organotin compounds, particularly other organotin chlorides, and general best practices for the TGA of air- and moisture-sensitive materials. The guide outlines a detailed experimental protocol, discusses the probable thermal decomposition pathways, and presents hypothetical quantitative data in a structured format to serve as a practical reference for researchers.

Introduction

This compound (C8H17Cl3Sn) is an organotin compound with applications as an intermediate in the synthesis of other organotin derivatives, which are used, for example, as heat stabilizers for polyvinyl chloride (PVC).[1] Understanding the thermal stability and decomposition characteristics of this compound is crucial for its safe handling, storage, and application, as well as for the quality control of its downstream products. Thermogravimetric analysis (TGA) is a fundamental technique for evaluating these properties by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.

Organotin compounds are known to be sensitive to heat, and their decomposition can be complex.[2] For instance, the thermal decomposition of mono-octyltin trichloride is noted to increase at elevated temperatures and varying pressures, which can negatively impact product yield and economics during purification processes like distillation. This guide will infer the likely thermal behavior of this compound based on the known characteristics of similar organotin halides.

Postulated Thermal Decomposition Pathway

The thermal decomposition of organotin halides, such as this compound, is expected to proceed through a multi-step process. The primary decomposition steps likely involve the cleavage of the tin-carbon and tin-chlorine bonds. A plausible decomposition pathway under an inert atmosphere is as follows:

  • Initial Decomposition: The initial weight loss is anticipated to correspond to the cleavage of the octyl group from the tin atom. This would likely result in the formation of volatile organic fragments, such as octane or octene, and a tin-containing residue.

  • Intermediate Reactions: The remaining tin trichloride moiety may undergo further reactions, potentially leading to the formation of tin(II) chloride (SnCl2) and the release of chlorine gas or other chlorinated species at higher temperatures.

  • Final Residue: The final non-volatile residue at the end of the analysis in an inert atmosphere is expected to be an inorganic tin compound, possibly tin(II) chloride or elemental tin, depending on the final temperature and any side reactions.

If the analysis is conducted in an oxidative atmosphere (e.g., air or synthetic air), the decomposition pathway will be more complex, involving oxidation of the organic fragments to carbon dioxide and water, and the tin-containing residue to tin(IV) oxide (SnO2).

Experimental Protocols

Given that this compound is moisture-sensitive, handling and analysis require specific precautions to ensure data integrity. The following detailed experimental protocol is recommended.

Sample Preparation and Handling

Due to the air- and moisture-sensitivity of many organometallic compounds, sample preparation should ideally be performed in an inert atmosphere, such as within a glovebox purged with nitrogen or argon.

  • Sample: Use a small, representative sample of this compound (typically 5-10 mg).

  • Crucible: Platinum or alumina crucibles are recommended for their inertness at high temperatures.

  • Loading: The sample should be loaded into the TGA crucible inside the glovebox to prevent exposure to ambient atmosphere. If a glovebox is unavailable, minimize exposure time to the atmosphere during loading.

Thermogravimetric Analysis (TGA) Parameters

The following parameters are suggested for a standard TGA experiment on this compound:

ParameterRecommended SettingRationale
Instrument A calibrated thermogravimetric analyzer (e.g., TA Instruments, Mettler Toledo)Ensures accuracy and reproducibility of results.
Sample Size 5-10 mgA small sample size minimizes thermal gradients within the sample.
Crucible Platinum or AluminaInert at high temperatures and will not react with the sample or its decomposition products.
Atmosphere High-purity Nitrogen or ArgonPrevents oxidative decomposition and allows for the study of the intrinsic thermal stability.
Purge Gas Flow Rate 50-100 mL/minTo effectively remove volatile decomposition products from the sample area.
Heating Rate 10 °C/minA common heating rate that provides good resolution of thermal events.
Temperature Range Ambient to 800 °CTo ensure complete decomposition and characterization of the final residue.
Coupled Techniques Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR)Highly recommended for identifying the evolved gases during decomposition, which aids in elucidating the decomposition mechanism.

Hypothetical Data Presentation

The following tables summarize the expected quantitative data from the TGA of this compound under an inert atmosphere, based on the postulated decomposition pathway.

Table 1: Summary of Thermal Decomposition Stages

Decomposition StageTemperature Range (°C)Weight Loss (%)Evolved Species (Postulated)Residual Mass (%)
1. Dealkylation 150 - 300~33%Octane/Octene~67%
2. Dechlorination 300 - 550~42%Chlorine (Cl2), HCl~25%
Final Residue > 550--~25% (as Sn)

Table 2: Key Decomposition Temperatures

ParameterTemperature (°C)Description
T_onset ~150The temperature at which the initial weight loss begins.
T_peak1 ~250The temperature of the maximum rate of weight loss for the first decomposition stage.
T_peak2 ~450The temperature of the maximum rate of weight loss for the second decomposition stage.
T_final ~550The temperature at which the mass becomes stable, indicating the end of decomposition.

Note: The values presented in these tables are hypothetical and should be confirmed by experimental data.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for conducting a thermogravimetric analysis of this compound, from sample preparation to data analysis.

TGA_Workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_tga TGA Instrument Setup cluster_analysis Analysis cluster_interpretation Data Interpretation Sample This compound Sample Weigh Weigh 5-10 mg Sample->Weigh Crucible Load into Pt/Alumina Crucible Weigh->Crucible Instrument Calibrated TGA Crucible->Instrument Parameters Set Parameters: - N2/Ar Atmosphere - 10 °C/min Heating Rate - Ambient to 800 °C Instrument->Parameters Run Run TGA Experiment Parameters->Run Data Collect Mass vs. Temperature Data Run->Data Plot Generate TGA/DTG Curves Data->Plot EvolvedGas Analyze Evolved Gases (TGA-MS/FTIR) Data->EvolvedGas Identify Identify Decomposition Stages & Temperatures Plot->Identify Quantify Quantify Weight Loss & Residue Identify->Quantify Mechanism Elucidate Decomposition Mechanism Quantify->Mechanism EvolvedGas->Mechanism

TGA Experimental Workflow for this compound.

Conclusion

References

Methodological & Application

Application Notes and Protocols: Octyltin Trichloride as a PVC Stabilizer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of octyltin trichloride and related organotin compounds as thermal stabilizers for polyvinyl chloride (PVC). This document includes detailed experimental protocols for evaluating stabilizer performance and summarizes key quantitative data.

Introduction

Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer. However, it is inherently thermally unstable and prone to degradation at the high temperatures required for processing. This degradation involves the autocatalytic dehydrochlorination of the polymer backbone, leading to discoloration, embrittlement, and the release of corrosive hydrogen chloride (HCl) gas. To counteract this, heat stabilizers are essential additives in PVC formulations.

Organotin compounds, particularly octyltin derivatives, are highly effective heat stabilizers for PVC.[1] They offer excellent performance in terms of color hold, transparency, and long-term stability.[2] Notably, certain octyltin compounds have low toxicity and good migration resistance, making them suitable for sensitive applications such as food contact materials and medical devices.[1][3] This document focuses on the application and evaluation of octyltin-based stabilizers in PVC.

Mechanism of Stabilization

The primary mechanism of PVC degradation is a "zipper-like" dehydrochlorination reaction, which is initiated at labile allylic chlorine sites in the polymer chain and is catalyzed by the released HCl.[4] Organotin stabilizers, including octyltin compounds, function through a multi-faceted approach to interrupt this degradation cascade:

  • HCl Scavenging: The stabilizer reacts with and neutralizes the hydrogen chloride gas as it is formed, preventing the autocatalytic degradation of the PVC.[5]

  • Substitution of Labile Chlorine Atoms: The stabilizer can replace the unstable allylic chlorine atoms on the PVC backbone with more stable groups, thereby preventing the initiation of the dehydrochlorination process.[6]

  • Reaction with Conjugated Double Bonds: Some organotin stabilizers can react with the polyene sequences formed during degradation, which helps to prevent discoloration.[7]

The alkyl groups on the tin atom are crucial for reducing the Lewis acidity of the tin chloride, as SnCl₄ itself would accelerate PVC degradation.[5]

Data Presentation

The following tables summarize the performance of organotin stabilizers in PVC based on common analytical techniques for thermal stability.

Table 1: Thermal Stability of PVC with and without Organotin Stabilizer by Thermomat Test

SampleTest Temperature (°C)Onset of HCl Evolution (hours)Reference
PVC film without stabilizer14014.3[8]
PVC film without stabilizer1602.5[8]
PVC film with dioctyl tin bis isooctyl thioglycollate140> 30.3[8]
PVC film with dioctyl tin bis isooctyl thioglycollate16014.3[8]

Table 2: Thermogravimetric Analysis (TGA) Data for PVC with Various Stabilizers

SampleTemperature at 5% Weight Loss (°C)Reference
Unstabilized PVC276[4]
PVC with Lead-based stabilizer295[4]
PVC with CaZn-based stabilizer293[4]
PVC with Organic-based stabilizer297[4]

Table 3: Congo Red Test for Thermal Stability of PVC Formulations

PVC FormulationTest Temperature (°C)Time to Color Change (minutes)
Unstabilized PVC1805 - 10
PVC + Octyltin Stabilizer (Typical)18030 - 60+

Note: The values in Table 3 are typical ranges and can vary significantly based on the specific formulation, stabilizer concentration, and other additives.

Experimental Protocols

Determination of Thermal Stability by Congo Red Test

Principle: This method determines the static thermal stability of a PVC compound by measuring the time required for the material to degrade and evolve a sufficient amount of hydrogen chloride (HCl) to change the color of a pH-sensitive indicator paper (Congo red).

Apparatus:

  • Forced air oven or heating block with precise temperature control.

  • Glass test tubes.

  • Congo red indicator paper.

  • Stoppers for test tubes with a small hole for a glass hook.

  • Glass hooks to suspend the indicator paper.

  • Timer.

Procedure:

  • Prepare PVC compound samples by milling or another appropriate method to ensure homogeneity.

  • Place a weighed amount (e.g., 2 grams) of the PVC sample into a clean, dry test tube.

  • Cut a strip of Congo red paper and suspend it inside the test tube using a glass hook, ensuring it does not touch the PVC sample. The bottom of the paper should be approximately 2-3 cm above the sample.

  • Place the test tube in the preheated oven or heating block set to the desired test temperature (e.g., 180 °C).

  • Start the timer immediately.

  • Observe the Congo red paper for a color change from red to blue/violet.

  • Record the time at which the first signs of color change are observed. This is the thermal stability time.

Thermogravimetric Analysis (TGA) of PVC Stability

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For PVC, the onset of mass loss corresponds to the initiation of dehydrochlorination. The temperature at which a certain percentage of mass loss occurs (e.g., 5%) is a measure of its thermal stability.

Apparatus:

  • Thermogravimetric Analyzer (TGA).

  • Sample pans (e.g., aluminum or platinum).

  • Inert gas supply (e.g., nitrogen).

Procedure:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Accurately weigh a small amount of the PVC sample (e.g., 5-10 mg) into a TGA sample pan.

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate to create an inert atmosphere.

  • Program the TGA to heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 600 °C).

  • Record the mass of the sample as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset temperature of degradation and the temperature at specific weight loss percentages.

Visualizations

PVC_Stabilization_Workflow cluster_preparation Sample Preparation cluster_testing Thermal Stability Testing cluster_analysis Data Analysis a PVC Resin d Dry Blending a->d b Octyltin Stabilizer b->d c Plasticizer & Other Additives c->d e Melt Compounding (e.g., Two-Roll Mill) d->e f Congo Red Test e->f g Thermogravimetric Analysis (TGA) e->g h Dynamic Mechanical Analysis (DMA) e->h i Determine Stability Time f->i j Determine Onset of Degradation Temp. g->j k Evaluate Performance h->k i->k j->k

Caption: Experimental workflow for evaluating PVC stabilizer performance.

PVC_Stabilization_Mechanism cluster_degradation PVC Degradation Pathway (Unstabilized) cluster_stabilization Stabilization Pathway with Octyltin Stabilizer PVC PVC Chain LabileCl PVC with Labile Chlorine PVC->LabileCl Heat Polyene Polyene Formation + HCl LabileCl->Polyene Initiation Substitution Labile Cl Substitution LabileCl->Substitution Stabilizer replaces Cl Polyene->Polyene Autocatalysis by HCl DegradedPVC Degraded PVC (Discolored, Brittle) Polyene->DegradedPVC Scavenging HCl Scavenging Polyene->Scavenging HCl reacts with Stabilizer Stabilizer Octyltin Stabilizer (R-Sn-X) Stabilizer->Scavenging Stabilizer->Substitution StabilizedPVC Stabilized PVC Scavenging->StabilizedPVC Substitution->StabilizedPVC

Caption: PVC degradation and the mechanism of stabilization by octyltin compounds.

References

Application Notes and Protocols for Octyltin Trichloride as an Esterification Catalyst

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyltin trichloride (C₈H₁₇Cl₃Sn), a monoalkyltin compound, is recognized for its utility as a Lewis acid catalyst in various chemical transformations, including esterification reactions. Its efficacy stems from the electrophilic nature of the tin center, which activates the carboxylic acid moiety towards nucleophilic attack by an alcohol. This catalytic activity is relevant in the synthesis of a wide array of esters, from small molecules to polyesters, finding applications in pharmaceuticals, polymers, and other specialty chemicals. The presence of the n-octyl group can influence the catalyst's solubility and interaction with organic substrates.

Organotin compounds, including octyltin derivatives, are effective catalysts for esterification and transesterification processes. While monoalkyltin(IV) complexes are known to be potent catalysts, the specific use of this compound is less documented with detailed public protocols compared to its butyltin counterparts. However, its catalytic behavior is understood to follow the general mechanism of Lewis acid catalysis.

Mechanism of Catalysis

This compound functions as a Lewis acid catalyst in esterification. The catalytic cycle can be broadly described by the following steps:

  • Activation of Carboxylic Acid: The tin center of this compound coordinates to the carbonyl oxygen of the carboxylic acid. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking alcohol to one of the hydroxyl groups of the intermediate.

  • Water Elimination: The intermediate collapses, eliminating a molecule of water and forming the ester.

  • Catalyst Regeneration: The catalyst is regenerated and can participate in a new catalytic cycle.

The overall reaction is an equilibrium, and to drive it towards the formation of the ester, water is typically removed from the reaction mixture, for instance, by azeotropic distillation.

Catalytic Pathway Diagram

Esterification_Mechanism cluster_activation 1. Activation of Carboxylic Acid cluster_attack 2. Nucleophilic Attack cluster_elimination 3. Water Elimination & Product Formation RCOOH Carboxylic Acid (R-COOH) ActivatedComplex Activated Complex [R-C(O)OH---SnOctCl₃] RCOOH->ActivatedComplex Coordination SnCat This compound (OctSnCl₃) SnCat->ActivatedComplex TetrahedralIntermediate Tetrahedral Intermediate ActivatedComplex->TetrahedralIntermediate ROH Alcohol (R'-OH) ROH->TetrahedralIntermediate Attack on Carbonyl Carbon Ester Ester (R-COOR') TetrahedralIntermediate->Ester Collapse & -H₂O H2O Water (H₂O) TetrahedralIntermediate->H2O Ester->SnCat Release

Caption: Lewis acid-catalyzed esterification pathway with this compound.

Experimental Protocols

While specific, detailed protocols for the use of free this compound as an esterification catalyst are not abundant in publicly available literature, a general procedure can be adapted from protocols for similar organotin catalysts. The following is a representative protocol for a direct esterification reaction.

Note: This is a generalized protocol and may require optimization for specific substrates and desired outcomes.

Protocol 1: General Procedure for the Esterification of a Carboxylic Acid with an Alcohol

This protocol is based on the principles of Fischer-Speier esterification catalyzed by a Lewis acid.

Materials:

  • This compound (catalyst)

  • Carboxylic acid

  • Alcohol

  • Anhydrous toluene (or another suitable solvent for azeotropic water removal)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus or molecular sieves

  • Condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq), the alcohol (1.2-3.0 eq), and anhydrous toluene (to make a ~0.5 M solution of the carboxylic acid).

  • Catalyst Addition: Add this compound (0.1 - 2.0 mol%) to the reaction mixture.

  • Reaction Conditions: Attach a Dean-Stark apparatus and a condenser to the flask. Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap or by analytical techniques such as TLC, GC, or ¹H NMR.

  • Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Transfer the mixture to a separatory funnel. Note that catalysts derived from this compound can act as surfactants and may not be easily soluble in excess dilute caustic solutions. c. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove unreacted carboxylic acid) and brine. d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. e. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.

  • Purification: The crude ester can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Add Reactants (Carboxylic Acid, Alcohol) B Add Solvent (e.g., Toluene) A->B C Add Catalyst (this compound) B->C D Heat to Reflux with Dean-Stark Trap C->D E Monitor Reaction (TLC, GC, or NMR) D->E During Reaction F Cool to RT E->F Reaction Complete G Aqueous Wash (NaHCO₃, Brine) F->G H Dry Organic Layer (MgSO₄/Na₂SO₄) G->H I Filter & Concentrate H->I J Distillation or Chromatography I->J K Characterize Product J->K

Caption: General workflow for this compound-catalyzed esterification.

Quantitative Data

Table 1: Catalytic Activity of Tin(II) Chloride in the Esterification of Oleic Acid with Ethanol

This table illustrates the effect of catalyst loading on the yield of ethyl oleate.

Oleic Acid:SnCl₂ Molar RatioReaction Time (hours)Ethyl Oleate Yield (%)
1:0.012~24
1:0.42~90

Data adapted from a study on the esterification of oleic acid catalyzed by SnCl₂.

Table 2: Transesterification Activity of a Grafted Undecyltin Trichloride Catalyst

This table shows the conversion in the transesterification of ethyl acetate with a primary and a secondary alcohol using a silica-grafted undecyltin trichloride catalyst.

AlcoholConversion (%)
Primary Alcohol~70
Secondary Alcohol~50

Data adapted from a study on a polystyrene-grafted undecyltin trichloride catalyst. This is a heterogeneous catalyst and the data is for transesterification, but it provides an indication of the catalytic potential of the trichlorotin moiety.

Safety and Handling

  • Organotin compounds, including this compound, are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • All manipulations should be performed in a well-ventilated fume hood.

  • This compound is corrosive and can cause burns. Avoid contact with skin and eyes.

  • It is sensitive to moisture and will hydrolyze. Store in a tightly sealed container under an inert atmosphere.

  • Consult the Safety Data Sheet (SDS) for detailed safety information before use.

Conclusion

This compound is a promising Lewis acid catalyst for esterification reactions. While detailed, publicly available protocols specifically for the free catalyst are limited, its catalytic activity can be inferred from related organotin compounds. The provided general protocol, based on established principles of Lewis acid-catalyzed esterification, serves as a starting point for researchers. It is anticipated that optimization of reaction parameters such as catalyst loading, temperature, and reaction time will be necessary to achieve optimal results for specific substrates. The mechanistic understanding and the general workflow presented here provide a solid foundation for the application of this compound in synthetic chemistry.

Application of Octyltin Trichloride in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyltin trichloride (C8H17Cl3Sn) is an organotin compound that serves as a versatile Lewis acid catalyst and a key intermediate in the synthesis of various organic compounds. Its applications are prominent in polymer chemistry, particularly in catalysis for esterification and transesterification reactions, and in the production of heat stabilizers for polyvinyl chloride (PVC). The presence of the octyl group provides specific solubility and stability characteristics, making it a valuable reagent in organic synthesis.

This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound in organic synthesis.

Catalysis in Esterification and Transesterification Reactions

This compound and its derivatives are effective catalysts for esterification and transesterification reactions, which are fundamental processes in the synthesis of esters, polyesters, and other important organic molecules. The Lewis acidic nature of the tin center is central to its catalytic activity.

Application Note: Catalysis of Fatty Acid Esterification

Monoalkyltin(IV) complexes, such as this compound, are known to be effective catalysts for the esterification of carboxylic acids with alcohols.[1][2][3] The alkyl group, in this case, octyl, is crucial for the catalytic behavior, as strong Lewis acids like SnCl4 are generally not considered good esterification catalysts.[1] The catalytic process is believed to proceed through a mononuclear mechanism.[1][2][3]

Experimental Protocol: General Procedure for Esterification of a Carboxylic Acid

Materials:

  • Carboxylic acid (e.g., Oleic Acid)

  • Alcohol (e.g., Methanol)

  • This compound (catalyst)

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Dean-Stark apparatus

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine the carboxylic acid (1.0 eq), alcohol (1.2-2.0 eq), and this compound (0.1-1.0 mol%).

  • Add a suitable solvent, such as toluene, to facilitate azeotropic removal of water.

  • Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap or by techniques such as TLC or GC.

  • Once the reaction is complete (no more water is collected or starting material is consumed), cool the mixture to room temperature.

  • The solvent can be removed under reduced pressure.

  • The crude product can be purified by distillation or column chromatography to yield the desired ester.

Quantitative Data:

ReactantsCatalystCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)Reference
Benzoic Acid, Propyl AlcoholSnCl2101002094[4]
Oleic Acid, EthanolSnCl2·2H2O10Reflux2~90[4]

Note: The data in the table is for SnCl2, a related tin catalyst, and is provided for illustrative purposes. The optimal conditions for this compound may vary.

Catalytic Mechanism: Lewis Acid Catalyzed Esterification

The catalytic cycle for monoalkyltin(IV)-catalyzed esterification is proposed to be a mononuclear mechanism.[1][2][3] The this compound acts as a Lewis acid, activating the carbonyl group of the carboxylic acid towards nucleophilic attack by the alcohol.

Esterification_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle RCOOH Carboxylic Acid (R-COOH) Activation Activation of Carbonyl RCOOH->Activation ROH Alcohol (R'-OH) Nucleophilic_Attack Nucleophilic Attack ROH->Nucleophilic_Attack Catalyst This compound (OctSnCl3) Catalyst->Activation Activation->Nucleophilic_Attack Alcohol attacks Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Elimination Water Elimination Proton_Transfer->Elimination Product_Release Ester Release Elimination->Product_Release Forms Ester Water Water (H2O) Elimination->Water Byproduct Product_Release->Activation Regenerates Catalyst Ester Ester (R-COOR') Product_Release->Ester Product PVC_Stabilizer_Synthesis cluster_reactants Starting Materials cluster_process Synthesis Process cluster_products Products OctSnCl3 This compound Mixing 1. Mixing in Solvent OctSnCl3->Mixing Mercaptoester Mercaptoester (e.g., 2-EHTG) Mercaptoester->Mixing Base Base (e.g., Na2CO3) Reaction 2. Reaction & Neutralization Base->Reaction Mixing->Reaction Separation 3. Phase Separation Reaction->Separation Washing 4. Aqueous Wash Separation->Washing Byproducts Inorganic Salts & Water Separation->Byproducts Drying 5. Drying of Organic Phase Washing->Drying Washing->Byproducts Solvent_Removal 6. Solvent Removal Drying->Solvent_Removal Stabilizer Octyltin Mercaptide Stabilizer Solvent_Removal->Stabilizer Polyester_Synthesis cluster_reactants Monomers & Catalyst cluster_process Polymerization Stages cluster_products Products & Byproducts Diacid Dicarboxylic Acid / Ester Stage1 Stage 1: Esterification / Transesterification (150-220°C, N2 atmosphere) Diacid->Stage1 Diol Diol Diol->Stage1 Catalyst Octyltin Catalyst Catalyst->Stage1 Stage2 Stage 2: Polycondensation (240-260°C, Vacuum) Stage1->Stage2 Oligomers formed Byproducts Water / Methanol & Excess Diol Stage1->Byproducts distilled off Polyester High Molecular Weight Polyester Stage2->Polyester Stage2->Byproducts distilled off

References

Application Notes and Protocols: Octyltin Trichloride as a Precursor for Organotin Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of octyltin trichloride as a versatile precursor for the synthesis of various organotin compounds. Detailed experimental protocols and quantitative data are presented to facilitate the replication and adaptation of these methods in a laboratory setting.

This compound (OTC) is a key intermediate in the organotin industry, primarily utilized for the production of dioctyltin compounds, which are widely employed as heat stabilizers for polyvinyl chloride (PVC).[1][2] Its reactivity stems from the presence of three labile chlorine atoms, which can be readily substituted by a variety of organic groups through reactions with nucleophilic reagents.

Synthesis of Diorganotin and Triorganotin Compounds

A common and effective method for the synthesis of di- and tri-substituted organotin compounds from this compound involves the use of Grignard reagents. This classic organometallic reaction allows for the controlled introduction of a second or third organic moiety onto the tin atom. The general principle involves the nucleophilic attack of the Grignard reagent's carbanion on the electrophilic tin center, displacing a chloride anion.

Logical Workflow for Organotin Synthesis from this compound

G A This compound (OTC) C Reaction in Anhydrous Solvent (e.g., THF, Diethyl Ether) A->C B Grignard Reagent (R-MgX) B->C D Dioctyltin Dichloride Derivative (Octyl)(R)SnCl2 C->D 1 Equivalent R-MgX E Triorganotin Chloride Derivative (Octyl)(R)2SnCl C->E 2 Equivalents R-MgX F Hydrolysis D->F E->F G Dioctyltin Oxide Derivative F->G

Caption: Synthetic pathways from this compound.

Experimental Protocols

Protocol 1: Synthesis of Dioctyltin Dichloride from a Mixture of n-Octyltin Chlorides

This protocol is adapted from a process for producing a mixture of n-octyltin chlorides with a high di-n-octyltin dichloride content.[3]

Objective: To isolate dioctyltin dichloride from a reaction mixture containing this compound.

Materials:

  • Mixture of n-octyltin chlorides (e.g., 78% di-n-octyltin dichloride and 16% this compound)[3]

  • 8% aqueous alcoholic solution of sodium hydroxide

  • Apparatus for distillation under reduced pressure

  • Apparatus for hydrolysis and filtration

Procedure:

  • Distillation: The initial mixture of n-octyltin chlorides is subjected to distillation at reduced pressure to remove the more volatile this compound.

  • Hydrolysis of Dioctyltin Dichloride: The remaining residue, enriched in di-n-octyltin dichloride, is then subjected to hydrolysis. This is achieved by reacting it with an approximately 8% aqueous alcoholic solution of sodium hydroxide.[3]

  • Formation of Dioctyltin Oxide: The hydrolysis reaction results in the formation of di-n-octyltin oxide as a precipitate.

  • Isolation: The precipitated di-n-octyltin oxide is isolated by filtration.

  • Optional Conversion to Dichloride: To obtain pure dioctyltin dichloride, the isolated dioctyltin oxide can be treated with concentrated hydrochloric acid.

Protocol 2: General Procedure for the Synthesis of Mixed Diorganotin Dichlorides using a Grignard Reagent

Objective: To synthesize a mixed diorganotin dichloride of the type (n-Octyl)(R)SnCl₂ from this compound.

Materials:

  • This compound (C₈H₁₇SnCl₃)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Grignard reagent (R-MgX, where R is the desired organic group and X is a halogen)

  • Standard Schlenk line or glovebox for inert atmosphere operations

  • Distillation apparatus

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve a known quantity of this compound in anhydrous diethyl ether or THF.

  • Grignard Addition: Cool the solution in an ice bath. Slowly add one molar equivalent of the desired Grignard reagent (R-MgX) dropwise with vigorous stirring. The reaction is typically exothermic.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TDC) or gas chromatography-mass spectrometry (GC-MS) if appropriate derivatives are made.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether or dichloromethane.

  • Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation or recrystallization.

Quantitative Data

The following table summarizes the composition of a typical reaction mixture from the direct synthesis of n-octyltin chlorides.

CompoundPercentage in Mixture
Di-n-octyltin dichloride~78%
n-Octyltin trichloride~16%
Data adapted from a patented process.[3]

Applications of this compound Derivatives

Organotin compounds derived from this compound have a wide range of applications.

  • PVC Stabilizers: Dioctyltin compounds are extensively used as heat stabilizers for PVC, particularly in applications that require high transparency and are intended for food contact.[1][2]

  • Catalysts: Organotin compounds can act as catalysts in various chemical reactions, including the production of polyurethane foams and the curing of silicone rubbers.[4]

  • Biocides: While triorganotin compounds have historically been used as biocides, their use is now restricted due to environmental concerns.[4][5]

  • Chemical Intermediates: The synthetic versatility of organotin halides makes them valuable intermediates for the preparation of a broad spectrum of other organometallic compounds.[6]

Signaling Pathways and Biological Interactions (General for Organotins)

While not specific to this compound as a precursor, it is important for drug development professionals to be aware of the general biological activities of organotin compounds. Organotins are known to exert toxic effects through various mechanisms.

G A Organotin Compounds B Suppression of DNA and Protein Synthesis A->B C Induction of Apoptosis Genes (e.g., nur77) A->C D Disruption of Intracellular Calcium Regulation A->D H Suppression of T-cell Mediated Immune Response A->H G Apoptosis Cascade C->G E Increased Reactive Oxygen Species (ROS) D->E F Cytochrome c Release E->F F->G

Caption: General toxicity pathways of organotin compounds.

Organotin compounds can suppress DNA and protein synthesis, induce the expression of genes involved in apoptosis, and disrupt intracellular calcium homeostasis.[1][2] This can lead to an uncontrolled increase in reactive oxygen species, the release of cytochrome c into the cytosol, and the activation of the apoptotic cascade.[1][2] Furthermore, they can suppress T-cell-mediated immune responses, highlighting their immunotoxic potential.[1][2] These toxicological properties are a critical consideration in the development and application of any new organotin-based compounds.

References

Application Notes and Protocols for the Quantification of Octyltin Trichloride

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and protocols for the quantitative analysis of octyltin trichloride in various matrices. These methods are intended for researchers, scientists, and professionals in the fields of environmental science, toxicology, and drug development.

Introduction

This compound (MOTCl), part of the organotin family, is utilized in various industrial applications, including as a stabilizer for PVC and as a catalyst. Due to the known toxicity of organotin compounds, their presence in the environment, consumer products, and biological systems is a significant concern. Accurate and sensitive quantification of this compound is therefore crucial for regulatory compliance, safety assessment, and research.

This guide outlines two primary analytical strategies for the quantification of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for direct analysis.

Application Note 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle

Ionic organotin compounds like this compound are polar and not sufficiently volatile for direct analysis by gas chromatography.[1] Therefore, a derivatization step is mandatory to convert the analyte into a more volatile and thermally stable species suitable for GC separation.[2] This protocol details an in-situ derivatization-extraction method using sodium tetraethylborate (NaBEt₄), followed by quantification with GC-MS. The ethylated derivative of octyltin is volatile and provides excellent chromatographic performance.

Experimental Protocol

1. Materials and Reagents

  • This compound standard (CAS No. 3091-25-6)[3]

  • Internal Standard (IS): e.g., Tributyl-d27-tin chloride

  • Sodium tetraethylborate (NaBEt₄), 2% (w/v) in water (prepare fresh daily)[4]

  • Hexane (pesticide grade)

  • Methanol (pesticide grade)

  • Sodium acetate

  • Glacial acetic acid

  • Deionized water

  • Acetate Buffer: Prepare by dissolving sodium acetate in water and adjusting the pH to 4.5-5.4 with glacial acetic acid.[4][5]

2. Standard Preparation

  • Stock Standard (1000 mg/L): Accurately weigh and dissolve the this compound standard in methanol in a 100-mL volumetric flask. Store in the dark at 4°C.[4]

  • Working Standard (10 mg/L): Dilute the stock standard 100-fold with methanol.[4]

  • Internal Standard Stock (1000 mg/L): Prepare in methanol as described for the analyte stock.

  • Internal Standard Working Solution (2 mg/L): Dilute the IS stock appropriately with methanol.[4]

  • Calibration Curve: Prepare a series of calibration standards by spiking appropriate volumes of the working standard into blank matrix extract. A typical range might be 5-200 µg/L.

3. Sample Preparation (Aqueous Matrix)

  • Transfer 5 mL of the aqueous sample (or migrated solution from a solid sample) to a 22-mL glass vial.[4]

  • Add a known amount of internal standard (e.g., 0.1 mL of 2 mg/L IS working solution).[4]

  • Add 5 mL of acetate buffer solution to adjust the pH.[4]

  • Add 0.5 mL of freshly prepared 2% sodium tetraethylborate solution.[4]

  • Immediately add 2 mL of hexane.

  • Vortex the mixture for 30 minutes to facilitate the derivatization reaction and extraction of the ethylated derivative into the hexane layer.[4]

  • Allow the phases to separate.

  • Carefully transfer the upper hexane layer to a GC vial for analysis.

4. GC-MS Instrumentation and Conditions

  • System: Agilent 6890-5973N GC-MSD or equivalent[6]

  • Column: HP-5MS capillary column (30 m × 0.25 mm I.D. × 0.25 µm film thickness) or equivalent[2]

  • Injector: Splitless mode, 280°C

  • Carrier Gas: Helium, constant flow

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 min

    • Ramp: 10°C/min to 280°C

    • Hold: 5 min

  • MS Detector:

    • Mode: Electron Ionization (EI), Selected Ion Monitoring (SIM)

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Monitoring Ions: Select characteristic ions for ethylated octyltin and the internal standard based on their mass spectra. The typical ion clusters resulting from tin isotopes should be used for confirmation.[6]

Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Aqueous Sample (5 mL) Add_IS Add Internal Standard Sample->Add_IS Add_Buffer Add Acetate Buffer (pH 4.5) Add_IS->Add_Buffer Add_Deriv Add 2% NaBEt4 (Derivatization Agent) Add_Buffer->Add_Deriv Add_Hexane Add Hexane (2 mL) Add_Deriv->Add_Hexane Vortex Vortex 30 min (Derivatization/Extraction) Add_Hexane->Vortex Phase_Sep Phase Separation Vortex->Phase_Sep Collect_Hexane Collect Hexane Layer Phase_Sep->Collect_Hexane GC_Vial Transfer to GC Vial Collect_Hexane->GC_Vial Injection Inject into GC-MS GC_Vial->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (SIM) Separation->Detection Data Data Acquisition and Quantification Detection->Data cluster_prep Sample Preparation (SPE for Water) cluster_analysis LC-MS/MS Analysis Sample Water Sample Acidify Acidify to pH 2 Sample->Acidify Load Load Sample Acidify->Load Condition Condition SPE Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Reconstitute Evaporate & Reconstitute Elute->Reconstitute LC_Vial Transfer to LC Vial Reconstitute->LC_Vial Injection Inject into LC-MS/MS LC_Vial->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Data Data Acquisition and Quantification Detection->Data

References

Application of High-Performance Liquid Chromatography for the Analysis of Organotin Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Organotin compounds (OTCs) are a class of organometallic chemicals that have been widely used in various industrial and agricultural applications, including as PVC stabilizers, catalysts, and biocides in antifouling paints for ship hulls.[1] However, their widespread use has led to significant environmental contamination and concerns about their toxicity. Tributyltin (TBT) and triphenyltin (TPT), for example, are known endocrine disruptors and can have severe impacts on aquatic ecosystems even at low concentrations.[2] Consequently, sensitive and reliable analytical methods are crucial for monitoring these compounds in various matrices. High-Performance Liquid Chromatography (HPLC) coupled with sensitive detection techniques has emerged as a powerful tool for the speciation and quantification of organotin compounds, offering the advantage of analyzing these polar and non-volatile compounds without the need for derivatization, which is often required for gas chromatography.[1][3] This document provides detailed protocols and application notes for the analysis of organotin compounds using HPLC.

Experimental Workflow for Organotin Analysis

The general workflow for the analysis of organotin compounds involves several key stages, from sample collection and preparation to instrumental analysis and data interpretation. Each step is critical for achieving accurate and reproducible results.

Caption: A generalized workflow for the analysis of organotin compounds.

Quantitative Data Summary

The performance of an analytical method is characterized by several key parameters, including the limit of detection (LOD), limit of quantification (LOQ), and recovery. The following table summarizes these parameters for the analysis of various organotin compounds in different matrices using HPLC-based methods.

Organotin CompoundMatrixHPLC MethodLODLOQRecovery (%)Reference
Tributyltin (TBT)ShellfishHPLC-ICP-MS-->80[4]
Triphenyltin (TPT)ShellfishHPLC-ICP-MS-->80[4]
Dibutyltin (DBT)ShellfishHPLC-ICP-MS--75.2[4]
Diphenyltin (DPHT)ShellfishHPLC-ICP-MS--37.3[4]
Triethyltin (TET)WaterUPLC-MS/MS0.010 µg/L-81.4-109[5]
Tributyltin (TBT)WaterUPLC-MS/MS0.003 µg/L-81.4-109[5]
Triphenyltin (TPT)WaterUPLC-MS/MS0.005 µg/L-81.4-109[5]
Monomethyltin (MMT)WaterHPLC-ICP-MS1 µg/L--[3]
Dimethyltin (DMT)WaterHPLC-ICP-MS1 µg/L--[3]
Trimethyltin (TMT)WaterHPLC-ICP-MS1 µg/L--[3]
Tributyltin (TBT)FlourHPLC-UV-0.95 µg/mL88-101[6]
Triphenyltin (TPT)FlourHPLC-UV-0.46 µg/mL88-101[6]
Triethyltin (TET)FlourHPLC-UV-0.75 µg/mL88-101[6]
AzocyclotinSedimentHPLC-ICP-MS0.13-1.46 µg/L-73.7-119.6[3]
Fenbutatin oxideSedimentHPLC-ICP-MS0.13-1.46 µg/L-73.7-119.6[3]

Experimental Protocols

Protocol 1: Analysis of Organotins in Shellfish by HPLC-ICP-MS

This protocol is adapted from a method for the simultaneous determination of five organotin compounds in shellfish samples.[4]

1. Sample Preparation: Supersonic Extraction a. Homogenize the shellfish tissue sample. b. Weigh a representative portion of the homogenized sample. c. Add the HPLC mobile phase (see below) to the sample. d. Perform supersonic extraction for 30 minutes.[4] e. Centrifuge the sample and filter the supernatant for HPLC analysis.

2. HPLC Conditions

  • Column: Agilent TC-C18[4]

  • Mobile Phase: Acetonitrile:Water:Acetic Acid (65:23:12 v/v/v) containing 0.05% Triethylamine (TEA), adjusted to pH 3.0.[4]

  • Flow Rate: 0.4 mL/min[4]

  • Injection Volume: 10-20 µL

3. ICP-MS Detection

  • Connect the HPLC system to the ICP-MS.

  • Optimize the ICP-MS parameters for the detection of tin isotopes (e.g., m/z 118, 120).

  • Monitor the signal for each organotin compound as it elutes from the HPLC column.

4. Quantification

  • Prepare a series of mixed standard solutions of the target organotin compounds (e.g., 0.5 to 100 µg/L).[4]

  • Generate a calibration curve for each compound by plotting the peak area against the concentration.

  • Quantify the organotin compounds in the samples using the calibration curves.

Protocol 2: Analysis of Organotins in Sediment by LC-MS/MS (QuEChERS Method)

This protocol utilizes a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method for sediment samples followed by LC-MS/MS analysis.[7]

1. Sample Preparation: QuEChERS Extraction a. Weigh 0.125 g of dry sediment into a 2 mL centrifuge tube.[7] b. Add an internal standard (e.g., 25 µL of deuterated TBT).[7] c. Add 200 µL of ultrapure water and vortex for 1 minute.[7] d. Add 250 µL of 5% formic acid in acetonitrile and place the tube in an ice bath.[7] e. Add 100 mg of ammonium acetate.[7] f. Perform ultrasonication for 5 minutes, followed by shaking for 15 minutes.[7] g. Centrifuge the sample and collect the supernatant for analysis.

2. HPLC Conditions

  • Column: Kinetex RP-18 (100 mm x 4.6 mm, 2.6 µm)[7]

  • Mobile Phase A: 0.2% formic acid in water[7]

  • Mobile Phase B: 0.2% formic acid in acetonitrile[7]

  • Gradient: Start with 5% B for 2 min, increase to 95% B in 7.5 min, hold at 95% B for 5 min.[7]

  • Flow Rate: 0.5 mL/min[7]

  • Column Temperature: 40 °C[7]

  • Injection Volume: 10 µL[7]

3. MS/MS Detection

  • Use an electrospray ionization (ESI) source in positive ion mode.

  • Analyze the compounds in Multiple Reaction Monitoring (MRM) mode.[7]

  • Example MRM transitions: TBT (m/z 291 → 179), TPhT (m/z 351 → 196).[7]

Mechanism of Toxicity: Signaling Pathways

Organotin compounds exert their toxicity through various mechanisms, often acting as endocrine disruptors and inducing cellular stress.[8] They can interfere with key signaling pathways, leading to apoptosis, immunotoxicity, and disruption of homeostasis.[2][9]

Organotin Toxicity Pathway cluster_otc Organotin Compound (OTC) cluster_outcomes Cellular Outcomes OTC e.g., TBT, TPT Mitochondria Mitochondria OTC->Mitochondria NuclearReceptors Nuclear Receptors (e.g., RXR, PPAR) OTC->NuclearReceptors Calcium Intracellular Ca2+ Homeostasis OTC->Calcium Membrane Cell Membrane OTC->Membrane ROS Increased ROS (Oxidative Stress) Mitochondria->ROS Inhibition of ATPases EndocrineDisruption Endocrine Disruption NuclearReceptors->EndocrineDisruption Aberrant Activation Apoptosis Apoptosis Calcium->Apoptosis Dysregulation Immunotoxicity Immunotoxicity Membrane->Immunotoxicity Altered Function ROS->Apoptosis

References

Standard Operating Procedure for Handling Octyltin Trichloride

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH AND DEVELOPMENT USE ONLY

1.0. Purpose

This document provides a standard operating procedure (SOP) for the safe handling of octyltin trichloride in a laboratory setting. It is intended for researchers, scientists, and drug development professionals. This SOP outlines the necessary precautions, personal protective equipment (PPE), and emergency procedures to minimize risks associated with this compound.

2.0. Scope

This SOP applies to all personnel who handle this compound in any quantity. All users must read and understand this document before working with this chemical.

3.0. Responsibilities

  • Principal Investigator/Laboratory Supervisor: Responsible for ensuring that all personnel are trained on this SOP, have access to the necessary PPE, and that the laboratory is equipped with the appropriate safety equipment.

  • Laboratory Personnel: Responsible for reading, understanding, and adhering to this SOP, as well as reporting any spills, exposures, or unsafe conditions to the supervisor immediately.

4.0. Hazard Identification and Properties

This compound is an organotin compound with significant health and environmental hazards.[1] It is crucial to understand its properties to handle it safely.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Name This compound[2]
Synonyms Trichloro(octyl)stannane, Octyltrichlorotin[1]
CAS Number 3091-25-6[2][3]
Molecular Formula C8H17Cl3Sn[1][2]
Molecular Weight 338.29 g/mol [2][3]
Appearance Not specified, handle as a hazardous substance
Boiling Point 299.9°C at 760 mmHg[2]
Flash Point 135.2°C[2]
Water Solubility 330 μg/L at 20°C[2]
Vapor Pressure 0.00206 mmHg at 25°C[2]

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation.[1][4]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage.[1][4]
Reproductive Toxicity2H361: Suspected of damaging fertility or the unborn child.[1][4]
Specific Target Organ Toxicity (Repeated Exposure)1, 2H372: Causes damage to organs through prolonged or repeated exposure.[4][5] H373: May cause damage to organs through prolonged or repeated exposure.[1][4]
Acute Aquatic Hazard1H400: Very toxic to aquatic life.[1][4]
Chronic Aquatic Hazard1H410: Very toxic to aquatic life with long lasting effects.[4][5]
Acute Toxicity (Inhalation)4H332: Harmful if inhaled.[4]

5.0. Engineering Controls

  • Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the work area.

6.0. Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the specific PPE required for the planned experiment. The following is the minimum required PPE:

Table 3: Personal Protective Equipment for Handling this compound

Protection TypeSpecification
Hand Protection Unlined, chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[6] Double gloving is recommended.
Eye and Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.[4]
Skin and Body Protection A flame-resistant lab coat worn over long pants and closed-toe shoes. Consider disposable coveralls for larger quantities or tasks with a high splash potential.[4]
Respiratory Protection For procedures with a high potential for aerosol generation or if engineering controls are insufficient, a full-face respirator with appropriate cartridges for organic vapors and particulates should be used.[4]

7.0. Experimental Protocols

7.1. General Handling and Storage

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as water and strong oxidizing agents.[1] The container must be tightly sealed and clearly labeled. Store locked up.[4]

  • Transport: When transporting within the laboratory, use a secondary container to prevent spills.

  • Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[5] Wash hands thoroughly after handling, even if gloves were worn.[4][5]

7.2. Weighing and Solution Preparation

  • Preparation:

    • Ensure the chemical fume hood is operational and the work area is clean and free of clutter.

    • Gather all necessary equipment, including spatulas, weigh boats, beakers, and solvents.

    • Don the appropriate PPE as outlined in Section 6.0.

  • Weighing:

    • Perform all weighing operations inside the fume hood.

    • Use a tared weigh boat or container to avoid contaminating the balance.

    • Carefully transfer the desired amount of this compound. Avoid creating dust or aerosols.

  • Solution Preparation:

    • Slowly add the weighed this compound to the solvent in a suitable container (e.g., beaker or flask) within the fume hood.

    • If the reaction is exothermic, use an ice bath to control the temperature.

    • Stir the solution gently to dissolve the compound.

8.0. Waste Disposal

  • Waste Collection: All waste contaminated with this compound (e.g., gloves, weigh boats, pipette tips, excess solution) must be collected in a designated, labeled, and sealed hazardous waste container.

  • Disposal: Dispose of hazardous waste through the institution's environmental health and safety office. Do not dispose of this compound down the drain or in the regular trash.[7]

9.0. Emergency Procedures

Table 4: Emergency Response Protocol

Emergency SituationProcedure
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[8] Remove contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention.[4]
Inhalation Move the person to fresh air.[4] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area.[7] For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact the environmental health and safety office immediately. Ensure adequate ventilation. Avoid breathing vapors.[4]

10.0. Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_end Post-Handling prep_sop Review SOP prep_ppe Don PPE prep_sop->prep_ppe prep_hood Verify Fume Hood Operation prep_ppe->prep_hood handling_weigh Weigh Compound prep_hood->handling_weigh handling_solution Prepare Solution handling_weigh->handling_solution cleanup_decontaminate Decontaminate Glassware & Surfaces handling_solution->cleanup_decontaminate cleanup_waste Collect Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe end_wash Wash Hands Thoroughly cleanup_remove_ppe->end_wash end_document Document Experiment end_wash->end_document

Caption: Workflow for the safe handling of this compound.

EmergencySpillResponse spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate notify Notify Supervisor & EHS evacuate->notify assess Assess Spill Size notify->assess small_spill Small Spill assess->small_spill Minor large_spill Large Spill assess->large_spill Major absorb Absorb with Inert Material small_spill->absorb wait Await EHS Response large_spill->wait collect Collect in Sealed Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose

References

Application of Octyltin Trichloride in the Preparation of High-Performance Thin Films

Author: BenchChem Technical Support Team. Date: November 2025

For inquiries, please contact: --INVALID-LINK--

Abstract

Octyltin trichloride (C8H17SnCl3) is an organometallic precursor increasingly recognized for its potential in the fabrication of high-quality tin oxide (SnO2) thin films. These films are critical components in a range of optoelectronic devices, including solar cells, transparent conductive electrodes, and gas sensors. This document provides detailed application notes and experimental protocols for the deposition of SnO2 thin films using this compound via both solution-based and chemical vapor deposition techniques. The longer alkyl chain of this compound, compared to more common precursors like butyltin or methyltin trichlorides, offers unique advantages in terms of precursor stability and decomposition kinetics, which can be leveraged to fine-tune film morphology and electronic properties.

Introduction to this compound in Thin Film Deposition

Tin oxide is a wide-bandgap semiconductor that, when doped, exhibits high electrical conductivity and optical transparency, making it a prominent transparent conducting oxide (TCO).[1][2] The choice of precursor is a critical factor in determining the final properties of the deposited film. Organotin compounds, such as this compound, are favored for their volatility and cleaner decomposition pathways compared to inorganic precursors like tin (IV) chloride.

The octyl group in this compound influences the precursor's reactivity and decomposition temperature. This allows for a wider processing window and potentially smoother film growth. The presence of chlorine facilitates the formation of conductive, doped tin oxide films, for instance, through fluorine doping by the addition of a fluorine source during deposition.

Key Applications

  • Transparent Conducting Electrodes: For use in solar cells, flat-panel displays, and smart windows.

  • Gas Sensors: The high surface-to-volume ratio of thin films makes them highly sensitive to surface-adsorbed gas molecules.

  • Low-Emissivity Coatings: For energy-efficient windows that reflect infrared radiation.

  • Catalysis: As a stable support for catalytic nanoparticles.

Experimental Protocols

Two primary methods for the deposition of tin oxide thin films from this compound are detailed below: Spray Pyrolysis (a solution-based method) and Atmospheric Pressure Chemical Vapor Deposition (APCVD).

Protocol 1: Solution-Based Deposition via Spray Pyrolysis

This protocol is adapted from established methods for other organotin precursors.[3]

1. Precursor Solution Preparation:

  • Dissolve this compound in a suitable organic solvent, such as ethanol or a mixture of ethanol and acetic acid. A typical starting concentration is 0.1 to 0.5 M.
  • For fluorine-doped tin oxide (FTO), add a fluorine source, such as ammonium fluoride (NH4F) or trifluoroacetic acid (TFA), to the precursor solution. The molar ratio of F:Sn is typically varied between 0.1 and 0.8.
  • Stir the solution at room temperature for at least 30 minutes to ensure complete dissolution.

2. Substrate Preparation:

  • Clean the substrate (e.g., glass, silicon wafer) ultrasonically in a sequence of acetone, isopropanol, and deionized water, each for 15 minutes.
  • Dry the substrate with a stream of nitrogen gas.

3. Spray Pyrolysis Deposition:

  • Preheat the substrate to the desired deposition temperature, typically in the range of 400-600°C.
  • Use a pneumatic or ultrasonic spray nozzle to atomize the precursor solution.
  • Spray the atomized solution onto the heated substrate. The carrier gas is typically compressed air or nitrogen.
  • Maintain a constant spray rate and nozzle-to-substrate distance to ensure uniform film growth.

4. Post-Deposition Annealing:

  • After deposition, anneal the film at a temperature between 500°C and 600°C for 30-60 minutes in air to improve crystallinity and electrical properties.

Protocol 2: Atmospheric Pressure Chemical Vapor Deposition (APCVD)

This protocol is a generalized procedure based on industrial processes for TCO deposition.

1. Precursor Vaporization:

  • Heat the this compound precursor in a bubbler to a temperature sufficient to generate a stable vapor pressure (e.g., 100-150°C).
  • Use an inert carrier gas, such as nitrogen or argon, to transport the precursor vapor to the reaction chamber.

2. Substrate Preparation:

  • Clean the substrate as described in Protocol 1.
  • Place the substrate in the APCVD reactor and heat it to the deposition temperature, typically between 500°C and 650°C.

3. Gaseous Reactant Delivery:

  • Introduce an oxidizing agent, such as oxygen or water vapor, into the reaction chamber.
  • For FTO films, a fluorine-containing gas, such as trifluoroacetic acid vapor or Freon, is co-flowed with the precursor.

4. Deposition Process:

  • The precursor vapor and reactive gases mix and react at the hot substrate surface, leading to the formation of a tin oxide film.
  • The deposition time will determine the final film thickness.

5. Cooling:

  • After deposition, cool the substrate to room temperature in an inert atmosphere to prevent oxidation and cracking.

Data Presentation

The following tables summarize typical experimental parameters and expected film properties. These are representative values and will require optimization for specific applications.

Table 1: Spray Pyrolysis Parameters and Expected Film Properties

ParameterValue
PrecursorThis compound
SolventEthanol
Precursor Concentration0.2 M
SubstrateGlass
Substrate Temperature550 °C
Spray Rate5 mL/min
Nozzle-to-Substrate Distance30 cm
Expected Film Properties
Thickness300-500 nm
Optical Transmittance (Visible)> 85%
Sheet Resistance (F-doped)10-20 Ω/sq
Crystal StructurePolycrystalline (Rutile)

Table 2: APCVD Parameters and Expected Film Properties

ParameterValue
PrecursorThis compound
Precursor Bubbler Temperature130 °C
Carrier Gas (N2) Flow Rate100 sccm
Oxidizing AgentWater Vapor
SubstrateSilicon Wafer
Substrate Temperature600 °C
Deposition Time15 min
Expected Film Properties
Thickness200-400 nm
Optical Transmittance (Visible)> 85%
Sheet Resistance (F-doped)8-15 Ω/sq
Crystal StructurePolycrystalline (Rutile)

Visualizations

G Experimental Workflow for Spray Pyrolysis cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Processing precursor Dissolve this compound in Solvent atomize Atomize Precursor Solution precursor->atomize substrate_prep Clean Substrate spray Spray onto Heated Substrate substrate_prep->spray atomize->spray anneal Anneal Film spray->anneal characterize Characterize Film Properties anneal->characterize G Experimental Workflow for APCVD cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Processing vaporize Vaporize this compound transport Transport Vapor with Carrier Gas vaporize->transport substrate_prep Clean and Heat Substrate deposit React Gases at Substrate Surface substrate_prep->deposit transport->deposit reactants Introduce Oxidizing/Doping Gases reactants->deposit cool Cool in Inert Atmosphere deposit->cool characterize Characterize Film Properties cool->characterize G Chemical Transformation Pathway precursor This compound (Vapor/Aerosol) intermediate Reactive Intermediates (e.g., SnOClx) precursor->intermediate + O2 / H2O (Heat) film Tin Oxide (SnO2) Thin Film intermediate->film Surface Reaction & Decomposition

References

Application Notes and Protocols for Chemical Vapor Deposition (CVD) using Octyltin Trichloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of octyltin trichloride as a precursor in Chemical Vapor Deposition (CVD) for the synthesis of tin oxide (SnO₂) thin films. The content is tailored for professionals in research and drug development, encompassing materials science applications and the pharmacological context of organotin compounds.

Introduction

This compound (C₈H₁₇Cl₃Sn) is an organometallic compound that can be utilized as a precursor for the deposition of tin oxide thin films via CVD techniques. Tin oxide is a versatile transparent conducting oxide (TCO) with applications in solar cells, low-emissivity glass, and gas sensors.[1][2] While specific literature on the CVD of this compound is limited, protocols can be adapted from similar organotin precursors, such as monobutyltin trichloride.[3][4][5]

For professionals in drug development, organotin compounds are a subject of growing interest due to their potential biological activities, including anticancer properties.[6][7][8] This document will cover both the material synthesis aspects and the pharmacological relevance of using an octyltin-based compound.

Safety and Handling

This compound is a hazardous substance and requires strict safety protocols.

Hazard Identification:

  • Causes skin irritation and serious eye damage.[9]

  • Harmful if inhaled.[9]

  • Suspected of damaging fertility or the unborn child.[9]

  • Causes damage to organs through prolonged or repeated exposure.[9][10]

  • Very toxic to aquatic life with long-lasting effects.[9][10]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[9]

  • Skin Protection: Wear chemical-resistant gloves and impervious protective clothing.[9]

  • Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if aerosols are generated.[9]

Handling and Storage:

  • Work in a well-ventilated area, preferably within a fume hood.[10]

  • Prevent the formation of aerosols.[10]

  • Store in a cool, dry, and well-ventilated place in tightly sealed containers.

  • Keep away from ignition sources and do not smoke in the vicinity.[10]

Disposal:

  • Dispose of contents and container in accordance with local, regional, national, and international regulations.[10] This material may be classified as hazardous waste.[11]

Applications in Materials Science: Tin Oxide Thin Films

This compound is a precursor for depositing tin oxide (SnO₂) thin films, which are transparent to visible light and electrically conductive. These properties make them suitable for various applications.[12]

Aerosol-Assisted Chemical Vapor Deposition (AACVD) Protocol

Given the likely low volatility of this compound, Aerosol-Assisted Chemical Vapor Deposition (AACVD) is a suitable deposition technique. This method does not rely on the precursor's volatility but on its solubility in a suitable solvent.[3][4][5] The following is a representative protocol adapted from the use of monobutyltin trichloride for SnO₂ deposition.[4][5][13]

Objective: To deposit a transparent and conductive tin oxide thin film on a glass substrate using this compound via AACVD.

Materials:

  • This compound (precursor)

  • Methanol (solvent)

  • Glass substrates

  • Nitrogen gas (carrier gas)

Equipment:

  • AACVD reactor with a heated substrate stage

  • Ultrasonic humidifier (aerosol generator)

  • Mass flow controllers

  • Schlenk line for inert atmosphere handling

Experimental Workflow Diagram:

AACVD_Workflow cluster_prep Pre-Deposition cluster_deposition Deposition Process cluster_post Post-Deposition prep_solution Prepare Precursor Solution (this compound in Methanol) assemble_reactor Assemble AACVD Reactor prep_solution->assemble_reactor clean_substrate Clean Substrate clean_substrate->assemble_reactor generate_aerosol Generate Aerosol (Ultrasonic Humidifier) assemble_reactor->generate_aerosol transport_aerosol Transport Aerosol (N2 Carrier Gas) generate_aerosol->transport_aerosol deposit_film Deposit SnO2 Film transport_aerosol->deposit_film heat_substrate Heat Substrate heat_substrate->deposit_film cool_down Cool Down Reactor deposit_film->cool_down characterize_film Characterize Film (XRD, SEM, etc.) cool_down->characterize_film

Caption: Workflow for SnO₂ deposition via AACVD.

Procedure:

  • Substrate Preparation: Clean glass substrates by sonicating in a sequence of acetone, isopropanol, and deionized water, followed by drying with a nitrogen gun.

  • Precursor Solution: In a glovebox or under an inert atmosphere, prepare a 0.1 M solution of this compound in dry methanol.

  • AACVD System Setup:

    • Place the cleaned substrate on the heater block within the CVD reactor.

    • Load the precursor solution into the ultrasonic humidifier.

    • Assemble the AACVD setup, ensuring all connections are sealed.

    • Purge the system with nitrogen gas.

  • Deposition:

    • Heat the substrate to the desired deposition temperature (e.g., 450 °C).[5][13]

    • Set the nitrogen carrier gas flow rate through the humidifier (e.g., 0.5 L/min).[5][13]

    • Activate the ultrasonic humidifier to generate an aerosol of the precursor solution.

    • The carrier gas will transport the aerosol into the reactor, where it will decompose on the heated substrate to form a tin oxide film.

    • Continue the deposition for the desired duration to achieve the target film thickness.

  • Post-Deposition:

    • Turn off the humidifier and allow the reactor to cool down to room temperature under a nitrogen atmosphere.

    • Remove the coated substrate for characterization.

Expected Film Properties and Characterization

The properties of the deposited tin oxide films can be tailored by adjusting deposition parameters.

Quantitative Data (Expected Trends):

ParameterTypical Range/ValueEffect of Increase
Substrate Temperature400 - 550 °CIncreased crystallinity, potentially larger grain size
Precursor Concentration0.05 - 0.2 MMay affect deposition rate and film morphology
Carrier Gas Flow Rate0.2 - 1.0 L/minInfluences residence time and precursor delivery rate
Film Thickness100 - 800 nmThicker films generally have lower sheet resistance
Sheet Resistance3 - 100 Ω/sqDecreases with increasing film thickness and doping
Transparency> 80% in visible rangeCan be affected by film thickness and morphology

Characterization Techniques:

  • X-ray Diffraction (XRD): To determine the crystalline structure and preferred orientation of the SnO₂ film.

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology and grain size.

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and chemical states.

  • UV-Vis Spectroscopy: To measure the optical transmittance and calculate the bandgap.

  • Four-Point Probe: To measure the sheet resistance and calculate the electrical resistivity.

Relevance to Drug Development

While this compound is primarily used in materials science, the broader class of organotin compounds has demonstrated significant biological activity, making them of interest to drug development professionals.[6][7][8]

Anticancer Potential of Organotin Compounds

Numerous organotin(IV) compounds, particularly carboxylates, have shown promising anticancer activity, in some cases exceeding the efficacy of existing chemotherapeutic agents like cisplatin.[6] Their mechanism of action is thought to be different from platinum-based drugs, offering a potential avenue to overcome drug resistance.[6][8]

Key Points:

  • Organotin compounds have demonstrated high cytotoxicity against various cancer cell lines.[6][7][14]

  • The biological activity is influenced by the organic groups and ligands attached to the tin atom.[7]

  • They are being investigated for their ability to induce apoptosis (programmed cell death) in cancer cells.[7][14]

Drug Discovery and Development Workflow

The exploration of organotin compounds like this compound and its derivatives as potential drug candidates would follow a standard drug discovery workflow.

Logical Diagram for Drug Discovery Workflow:

Drug_Discovery_Workflow cluster_discovery Discovery & Preclinical cluster_development Clinical Development target_id Target Identification synthesis Synthesis of Organotin Derivatives target_id->synthesis screening In Vitro Screening (Cytotoxicity Assays) synthesis->screening mechanism Mechanism of Action Studies (e.g., Apoptosis Induction) screening->mechanism animal_models In Vivo Testing (Animal Models) mechanism->animal_models phase1 Phase I Trials (Safety) animal_models->phase1 phase2 Phase II Trials (Efficacy) phase1->phase2 phase3 Phase III Trials (Large-scale Efficacy) phase2->phase3 approval Regulatory Approval phase3->approval

Caption: A generalized workflow for drug discovery.

This diagram illustrates the progression from initial synthesis and screening of organotin compounds to preclinical and clinical testing. The potential of these compounds warrants further investigation into their specific signaling pathway interactions to fully elucidate their therapeutic potential.

Conclusion

This compound serves as a viable, albeit less documented, precursor for the synthesis of functional tin oxide thin films via CVD, particularly using the AACVD method. The protocols and expected data presented provide a foundation for researchers in materials science. For professionals in the pharmaceutical and drug development sectors, the broader class of organotin compounds, including octyltin derivatives, represents a promising area for the development of new anticancer agents. Rigorous safety precautions are paramount when handling this and other organotin compounds.

References

Application Notes and Protocols for Sol-Gel Synthesis Involving Octyltin Trichloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organotin compounds, including octyltin trichloride, are utilized in various industrial applications.[1] The sol-gel process offers a versatile and cost-effective method for synthesizing inorganic and hybrid organic-inorganic materials with a high degree of homogeneity at relatively low temperatures.[2] This methodology involves the hydrolysis and condensation of molecular precursors to form a colloidal suspension (sol) that subsequently evolves into a gel. This document provides a detailed, albeit representative, protocol for the sol-gel synthesis of materials using this compound, based on general principles of sol-gel chemistry, due to a lack of specific published procedures for this precursor. The application of such synthesized materials can range from catalysis to functional coatings.

Reaction Mechanism and Experimental Workflow

The sol-gel process, in the context of this compound, would theoretically proceed through two main stages: hydrolysis and condensation. In the hydrolysis step, the chloro-groups of this compound are replaced by hydroxyl groups upon reaction with water. This is followed by a condensation stage where the hydroxylated intermediates react with each other to form tin-oxygen-tin (Sn-O-Sn) bridges, releasing water and forming a three-dimensional network.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the sol-gel synthesis of a tin-based material using this compound.

SolGel_Workflow cluster_Sol_Preparation Sol Preparation cluster_Gelation Gelation cluster_Post_Processing Post-Processing Precursor This compound Sol_Mix Mixing and Stirring Precursor->Sol_Mix Solvent Alcohol (e.g., Ethanol) Solvent->Sol_Mix Water Water (for hydrolysis) Water->Sol_Mix Catalyst Acid or Base (optional) Catalyst->Sol_Mix Aging Aging Sol_Mix->Aging Hydrolysis & Condensation Drying Drying Aging->Drying Calcination Calcination Drying->Calcination Final_Material Final Material (e.g., Tin Oxide) Calcination->Final_Material Biological_Interaction SolGel_Material Sol-Gel Derived Octyltin Material Cell_Membrane Cell Membrane Interaction SolGel_Material->Cell_Membrane Internalization Cellular Internalization Cell_Membrane->Internalization Ion_Release Organotin Ion Release Internalization->Ion_Release Signaling_Cascade Disruption of Signaling Cascades Ion_Release->Signaling_Cascade Apoptosis Apoptosis/Cell Death Signaling_Cascade->Apoptosis

References

Application Notes and Protocols: Octyltin Trichloride Catalyzed Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organotin compounds, particularly those based on tin(IV), are versatile and efficient catalysts for a variety of polymerization reactions. Their catalytic activity is primarily attributed to the Lewis acidity of the tin center, which facilitates the coordination and activation of monomers. Octyltin trichloride, a monoalkyltin(IV) halide, is a potent catalyst for both ring-opening polymerization (ROP) of cyclic esters and polycondensation reactions. Its utility spans the synthesis of biodegradable polyesters, such as polylactides (PLA) and polycaprolactones (PCL), which are of significant interest in the biomedical and pharmaceutical fields for applications like drug delivery systems and medical implants.

These application notes provide detailed protocols for utilizing this compound as a catalyst in polymerization reactions, drawing upon established methodologies for analogous tin-based catalysts. The provided workflows and data will serve as a valuable resource for researchers aiming to synthesize a range of polymeric materials.

Data Presentation

The following table summarizes typical experimental conditions and outcomes for polymerizations catalyzed by alkyltin trichlorides, based on studies of close analogs like n-butyltin trichloride. These values should be considered as a starting point for optimization with this compound.

MonomerCatalyst Concentration (mol%)Temperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
ε-Caprolactone0.1 - 1.0130 - 1801 - 24> 9510,000 - 100,0001.2 - 1.8
L-Lactide0.05 - 0.5140 - 1802 - 48> 9020,000 - 200,0001.3 - 2.0
Diol + Diacid0.1 - 0.5180 - 2504 - 12> 985,000 - 50,0001.5 - 2.5

Experimental Protocols

Protocol 1: Ring-Opening Polymerization (ROP) of ε-Caprolactone

This protocol details the bulk polymerization of ε-caprolactone using this compound as a catalyst. The procedure is adapted from methodologies established for n-butyltin trichloride.[1]

Materials:

  • ε-Caprolactone (purified by distillation over CaH₂)

  • This compound

  • Dry, argon-purged reaction vessel (e.g., Schlenk flask) with a magnetic stirrer

  • Argon or nitrogen gas supply

  • Oil bath or heating mantle with temperature control

  • Chloroform (for polymer dissolution)

  • Methanol (for polymer precipitation)

  • Vacuum oven

Procedure:

  • Preparation of the Reaction Setup:

    • Thoroughly dry the reaction vessel and stirrer bar in an oven at 120°C overnight and cool under a stream of argon or nitrogen.

    • Add the desired amount of ε-caprolactone to the reaction vessel under an inert atmosphere.

  • Catalyst Addition:

    • In a separate dry, inert atmosphere glovebox or using a syringe, measure the required amount of this compound. The catalyst concentration typically ranges from 0.1 to 1.0 mol% relative to the monomer.

    • Add the catalyst to the ε-caprolactone in the reaction vessel.

  • Polymerization:

    • Immerse the reaction vessel in a preheated oil bath set to the desired reaction temperature (e.g., 160°C).

    • Stir the reaction mixture under a continuous slow flow of argon or nitrogen.

    • Monitor the progress of the polymerization by observing the increase in viscosity of the reaction mixture. The reaction time can vary from 1 to 24 hours depending on the temperature and catalyst concentration.

  • Termination and Purification:

    • After the desired reaction time, remove the vessel from the oil bath and allow it to cool to room temperature.

    • Dissolve the resulting polymer in a minimal amount of chloroform.

    • Precipitate the polymer by slowly adding the chloroform solution to an excess of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration and wash with fresh methanol.

    • Dry the purified polycaprolactone in a vacuum oven at 40-50°C until a constant weight is achieved.

Protocol 2: Polycondensation of a Diol and a Diacid

This protocol provides a general procedure for the synthesis of polyesters via polycondensation of a diol and a diacid, catalyzed by this compound.[2]

Materials:

  • Diol (e.g., 1,4-butanediol)

  • Diacid (e.g., adipic acid)

  • This compound

  • Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser connected to a vacuum pump.

  • Heating mantle with temperature control

  • Toluene or xylene (optional, for azeotropic removal of water)

Procedure:

  • Charging the Reactor:

    • Charge the diol, diacid (in equimolar amounts), and this compound (0.1 - 0.5 mol% based on the diacid) into the reaction vessel.

  • Esterification (First Stage):

    • Heat the mixture to 180-200°C under a slow stream of nitrogen to facilitate the initial esterification and removal of water.[2] If using an azeotropic solvent, heat the mixture to the reflux temperature of the solvent.

    • Continue this stage for 1-2 hours, collecting the water in the distillation receiver.

  • Polycondensation (Second Stage):

    • Gradually increase the temperature to 220-250°C while slowly applying a vacuum (down to <1 mmHg).[2] This helps to remove the water of condensation and drive the polymerization reaction towards higher molecular weights.

    • Continue the reaction under vacuum with efficient stirring for 4-8 hours. The viscosity of the reaction mixture will increase significantly.

  • Product Recovery:

    • Once the desired viscosity is reached, release the vacuum with nitrogen and cool the reactor.

    • The polyester can be extruded from the reactor or dissolved in a suitable solvent for further processing.

Visualizations

polymerization_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Monomer Monomer(s) Reactor Reaction Vessel (Inert Atmosphere) Monomer->Reactor Catalyst This compound Catalyst->Reactor Polymerization Polymerization (Heating & Stirring) Reactor->Polymerization Dissolution Dissolution (e.g., Chloroform) Polymerization->Dissolution Precipitation Precipitation (e.g., Methanol) Dissolution->Precipitation Drying Drying (Vacuum Oven) Precipitation->Drying Purified_Polymer Purified_Polymer Drying->Purified_Polymer Final Product

Caption: General workflow for this compound catalyzed polymerization.

catalytic_cycle Sn R-SnCl3 Coordination Coordination Complex Sn->Coordination Coordination Monomer Monomer (e.g., Lactone) Monomer->Coordination Insertion Ring-Opening & Chain Insertion Coordination->Insertion Initiation Propagation Propagating Polymer Chain Insertion->Propagation Propagation->Monomer Attack on new monomer Regeneration Catalyst Regeneration Propagation->Regeneration Chain Growth Regeneration->Sn Release

Caption: Proposed catalytic cycle for ring-opening polymerization.

References

Application Notes and Protocols: Surface Modification Utilizing Organotin Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of surfaces is a critical aspect of modern materials science, with profound implications for biomedical devices, drug delivery systems, and diagnostic platforms. The ability to tailor surface properties such as hydrophobicity, biocompatibility, and chemical reactivity is paramount. While a broad range of compounds are utilized for surface modification, this document focuses on the potential application of organotin compounds, with a conceptual exploration of how a molecule like octyltin trichloride could be theoretically employed.

It is important to note that while organotin compounds are well-established as catalysts and biocides, their specific use in surface modification for direct biomedical and drug development applications is not extensively documented in scientific literature. The protocols and data presented here are therefore based on established principles of surface chemistry, drawing parallels from more common surface modifying agents like organosilanes, to provide a foundational understanding and a practical framework for researchers exploring novel surface functionalization strategies.

Principles of Surface Modification

Surface modification typically involves the covalent attachment of a molecule with desired functional groups to a substrate. For substrates with hydroxyl groups on their surface (e.g., glass, silica, metal oxides), compounds with reactive chloride groups, such as silane chlorides or, hypothetically, organotin trichlorides, can be used to form stable bonds.

The reaction of this compound with a hydroxylated surface would theoretically proceed via a condensation reaction, where the tin atom covalently bonds to the surface oxygen atoms, releasing hydrogen chloride as a byproduct. The octyl group would then form the new outermost surface, altering its properties.

Conceptual Experimental Protocol: Surface Modification with an Organotin Trichloride

This protocol provides a general methodology for the surface modification of a hydroxylated substrate (e.g., glass slide) using an organotin trichloride. Safety Precaution: Organotin compounds can be toxic and corrosive. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

Materials:

  • Substrate (e.g., glass microscope slides)

  • This compound

  • Anhydrous toluene (or other suitable anhydrous solvent)

  • Piranha solution (7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

  • Deionized water

  • Nitrogen gas stream

  • Sonicator

  • Oven

Protocol:

  • Substrate Cleaning and Hydroxylation:

    • Immerse the glass slides in a piranha solution for 30 minutes to clean and introduce hydroxyl groups on the surface. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care.

    • Rinse the slides thoroughly with deionized water.

    • Dry the slides under a stream of nitrogen gas.

    • Heat the slides in an oven at 110°C for 1 hour to remove any residual water.

  • Surface Functionalization:

    • Prepare a 1-5% (v/v) solution of this compound in anhydrous toluene in a sealed container under a nitrogen atmosphere to prevent hydrolysis of the tin compound.

    • Immerse the cleaned and dried glass slides in the this compound solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

    • After the reaction, remove the slides and sonicate them in fresh anhydrous toluene for 5 minutes to remove any non-covalently bound molecules.

    • Rinse the slides again with anhydrous toluene.

  • Curing and Final Preparation:

    • Dry the functionalized slides under a stream of nitrogen gas.

    • Cure the slides in an oven at 120°C for 1 hour to promote the formation of a stable, cross-linked monolayer.

    • The modified slides are now ready for characterization.

Characterization of Modified Surfaces

The success of the surface modification can be evaluated using various surface-sensitive analytical techniques.

Analytical Technique Parameter Measured Expected Result for this compound Modification
Contact Angle Goniometry Surface hydrophobicity/hydrophilicity.An increase in the water contact angle compared to the clean hydrophilic glass surface, indicating a more hydrophobic surface due to the octyl chains.
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical states of the surface.Presence of tin (Sn) and a higher carbon (C) to silicon (Si) or oxygen (O) ratio on the modified surface.
Atomic Force Microscopy (AFM) Surface topography and roughness.Changes in surface morphology and roughness may be observed, indicative of the formation of a molecular layer.

Potential Applications in a Research Context

While direct applications in drug development are speculative, surfaces modified with organotin compounds could be explored for:

  • Catalytic Surfaces: Organotins are known catalysts for various organic reactions. Immobilizing them on a solid support could create a reusable catalytic system.

  • Antifouling Surfaces: Some organotin compounds have biocidal properties. Their immobilization could be investigated for creating surfaces that resist biofilm formation, although environmental concerns would be a major consideration.

  • Controlled Release: The bond between the organotin and the surface could potentially be designed to be cleavable under specific conditions (e.g., pH change), allowing for the release of the organotin compound or another molecule attached to it.

Diagrams

Experimental Workflow

G cluster_prep Substrate Preparation cluster_func Surface Functionalization cluster_post Post-Treatment & Analysis sub_clean Substrate Cleaning (Piranha Solution) sub_rinse Rinsing (DI Water) sub_clean->sub_rinse sub_dry Drying (Nitrogen Stream) sub_rinse->sub_dry sub_bake Baking (110°C) sub_dry->sub_bake sol_prep Prepare this compound Solution (Anhydrous Toluene) sub_bake->sol_prep immersion Immerse Substrate in Solution sol_prep->immersion sonication Sonicate in Fresh Solvent immersion->sonication final_rinse Final Rinse sonication->final_rinse post_dry Drying (Nitrogen Stream) final_rinse->post_dry curing Curing (120°C) post_dry->curing characterization Surface Characterization (Contact Angle, XPS, AFM) curing->characterization

Caption: Workflow for surface modification.

Logical Relationship of Surface Modification

G sub Substrate (e.g., Glass, SiO2) hydroxyl Hydroxyl Groups (-OH) sub->hydroxyl has modified_surface Modified Surface (Substrate-O-Sn(Cl2)-C8H17) hydroxyl->modified_surface reacts with modifier This compound (C8H17SnCl3) modifier->modified_surface to form byproduct Byproduct (HCl) modified_surface->byproduct releasing

Caption: Reaction scheme for surface modification.

Application Note: Derivatization of Octyltin Trichloride for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyltin compounds are widely used as stabilizers in PVC products, and their analysis is crucial for quality control and safety assessment. Due to the low volatility and high polarity of ionic organotin compounds like octyltin trichloride, direct analysis by gas chromatography (GC) is not feasible. Derivatization is a necessary sample preparation step to convert these analytes into more volatile and thermally stable forms suitable for GC analysis.[1][2] This application note provides a detailed protocol for the derivatization of this compound using sodium tetraethylborate (NaBEt₄) followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS).

The derivatization process involves the ethylation of this compound, which replaces the chloride ions with ethyl groups, forming the volatile tetra-alkylated derivative, octyltriethyltin. This method is advantageous as the derivatization can be performed in situ in aqueous samples, simplifying the analytical procedure.[1]

Experimental Workflow

The overall experimental workflow for the derivatization and analysis of this compound is depicted below.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis Sample Aqueous Sample (e.g., migration solution) Buffer Add Acetate Buffer (pH 4.5-5.0) Sample->Buffer IS Add Internal Standard (e.g., TPrT) Buffer->IS NaBEt4 Add 2% NaBEt₄ Solution IS->NaBEt4 Vortex Vortex for 30 min NaBEt4->Vortex Solvent Add Hexane Vortex->Solvent PhaseSep Phase Separation Solvent->PhaseSep Collect Collect Hexane Layer PhaseSep->Collect GCMS GC-MS Analysis Collect->GCMS Data Data Acquisition and Quantification GCMS->Data Derivatization_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Octyltin This compound (Non-volatile, Polar) Conditions Aqueous Solution pH 4.5-5.0 Octyltin->Conditions NaBEt4 Sodium Tetraethylborate (Derivatizing Agent) NaBEt4->Conditions Product Octyltriethyltin (Volatile, Non-polar) Conditions->Product Byproducts NaCl + BEt₃ Conditions->Byproducts

References

Application Notes and Protocols for the Quantification of Octyltin Trichloride in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyltin compounds, including octyltin trichloride, are utilized as stabilizers in the production of polyvinyl chloride (PVC) plastics and as catalysts in various industrial processes. The potential for these compounds to leach into the environment raises concerns about their environmental fate and toxicity. Consequently, robust and sensitive analytical methods are required to accurately quantify this compound in diverse environmental matrices such as water, soil, and sediment. This document provides detailed application notes and standardized protocols for the quantification of this compound to support environmental monitoring and risk assessment.

Data Presentation

The following table summarizes the reported concentrations of octyltin compounds in various environmental samples. It is important to note that data specifically for this compound is limited, and therefore, data for total monooctyltin or general octyltin compounds are included to provide a broader context of environmental levels.

Environmental MatrixAnalyteConcentration RangeLocation/StudyReference
Wastewater Treatment Plant EffluentMonothis compoundup to 0.12 µg/LNot Specified[1]
Wastewater Treatment Plant SludgeMonothis compoundup to 715 µg/kg dry weightNot Specified[1]
WaterOctyltin compounds0.2 ng Sn/L - 15 ng Sn/LNot Specified

Experimental Protocols

Accurate quantification of this compound in environmental samples necessitates meticulous sample preparation followed by sensitive instrumental analysis. Gas chromatography coupled with mass spectrometry (GC-MS) is a commonly employed technique. Since this compound is polar and non-volatile, a derivatization step is essential to convert it into a more volatile form suitable for GC analysis.

Sample Collection and Storage
  • Water: Collect water samples in amber glass bottles that have been pre-cleaned with acid. To preserve the sample, acidify to a pH < 2 with a suitable acid (e.g., hydrochloric acid) immediately after collection. Store the samples at 4°C in the dark and analyze as soon as possible.

  • Soil and Sediment: Collect soil and sediment samples using a stainless-steel grab or corer. Place the samples in wide-mouthed glass jars with Teflon-lined caps. Store the samples frozen at -20°C until analysis to minimize microbial degradation.

Sample Preparation and Extraction

2.1 Water Samples

  • Liquid-Liquid Extraction (LLE):

    • To a 1 L water sample, add a suitable internal standard (e.g., a deuterated organotin compound).

    • Add a chelating agent like tropolone to enhance the extraction of organotin compounds.

    • Extract the sample twice with a non-polar organic solvent such as hexane or a mixture of hexane and dichloromethane.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Pass the acidified water sample through the cartridge at a controlled flow rate.

    • Wash the cartridge with deionized water to remove interferences.

    • Elute the retained organotin compounds with an appropriate organic solvent (e.g., methanol or a mixture of hexane and dichloromethane).

    • Concentrate the eluate to a small volume.

2.2 Soil and Sediment Samples

  • Ultrasonic Extraction:

    • Homogenize the freeze-dried soil or sediment sample.

    • To a known amount of sample (e.g., 5-10 g), add an internal standard.

    • Add an extraction solvent, typically a mixture of a polar and a non-polar solvent (e.g., methanol/hexane or acetone/hexane) containing an acid (e.g., hydrochloric or acetic acid) and a chelating agent (e.g., tropolone).

    • Extract the sample in an ultrasonic bath for a specified time (e.g., 30 minutes).

    • Centrifuge the sample and collect the supernatant.

    • Repeat the extraction process two more times.

    • Combine the extracts and concentrate to a small volume.

Derivatization

To increase the volatility of the polar this compound for GC analysis, it must be derivatized. Common derivatization agents include:

  • Sodium tetraethylborate (NaBEt4): This reagent ethylates the organotin chlorides. The reaction is typically carried out in an aqueous buffer at a controlled pH.

  • Grignard Reagents (e.g., pentylmagnesium bromide): These reagents alkylate the organotin chlorides. The reaction is performed in an organic solvent.

Protocol for Ethylation with Sodium Tetraethylborate:

  • To the concentrated extract, add a buffer solution (e.g., acetate buffer, pH 5).

  • Add a freshly prepared aqueous solution of sodium tetraethylborate.

  • Vortex the mixture for a few minutes to allow the derivatization reaction to proceed.

  • The now derivatized, non-polar octyltin compound will be in the organic phase. Separate the organic layer for GC-MS analysis.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or equivalent, is suitable for separating the derivatized organotin compounds.

    • Injector: Use a splitless or programmed temperature vaporization (PTV) injector.

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An optimized temperature program is crucial for the separation of different organotin species. A typical program might start at a low temperature (e.g., 50°C), ramp up to a high temperature (e.g., 280°C), and hold for a few minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) mode is recommended for higher sensitivity and selectivity. Monitor characteristic ions of the derivatized this compound. The isotopic pattern of tin provides a unique signature for identification.

Mandatory Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation & Extraction cluster_derivatization Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Water Water Sample (Acidified, 4°C) LLE Liquid-Liquid Extraction (Hexane/Tropolone) Water->LLE SPE Solid-Phase Extraction (C18 Cartridge) Water->SPE Soil_Sediment Soil/Sediment Sample (Frozen, -20°C) Ultrasonic Ultrasonic Extraction (Solvent Mix/Tropolone) Soil_Sediment->Ultrasonic Derivatization Ethylation (NaBEt4) or Alkylation (Grignard Reagent) LLE->Derivatization SPE->Derivatization Ultrasonic->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS Quantification Quantification (Internal Standard Method) GCMS->Quantification

Caption: Experimental workflow for the quantification of this compound.

Quality Assurance and Quality Control (QA/QC)

To ensure the reliability of the analytical results, a robust QA/QC program should be implemented, including:

  • Method Blanks: Analyze a solvent blank with each batch of samples to check for contamination.

  • Matrix Spikes: Spike a real environmental sample with a known amount of this compound to assess matrix effects and recovery.

  • Certified Reference Materials (CRMs): Analyze a CRM with a certified concentration of organotin compounds to verify the accuracy of the method.

  • Internal Standards: Use an appropriate internal standard (e.g., a deuterated or isotopically labeled analog) to correct for variations in extraction efficiency and instrument response.

  • Calibration: Prepare a multi-point calibration curve using certified standards of the derivatized this compound. The calibration range should encompass the expected concentrations in the samples.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Octyltin Trichloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of octyltin trichloride from reaction mixtures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. What are the common impurities in a crude this compound reaction mixture?

The most common impurities encountered during the synthesis of this compound are dioctyltin dichloride and trioctyltin chloride.[1][2] The goal of purification is to reduce these byproducts to very low levels, often less than 0.3% for dioctyltin dichloride and less than 0.1% for trioctyltin chloride.[1]

2. How can I remove dioctyltin dichloride and trioctyltin chloride from my this compound product?

Several methods can be employed for the purification of this compound, primarily:

  • Liquid-Liquid Extraction: This technique exploits the differential solubility of octyltin species in aqueous and organic phases.

  • Vacuum Distillation: This method separates compounds based on their different boiling points under reduced pressure.

  • Crystallization: This technique relies on the differential solubility of the desired compound and impurities in a suitable solvent at different temperatures.

The choice of method depends on the scale of the reaction, the initial purity of the crude product, and the desired final purity.

Troubleshooting Guide: Liquid-Liquid Extraction

FAQ 3: My liquid-liquid extraction is not giving a clean separation. What could be the issue?

Several factors can lead to poor separation during liquid-liquid extraction. Here is a troubleshooting guide:

Problem Possible Cause Solution
Emulsion formation at the interface - Vigorous shaking or stirring.- High concentration of impurities acting as surfactants.- Gently invert the separation funnel instead of vigorous shaking.- Allow the mixture to stand for a longer period.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Filter the mixture through a bed of Celite.
Poor separation of layers - Similar densities of the aqueous and organic phases.- Add a solvent with a significantly different density to the organic phase (e.g., a denser halogenated solvent or a less dense hydrocarbon).- Saturate the aqueous phase with a salt to increase its density.
Low yield of this compound in the aqueous phase - Insufficient concentration of halide ions in the aqueous phase.- Incorrect pH of the aqueous phase.- Ensure the aqueous phase contains a sufficient concentration of halide ions (e.g., from HCl or NaCl) to form the water-soluble octyltin chloro complexes.[2]- Adjust the pH of the aqueous phase as specified in the protocol.
Contamination of the aqueous phase with dioctyltin or trioctyltin species - Insufficient washing of the aqueous phase.- Use of an inappropriate organic solvent for washing.- Perform multiple washes of the aqueous phase with a suitable organic solvent (e.g., hexane, heptane).[1]- Ensure the organic solvent used for washing has good solubility for the di- and tri-octyltin species but low solubility for the mono-octyltin species.

Experimental Protocol: Liquid-Liquid Extraction for this compound Purification [1][2]

This protocol is based on the principle that monothis compound can be selectively extracted into an aqueous phase containing halide ions, leaving the less polar dioctyltin dichloride and trioctyltin chloride impurities in the organic phase.

Materials:

  • Crude this compound mixture

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • An organic solvent for washing (e.g., n-heptane)

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Extraction Step:

    • Prepare an aqueous extraction solution of hydrochloric acid (e.g., 3-7% HCl in deionized water).[1]

    • Contact the crude organotin chloride mixture with the aqueous HCl solution in a separatory funnel. The ratio of the crude mixture to the aqueous phase will depend on the concentration of this compound.

    • Gently agitate the mixture for a sufficient time to allow for mass transfer. The extraction can be carried out at a temperature between 20°C and 80°C.[1]

    • Allow the phases to separate. The lower aqueous phase will be rich in monothis compound.

  • Separation Step:

    • Carefully drain the lower aqueous phase into a clean flask.

  • Washing (Scrubbing) Step:

    • Return the aqueous phase to the separatory funnel.

    • Add a portion of an organic solvent such as n-heptane.

    • Gently agitate to wash the aqueous phase and remove residual dioctyltin and trioctyltin compounds.

    • Allow the phases to separate and drain the purified aqueous phase. Repeat the washing step if necessary.

  • Recovery Step:

    • Recover the monothis compound from the aqueous phase. This can be achieved by distillation of the aqueous HCl to yield the purified product.[2]

Purity Data from Liquid-Liquid Extraction:

Component Initial Mixture (%) [2]After Extraction & Washing (%) [1]
Monothis compound 60.799.0 - 100
Dioctyltin dichloride 36.90 - 0.2
Trioctyltin chloride 0.30 - 0.3

Workflow for Liquid-Liquid Extraction Purification

G start Crude Octyltin Trichloride Mixture extraction Step 1: Aqueous Extraction (Contact with aq. HCl) start->extraction separation Step 2: Phase Separation extraction->separation organic_phase Organic Phase (Contains Di- and Tri-octyltin impurities) separation->organic_phase aqueous_phase Aqueous Phase (Rich in Monothis compound) separation->aqueous_phase washing Step 3: Washing (with n-heptane) aqueous_phase->washing washed_aqueous Purified Aqueous Phase washing->washed_aqueous recovery Step 4: Recovery (Distillation of aq. HCl) washed_aqueous->recovery product High Purity This compound recovery->product

Caption: Workflow for the purification of this compound via liquid-liquid extraction.

Troubleshooting Guide: Vacuum Distillation

FAQ 4: I am experiencing product degradation during vacuum distillation. How can I prevent this?

Product degradation at high temperatures is a known issue with the distillation of octyltin derivatives.[1]

Problem Possible Cause Solution
Product decomposition (dealkylation) - Temperature is too high.- Ensure a high vacuum is achieved (e.g., 800 Pa) to lower the boiling point.[1]- Use a distillation apparatus with a short path length to minimize the residence time at high temperatures.
Poor separation of fractions - Inefficient fractionating column.- Unstable vacuum.- Use a fractionating column with appropriate packing or trays.- Ensure all joints in the distillation setup are properly sealed to maintain a stable vacuum.- Collect fractions over a narrow temperature range.
"Bumping" or uneven boiling - Lack of boiling chips or inadequate stirring.- Add fresh boiling chips or use a magnetic stirrer to ensure smooth boiling.

Experimental Protocol: Vacuum Distillation

Materials:

  • Crude this compound mixture (pre-purified by other means if necessary)

  • Vacuum distillation apparatus (including a fractionating column, condenser, and receiving flasks)

  • Vacuum pump

  • Heating mantle

  • Boiling chips or magnetic stirrer

Procedure:

  • Setup:

    • Assemble the vacuum distillation apparatus. Ensure all glass joints are properly greased and sealed.

    • Charge the distillation flask with the crude this compound and add boiling chips or a stir bar.

  • Distillation:

    • Begin stirring (if applicable) and gradually apply vacuum.

    • Once the desired vacuum is reached (e.g., 800 Pa), begin heating the distillation flask.[1]

    • Collect any low-boiling impurities as the first fraction.

    • Carefully monitor the temperature at the head of the fractionating column. Collect the this compound fraction at its boiling point under the applied vacuum (e.g., 140-155 °C at 800 Pa).[1]

    • The higher-boiling dioctyltin dichloride will remain in the distillation flask.

  • Shutdown:

    • Once the desired fraction is collected, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.

Purity Data from Vacuum Distillation:

Parameter Value
Distillation Temperature 140-155 °C[1]
Pressure 800 Pa[1]
Achievable Purity High purity can be obtained, though specific percentages depend on the efficiency of the fractionation.

Troubleshooting Logic for Vacuum Distillation

G start Problem with Vacuum Distillation q1 Is there product decomposition? start->q1 a1 Check vacuum level and lower heating temperature. q1->a1 Yes q2 Is the separation inefficient? q1->q2 No end Successful Purification a1->end a2 Improve fractionating column and stabilize vacuum. q2->a2 Yes q3 Is the boiling uneven? q2->q3 No a2->end a3 Add boiling chips or use a stirrer. q3->a3 Yes q3->end No a3->end

Caption: Troubleshooting logic for vacuum distillation of this compound.

Troubleshooting Guide: Crystallization

FAQ 5: I am trying to crystallize this compound, but it is "oiling out" instead of forming crystals. What should I do?

"Oiling out" occurs when the compound comes out of solution as a liquid above its melting point.

Problem Possible Cause Solution
"Oiling out" - The solution is supersaturated at a temperature above the melting point of the solute.- High level of impurities depressing the melting point.- Re-heat the solution and add more solvent to decrease the saturation point. Allow to cool more slowly.- Try a different solvent system where the compound is less soluble.- Perform a preliminary purification step (e.g., charcoal treatment) to remove impurities.
No crystal formation - The solution is not sufficiently supersaturated.- The compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration.- Cool the solution to a lower temperature.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.
Poor yield - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Concentrate the mother liquor and cool again to obtain a second crop of crystals.- Choose a solvent in which the compound is less soluble at low temperatures.

Experimental Protocol: General Crystallization Procedure

As this compound is a moisture-sensitive compound that can hydrolyze, crystallization should be performed under anhydrous conditions.

Materials:

  • Crude this compound

  • Anhydrous crystallization solvent (e.g., a non-polar solvent like hexane or heptane, or a mixture with a slightly more polar solvent)

  • Flask with a condenser or drying tube

  • Heating source (e.g., heating mantle)

  • Cooling bath (e.g., ice-water bath)

  • Filtration apparatus (e.g., Büchner funnel) for collecting crystals under an inert atmosphere if necessary.

Procedure:

  • Solvent Selection:

    • Choose a solvent or solvent pair in which this compound is soluble when hot but sparingly soluble when cold. Non-polar solvents like hexanes or heptanes are good starting points.

  • Dissolution:

    • Place the crude this compound in a flask.

    • Add a minimal amount of the chosen solvent and gently heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if needed to achieve full dissolution at the boiling point of the solvent.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals.

    • Once at room temperature, the flask can be placed in a cooling bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

    • Dry the crystals under vacuum to remove all traces of solvent.

Purity:

  • Crystallization can yield high-purity this compound (≥98%), but the final purity depends on the initial purity of the crude material and the care taken during the procedure.

Decision Tree for Crystallization Troubleshooting

G start Crystallization Issue q1 Did the compound 'oil out'? start->q1 a1 Re-heat, add more solvent, cool slowly. q1->a1 Yes q2 Did no crystals form? q1->q2 No end Pure Crystals Obtained a1->end a2 Concentrate solution, cool further, scratch flask, or add seed crystal. q2->a2 Yes q3 Is the yield poor? q2->q3 No a2->end a3 Concentrate mother liquor for a second crop. q3->a3 Yes q3->end No a3->end

Caption: Decision tree for troubleshooting common crystallization problems.

References

Removal of dioctyltin dichloride from octyltin trichloride

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Organotin Compound Purification

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of octyltin trichloride, specifically the removal of dioctyltin dichloride contamination.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for separating dioctyltin dichloride from this compound?

A1: The primary and most effective method for separating dioctyltin dichloride from this compound is through aqueous extraction . This technique leverages the differential solubility of the two compounds in a biphasic system. Other methods like fractional distillation are generally difficult and less effective for this specific separation due to the low vapor pressure of monothis compound and unfavorable separation factors.[1] Crystallization is a general purification technique for organic compounds, but specific protocols for this separation are not well-documented.[2][3][4][5]

Q2: How does aqueous extraction work for this separation?

A2: Aqueous extraction relies on partitioning the components of a mixture between two immiscible liquid phases, typically an organic solvent and an aqueous solution.[6][7][8][9] Monothis compound, being more polar, can be selectively extracted into an aqueous phase containing halide ions (e.g., HCl or NaCl solution).[1][10][11] The less polar dioctyltin dichloride remains predominantly in the organic phase. This allows for the physical separation of the two compounds.

Q3: Why is fractional distillation not recommended for this separation?

A3: Separating mixtures of monothis compound and dioctyltin dichloride by distillation is challenging.[1] This is because the vapor pressure of monothis compound is low, and the separation factors for dioctyltin dichloride are not favorable.[1] Furthermore, high temperatures required for distillation at low pressures can lead to the thermal degradation of monothis compound, which negatively impacts product yield and the overall economics of the process.[1]

Troubleshooting Guide: Aqueous Extraction of this compound

This guide addresses common issues encountered during the aqueous extraction process to remove dioctyltin dichloride.

Problem Possible Cause(s) Troubleshooting Steps
Poor separation of layers - Emulsion formation due to vigorous shaking.- Insufficient density difference between the aqueous and organic phases.- Allow the mixture to stand for a longer period.- Gently swirl or rock the separatory funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to "break" the emulsion.- If the organic solvent is the issue, consider using a different solvent with a more distinct density from the aqueous phase.
Low yield of purified this compound - Incomplete extraction into the aqueous phase.- this compound remaining in the organic phase.- Loss of product during the recovery step.- Increase the concentration of halide ions (e.g., HCl) in the aqueous phase to enhance the partitioning of monothis compound.- Perform multiple extractions with fresh aqueous phase to maximize recovery.- Ensure the pH of the aqueous phase is appropriate to maintain the desired solubility of monothis compound.- Optimize the conditions for recovering the monothis compound from the aqueous phase, such as carefully controlled distillation of the aqueous HCl.[1]
Dioctyltin dichloride still present in the final product - Inefficient washing of the aqueous phase.- Insufficient phase separation, leading to contamination of the aqueous layer with the organic layer.- After separating the initial aqueous extract, wash it with a small amount of a fresh, non-polar organic solvent (e.g., n-heptane) to remove residual dioctyltin dichloride.[1]- Allow for complete phase separation and carefully transfer the aqueous layer, avoiding any of the organic layer.

Experimental Protocol: Aqueous Extraction

This protocol is a generalized procedure based on methods described in the literature for the removal of dioctyltin dichloride from a mixture containing this compound.[1][11]

Materials:

  • Crude organotin chloride mixture (containing monothis compound and dioctyltin dichloride)

  • Aqueous Hydrochloric Acid (e.g., 16% HCl)

  • n-Heptane (or other suitable non-polar organic solvent)

  • Separatory funnel

  • Beakers and flasks

  • Stirring apparatus

  • Heating mantle (optional)

Procedure:

  • Extraction:

    • In a suitable vessel, combine the crude organotin chloride mixture with an aqueous HCl solution (e.g., a 97.5 g mixture with 58.0 g of 16% aqueous HCl).[1]

    • Heat the mixture to approximately 50°C and stir for about 10 minutes.[1]

    • Transfer the mixture to a separatory funnel and allow the two phases to separate. The upper layer will be the organic phase containing the majority of the dioctyltin dichloride, and the lower layer will be the aqueous phase enriched with monothis compound.

    • Carefully drain and collect the lower aqueous phase.

  • Washing (Scrubbing):

    • Transfer the collected aqueous phase to a clean separatory funnel.

    • Add a small volume of n-heptane to the separatory funnel.

    • Gently mix the two phases to wash the aqueous phase and remove any remaining dioctyltin dichloride.

    • Allow the phases to separate and drain the purified aqueous phase.

  • Recovery:

    • The monothis compound can be recovered from the purified aqueous phase. One described method is the distillation of the aqueous HCl to isolate the product.[1]

Quantitative Data Summary:

The following table summarizes the results from a patented experimental example of the purification process.[1]

Component Initial Mixture Composition (%) Composition in Organic Phase after Extraction (%) Composition in Aqueous Phase after Extraction (%)
Mono-n-octyltin trichloride64.28.198.5
Di-n-octyltin dichloride33.889.21.5
Tri-n-octyltin chloride0.20.4< 0.1
Other tin compounds1.82.3< 0.1

Visualizations

experimental_workflow start Crude Mixture (MOTC + DOTC) extraction Aqueous Extraction (with aq. HCl) start->extraction separation Phase Separation extraction->separation organic_phase Organic Phase (Enriched in DOTC) separation->organic_phase Upper Layer aqueous_phase Aqueous Phase (Enriched in MOTC) separation->aqueous_phase Lower Layer washing Washing (with n-Heptane) aqueous_phase->washing separation2 Phase Separation washing->separation2 waste Organic Waste (DOTC + Heptane) separation2->waste Upper Layer purified_aqueous Purified Aqueous Phase (MOTC) separation2->purified_aqueous Lower Layer recovery Recovery (e.g., Distillation of HCl) purified_aqueous->recovery final_product Purified This compound recovery->final_product

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Separation of Mono-, Di-, and Trioctyltin Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of mono-, di-, and trioctyltin compounds.

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic separation of octyltin compounds.

Question: Why am I observing poor peak shapes (tailing, fronting, or broad peaks) in my chromatogram?

Answer:

Poor peak shape is a common issue that can arise from several factors in both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

  • For HPLC users:

    • Column Contamination: Over time, contaminants from samples or solvents can accumulate on the column, leading to distorted peaks.[1] Regular column cleaning and proper storage are essential. Using high-purity solvents and samples can minimize this.[1]

    • Solvent Mismatch: If the sample solvent is not compatible with the mobile phase, it can cause poor injection and separation, resulting in broader or skewed peaks.[1] Ensure your sample solvent has a similar or lower elution strength than the mobile phase.

    • Secondary Interactions: Basic compounds can interact with residual silanol groups on silica-based columns, causing peak tailing.[2] Using a buffered mobile phase or an end-capped column can mitigate this issue.[2]

    • Column Overloading: Injecting too much sample can saturate the column, leading to peak fronting.[2] Try reducing the injection volume or diluting the sample.[2]

  • For GC users:

    • Inlet Contamination: A dirty inlet liner is a frequent cause of peak tailing, especially for active compounds.[3] Regular replacement of the liner, O-ring, and septum is crucial for maintaining good peak shape.[4]

    • Column Activity: Active sites on the column can interact with the analytes, causing tailing. Trimming the first few centimeters of the column can often resolve this. If the problem persists, the column may need to be replaced.[4]

    • Improper Derivatization: Incomplete derivatization can leave polar functional groups exposed, leading to poor peak shape. Ensure the derivatization reaction goes to completion by optimizing reaction time, temperature, and reagent concentration.

Question: My baseline is noisy or drifting. What are the potential causes and solutions?

Answer:

An unstable baseline can interfere with peak integration and reduce sensitivity.

  • Contaminated Mobile Phase/Carrier Gas: Impurities in the mobile phase (HPLC) or carrier gas (GC) can lead to a noisy or drifting baseline.[5] Use high-purity solvents and gases and ensure your gas lines are clean.

  • Column Bleed (GC): At high temperatures, the stationary phase of the GC column can degrade and elute, causing a rising baseline. This can be exacerbated by the presence of oxygen in the carrier gas.[5] Ensure your carrier gas is free of oxygen and operate within the column's recommended temperature limits.

  • Detector Issues: A dirty or unstable detector can also be a source of baseline noise. For GC-FID, this could be due to moisture in the detector gas.[5] For MS detectors, contamination of the ion source can be a factor. Refer to your instrument manual for cleaning and maintenance procedures.

Question: I'm seeing unexpected peaks (ghost peaks) in my chromatogram. Where are they coming from?

Answer:

Ghost peaks are peaks that appear in your chromatogram that are not from your sample.

  • Carryover: This occurs when a portion of a previous sample is injected with the current one. Broad ghost peaks can be a sign of carryover from a run that was not long enough to elute all compounds.[6] Increasing the run time or temperature can help.

  • Contamination: Sharp ghost peaks are often due to contamination introduced somewhere in the analytical process.[6]

    • Syringe/Autosampler: A contaminated syringe or rinse solvent in the autosampler can introduce ghost peaks.[6]

    • Inlet (GC): Contamination in the GC inlet, such as from a degrading septum, can be a source of ghost peaks.[3]

    • Sample Preparation: Contaminants can be introduced from glassware, solvents, or other materials used during sample preparation.[7]

Question: I am having trouble with the reproducibility of my retention times. What should I check?

Answer:

Consistent retention times are crucial for compound identification. Variations can be caused by several factors.

  • Mobile Phase Composition (HPLC): Small errors in mobile phase preparation can lead to significant shifts in retention time.[8]

  • Column Temperature: Fluctuations in column temperature will affect retention times. A rule of thumb is that a 1°C change in temperature can alter retention by about 2%.[8]

  • Flow Rate: Changes in the pump flow rate will directly impact retention times.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of derivatization in the GC analysis of octyltin compounds?

A1: Derivatization is a chemical process that modifies the octyltin compounds to make them more suitable for GC analysis. Specifically, it increases their volatility and thermal stability, which are necessary for them to travel through the GC column without decomposing.[9] A common method is ethylation using sodium tetraethylborate (NaBEt4).[10]

Q2: How can I minimize matrix effects when analyzing octyltin compounds in complex samples like soil or biological tissues?

A2: Matrix effects, which are the alteration of analyte response due to co-eluting substances from the sample matrix, can be a significant challenge.[11][12] Several strategies can be employed to mitigate them:

  • Sample Cleanup: Use techniques like solid-phase extraction (SPE) to remove interfering components from your sample extract before analysis.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for any signal suppression or enhancement caused by the matrix.[13]

  • Isotope Dilution: Use isotopically labeled internal standards that behave similarly to your analytes throughout the sample preparation and analysis process. This is a very effective way to correct for matrix effects and variations in recovery.[10]

Q3: What are typical detection limits for mono-, di-, and trioctyltin compounds?

A3: The limits of detection (LODs) and quantification (LOQs) are highly dependent on the analytical technique and the sample matrix. The following table provides some reported values for guidance.

CompoundMethodMatrixLimit of Quantification (LOQ)
Monooctyltin (MOT)HS-SPME-GC-FPDPVC0.3 - 1.0 ng Sn/mL
Dioctyltin (DOT)HS-SPME-GC-FPDPVC0.3 - 1.0 ng Sn/mL
Various OrganotinsHPLC-ICP-MSWorkplace Air0.14 - 0.57 µg Sn/L (LOD)
Butyl & Phenyl TinsSPME-GC-MSWater1.3 - 15 ng/L
Butyl & Phenyl TinsSPME-GC-MSSediment1.0 - 6.3 µg/kg
(Data compiled from multiple sources)[10][14][15]

Experimental Protocols

Protocol 1: GC-FPD Analysis of Octyltins in PVC with Derivatization

This protocol is based on the headspace solid-phase microextraction (HS-SPME) method.[10]

  • Sample Preparation:

    • Dissolve a known amount of the PVC sample in tetrahydrofuran (THF).

    • Hydrolyze the organotin stabilizers to their chloride forms by adding 6 mol/L HCl.

  • Derivatization:

    • Transfer an aliquot of the hydrolyzed sample to a headspace vial containing 0.2 mol/L sodium acetate buffer (pH 4.5).

    • Add sodium tetraethylborate (NaBEt4) solution and incubate at 50°C to convert the octyltin chlorides to their more volatile ethylated derivatives.

  • HS-SPME:

    • Expose a polydimethylsiloxane (PDMS) coated SPME fiber to the headspace of the vial to adsorb the ethylated octyltins.

  • GC-FPD Analysis:

    • Desorb the analytes from the SPME fiber in the hot GC injector (e.g., 280°C).

    • Separate the compounds on a suitable capillary column.

    • Detect the tin-containing compounds using a flame photometric detector (FPD) equipped with a tin-selective filter.

Protocol 2: HPLC-ICP-MS for the Speciation of Organotin Compounds

This protocol is a general guideline for the separation of various organotin compounds.[14]

  • Sample Preparation:

    • Extract the organotin compounds from the sample matrix using an appropriate solvent (e.g., acidic methanol).

    • Filter the extract to remove any particulate matter.

  • Chromatographic Separation:

    • Inject the sample extract onto a C18 reversed-phase column.

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with acetic acid and a complexing agent like tropolone) and an organic component (e.g., methanol or acetonitrile). The gradient will typically involve increasing the proportion of the organic solvent over time to elute the more retained compounds.

  • ICP-MS Detection:

    • The eluent from the HPLC is introduced directly into the nebulizer of the ICP-MS.

    • The ICP-MS is tuned to monitor for tin isotopes (e.g., m/z 118 or 120) to specifically detect the eluting organotin compounds.

    • The addition of oxygen to the argon plasma gas may be necessary to prevent carbon deposition on the cones when using organic mobile phases.[14]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Sample (e.g., PVC, Water) extraction Extraction/Dissolution sample->extraction cleanup Cleanup (e.g., SPE) extraction->cleanup derivatization Derivatization (for GC) cleanup->derivatization chromatography Chromatographic Separation (GC or HPLC) cleanup->chromatography derivatization->chromatography detection Detection (FPD, MS, ICP-MS) chromatography->detection data Data Analysis detection->data

Caption: General experimental workflow for the analysis of octyltin compounds.

troubleshooting_peak_tailing cluster_gc GC Specific Checks cluster_hplc HPLC Specific Checks cluster_general General Checks start Peak Tailing Observed gc_liner Check Inlet Liner (Dirty or Active?) start->gc_liner hplc_interactions Secondary Interactions? (Add Buffer/Use End-capped Column) start->hplc_interactions column_contam Column Contamination? start->column_contam gc_column Trim Front of Column (Remove Active Sites) gc_liner->gc_column gc_derivatization Verify Derivatization (Incomplete Reaction?) gc_column->gc_derivatization resolve Problem Resolved gc_derivatization->resolve hplc_solvent Sample Solvent Mismatch? hplc_interactions->hplc_solvent hplc_solvent->resolve column_overload Column Overload? column_contam->column_overload column_overload->resolve

References

Technical Support Center: Synthesis of Octyltin Trichloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of octyltin trichloride synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue Possible Cause Recommendation
Low Yield of this compound Suboptimal reaction temperature.For thermal redistribution processes, maintain a temperature range of 175-200°C. For transition metal-catalyzed reactions, a lower temperature of 80-120°C is recommended.[1]
Incorrect stoichiometry of reactants.In redistribution reactions between tin tetrachloride (SnCl4) and tetraoctyltin (TTOT), equimolar amounts are recommended for producing a high percentage of monothis compound.[2]
Inefficient removal of byproducts.During direct reaction of tin and n-octyl chloride, continuously distill off α-octene as it forms to drive the reaction forward.[3]
High Levels of Dioctyltin Dichloride and Trioctyltin Chloride Impurities Incomplete reaction or side reactions.Utilize purification methods such as extraction with an aqueous hydrochloric acid solution. This process selectively moves the monothis compound to the aqueous phase, leaving the di- and tri-octyltin compounds in the organic phase.[4][5][6]
Inappropriate catalyst or catalyst concentration.For the direct reaction method, using phosphorus trichloride as a catalyst in an amount of 0.03-0.08 mol per 1 gram-atom of tin can yield a mixture free of tri-n-octyltin chloride.[3]
Difficulty in Product Purification Formation of stable complexes.Monothis compound can form stable complexes. Recovery from the aqueous phase can be achieved by distillation of the aqueous HCl or by chemical conversion to another stable monooctyltin compound.[4]
Inefficient separation of aqueous and organic phases.Ensure distinct phase separation after aqueous HCl extraction. The aqueous phase will be rich in monothis compound.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The main synthesis routes for this compound are:

  • Direct Reaction: The reaction of metallic tin with n-octyl chloride at elevated temperatures (175-200°C) in the presence of a catalyst like phosphorus trichloride.[1][3]

  • Redistribution Reaction (Kocheshkov redistribution): The reaction of tin tetrachloride (SnCl₄) with tetraoctyltin (R₄Sn). The stoichiometry can be adjusted to favor the formation of mono-, di-, or tri-octyltin chlorides.[2][4]

  • Thermal Redistribution: This method relies on high temperatures (175-200°C) to facilitate the exchange of organic groups between tin centers without a catalyst.[1]

  • Alkylation using Organometallic Reagents: A three-stage reaction involving tin tetrachloride and alkylating agents like n-octylmagnesium or n-octylaluminium compounds.[1][3]

Q2: How can I minimize the formation of dioctyltin dichloride and trioctyltin chloride?

A2: To obtain a high purity of monothis compound with low levels of di- and tri-substituted impurities, the following strategies are effective:

  • Control Stoichiometry: In redistribution reactions, using equimolar amounts of SnCl₄ and tetraoctyltin is crucial.[2]

  • Catalyst Selection: In the direct reaction, phosphorus trichloride as a catalyst has been shown to produce a mixture free of tri-n-octyltin chloride.[3]

  • Continuous Removal of Byproducts: In some direct synthesis methods, the continuous removal of volatile byproducts like α-octene can shift the equilibrium towards the desired product and prevent side reactions.[1][3]

  • Purification: A multi-step purification process involving extraction with aqueous hydrochloric acid is highly effective. This separates the more polar monothis compound into the aqueous phase.[4][5]

Q3: What are the optimal conditions for the aqueous HCl extraction purification step?

A3: For the purification of monothis compound, an extraction with an aqueous solution of hydrochloric acid is recommended. Optimal conditions include using an HCl concentration of 3 to 7% and conducting the extraction at a temperature between 20 and 80°C.[2] The aqueous phase, now enriched with monothis compound, is then separated from the organic phase containing the majority of the dioctyltin and trioctyltin impurities.[5]

Q4: Are there any modern techniques to improve the synthesis yield and efficiency?

A4: Yes, modern optimization techniques focus on improving reaction rates and selectivity. One promising approach is microwave-assisted synthesis . The rapid and uniform heating provided by microwaves can lead to shorter reaction times and higher yields.[1] Additionally, the use of transition metal catalysis can significantly reduce reaction temperatures (to 80-120°C) compared to uncatalyzed thermal processes, which saves energy and minimizes side reactions.[1]

Experimental Protocols

Protocol 1: Synthesis via Redistribution Reaction and Aqueous Purification
  • Reaction: In a suitable reactor, react equimolar amounts of tin tetrachloride (SnCl₄) and tetraoctyltin (TTOT) at a temperature between 20 and 60°C.[2]

  • Extraction: After the reaction is complete, extract the resulting product mixture with an aqueous solution of hydrochloric acid (3-7% concentration) at a temperature between 20 and 80°C.[2]

  • Phase Separation: Separate the aqueous phase, which is now rich in monothis compound, from the organic phase containing dioctyltin and trioctyltin compounds.[5]

  • Optional Washing: The aqueous phase can be further purified by washing with an organic solvent such as n-heptane to remove any remaining organic-soluble impurities.[4][5]

  • Recovery: Recover the pure monothis compound from the aqueous phase. This can be achieved by distilling the aqueous HCl or through chemical conversion to another stable monooctyltin compound.[4]

Protocol 2: Direct Synthesis with Phosphorus Trichloride Catalyst
  • Reaction Setup: In a reactor equipped for stirring and distillation, combine tin powder and n-octyl chloride. Use an excess of n-octyl chloride to act as a solvent.[3]

  • Catalyst Addition: Add phosphorus trichloride as a catalyst in an amount of 0.03-0.08 mol per 1 gram-atom of tin.[3]

  • Reaction and Distillation: Heat the mixture to a temperature of 175-200°C while stirring. Continuously distill off the α-octene that is formed during the reaction.[3]

  • Workup: After the reaction, cool the mixture and filter off any unreacted tin and tin dichloride.[3]

  • Purification: Distill the filtrate under reduced pressure to remove the excess n-octyl chloride and isolate the this compound.[3]

Data Summary

Table 1: Reaction Conditions for this compound Synthesis

Synthesis Method Reactants Catalyst Temperature (°C) Key Process Feature Reference
Thermal RedistributionDioctyltin dichlorideNone175 - 200Continuous removal of volatile byproducts[1]
Transition Metal CatalysisTin precursorsTransition Metal80 - 120Lower reaction temperature[1]
Direct ReactionMetallic tin, n-octyl chloridePhosphorus trichloride175 - 200Simultaneous distillation of α-octene[3]
Redistribution ReactionTin tetrachloride, TetraoctyltinNone20 - 60Equimolar reactants[2]

Table 2: Purity Levels of this compound After Purification

Purification Method Impurity Target Level Reference
Aqueous HCl ExtractionDioctyltin dichloride< 0.3%[4]
Trioctyltin chloride< 0.1%[4]
DistillationDioctyltin dichloride0 - 0.2%[2]
Trioctyltin chloride0 - 0.3%[2]

Visualizations

experimental_workflow Experimental Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification synthesis_method Choose Synthesis Method (Direct, Redistribution, etc.) reactants Reactants (e.g., SnCl4 + TTOT) synthesis_method->reactants reaction Reaction under Controlled Conditions reactants->reaction crude_product Crude Product Mixture reaction->crude_product extraction Aqueous HCl Extraction phase_separation Phase Separation extraction->phase_separation washing Optional Washing (e.g., with n-heptane) phase_separation->washing recovery Product Recovery (Distillation or Conversion) washing->recovery pure_product High-Purity This compound recovery->pure_product crude_product->extraction

Caption: Workflow for this compound Synthesis and Purification.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_temp Is Reaction Temperature Optimal? start->check_temp check_stoich Is Reactant Stoichiometry Correct? check_temp->check_stoich Yes adjust_temp Adjust Temperature check_temp->adjust_temp No check_byproducts Are Byproducts Effectively Removed? check_stoich->check_byproducts Yes adjust_stoich Adjust Stoichiometry check_stoich->adjust_stoich No improve_removal Improve Byproduct Removal Method check_byproducts->improve_removal No success Yield Improved check_byproducts->success Yes adjust_temp->check_stoich adjust_stoich->check_byproducts improve_removal->success

Caption: Troubleshooting Flowchart for Low Product Yield.

References

Preventing hydrolysis of octyltin trichloride during reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with octyltin trichloride. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on preventing hydrolysis.

Frequently Asked Questions (FAQs)

Q1: Is this compound sensitive to moisture?

Yes, this compound is highly sensitive to moisture. It readily reacts with water in a hydrolysis reaction. This reaction can lead to the formation of various hydrolysis products, including octyltin oxide and hydrogen chloride, which can interfere with your intended reactions and affect product purity. Therefore, it is crucial to handle and store this compound under anhydrous (water-free) conditions.

Q2: How should I properly store this compound to prevent hydrolysis?

To minimize hydrolysis, store this compound in a cool, dry place in a tightly sealed container. The use of a desiccator or a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon) is highly recommended for long-term storage. Ensure the container is properly sealed after each use to prevent the ingress of atmospheric moisture.

Q3: What are the signs of this compound hydrolysis?

Visual signs of hydrolysis can include the formation of a white precipitate (tin oxides) in the liquid this compound. In your reaction mixture, unexpected side products, lower yields, or changes in the reaction kinetics may also indicate that the this compound has hydrolyzed. Analytically, techniques like NMR spectroscopy can be used to detect the presence of hydrolysis products.

Q4: Can I use this compound in protic solvents like alcohols?

Using this compound in protic solvents, such as alcohols, is generally not recommended without taking specific precautions. Protic solvents can react with this compound, leading to solvolysis, which is analogous to hydrolysis. If your experimental protocol requires the use of a protic solvent, it is essential to use a thoroughly dried solvent and minimize the reaction time and temperature to reduce the extent of unwanted side reactions.

Troubleshooting Guides

Issue 1: Unexpectedly low yield in a reaction using this compound.

Possible Cause: Hydrolysis of this compound before or during the reaction.

Troubleshooting Steps:

  • Verify the Quality of the Reagent:

    • Before use, visually inspect the this compound for any signs of precipitation.

    • If hydrolysis is suspected, you can attempt to purify the reagent by distillation under reduced pressure. However, for most applications, using a fresh, properly stored bottle is advisable.

  • Ensure Anhydrous Reaction Conditions:

    • Solvent Purity: Use freshly dried, anhydrous solvents. Solvents should be dried using appropriate methods (e.g., distillation from a suitable drying agent, passing through a column of activated alumina) and stored over molecular sieves.

    • Moisture Content Verification: Before starting the reaction, you can verify the water content of your solvent using Karl Fischer titration. This technique is highly sensitive to water and can provide a quantitative measure of moisture content.

    • Glassware Preparation: All glassware should be thoroughly dried in an oven (e.g., at 120 °C overnight) and cooled under a stream of dry, inert gas (nitrogen or argon) before use.

    • Inert Atmosphere: Conduct the reaction under a positive pressure of a dry, inert gas. This can be achieved using a Schlenk line or in a glovebox.

  • Reaction Setup and Execution:

    • Add this compound to the reaction mixture under a stream of inert gas.

    • Use syringes and septa that have been dried to transfer liquids.

    • Maintain the inert atmosphere throughout the entire reaction and workup procedure.

Issue 2: Formation of a white precipitate during the reaction.

Possible Cause: Precipitation of tin oxides due to hydrolysis of this compound.

Troubleshooting Steps:

  • Review Reaction Conditions:

    • As with low yield issues, the primary suspect is the presence of water. Immediately review your experimental setup and reagents for potential sources of moisture contamination by following the steps outlined in "Issue 1".

  • Analytical Confirmation (Optional but Recommended):

    • If possible, carefully isolate a small sample of the precipitate and the reaction mixture.

    • Analyze the supernatant using techniques like ¹¹⁹Sn NMR spectroscopy. The chemical shifts of the tin signals can help identify the presence of this compound and its hydrolysis products.

    • Gas chromatography-mass spectrometry (GC-MS) can also be used to analyze for volatile hydrolysis byproducts after derivatization.

  • Improving Solubility and Preventing Precipitation:

    • In some cases, the choice of solvent can influence the solubility of organotin species. Ensure that your chosen anhydrous solvent is appropriate for all reactants and intermediates.

    • If the reaction allows, the addition of a co-solvent might improve the solubility of all species and prevent precipitation. Any co-solvent must also be rigorously dried.

Experimental Protocols

Protocol 1: General Anhydrous Reaction Setup for Using this compound

This protocol outlines the general steps for setting up a reaction that is sensitive to moisture.

Materials:

  • Oven-dried glassware (e.g., round-bottom flask, condenser, dropping funnel)

  • Schlenk line or glovebox with a dry, inert gas supply (nitrogen or argon)

  • Dry septa, needles, and syringes

  • Anhydrous solvents and other reagents

Procedure:

  • Glassware Preparation: Dry all glassware in an oven at a minimum of 120°C for at least 4 hours (overnight is recommended).

  • Assembly: Quickly assemble the hot glassware under a positive flow of inert gas. Use a small amount of high-vacuum grease on the joints to ensure a good seal.

  • Purging: Evacuate and backfill the assembled apparatus with the inert gas at least three times to remove any residual air and moisture.

  • Solvent Addition: Add the anhydrous solvent to the reaction flask via a cannula or a dry syringe.

  • Reagent Addition:

    • Liquid reagents: Add via a dry syringe through a septum.

    • Solid reagents: If stable in air, add quickly against a counterflow of inert gas. If air-sensitive, use a glovebox or a solid addition funnel under inert gas.

    • This compound: As a liquid, it should be transferred using a dry syringe that has been flushed with inert gas.

  • Reaction: Maintain a positive pressure of the inert gas throughout the reaction. This can be achieved by connecting the reaction setup to a bubbler filled with mineral oil.

  • Workup: Quench and work up the reaction under conditions that will not degrade the desired product. If the product is also moisture-sensitive, the workup should be performed using anhydrous techniques as well.

Protocol 2: Monitoring Hydrolysis using ¹¹⁹Sn NMR Spectroscopy

Principle: ¹¹⁹Sn is an NMR-active nucleus, and its chemical shift is highly sensitive to the coordination environment of the tin atom. Hydrolysis of this compound will result in the formation of new tin species with different chemical shifts.

Sample Preparation:

  • Under an inert atmosphere (in a glovebox or using a Schlenk line), carefully take an aliquot of your reaction mixture using a dry syringe.

  • Transfer the aliquot to a dry NMR tube that has been previously flushed with inert gas and sealed with a septum or a tight-fitting cap.

  • Add a suitable deuterated, anhydrous solvent (e.g., C₆D₆, CDCl₃ that has been stored over molecular sieves) to the NMR tube.

  • Add an internal standard if quantitative analysis is desired.

Data Acquisition:

  • Acquire a ¹¹⁹Sn NMR spectrum. Note that ¹¹⁹Sn has a low natural abundance and a negative gyromagnetic ratio, which may require longer acquisition times and specific pulse sequences for optimal signal-to-noise.

  • The chemical shift of this compound will be distinct from its hydrolysis products. While specific values can vary slightly with solvent and temperature, organotin trichlorides typically resonate in a specific region of the ¹¹⁹Sn NMR spectrum. The appearance of new signals, often in a different region, would indicate the formation of hydrolysis products.

Data Interpretation:

  • The presence of a single peak corresponding to the expected chemical shift of this compound indicates a successful anhydrous reaction.

  • The appearance of additional peaks suggests the presence of other tin species, which could be hydrolysis products. By comparing the integrals of the peaks, you can estimate the relative amounts of each species.

Data Presentation

Table 1: Key Properties of this compound Relevant to Handling and Hydrolysis

PropertyValueSignificance for Preventing Hydrolysis
Formula C₈H₁₇Cl₃SnThe presence of three chlorine atoms makes the tin center highly electrophilic and susceptible to nucleophilic attack by water.
Molecular Weight 338.28 g/mol -
Appearance Colorless to light yellow liquidA change in appearance (e.g., cloudiness, precipitation) can indicate hydrolysis.
Boiling Point 142-143 °C at 33 hPaCan be purified by vacuum distillation to remove non-volatile hydrolysis products.
Moisture Sensitivity HighStrict anhydrous techniques are mandatory for storage and handling.

Visualizations

Hydrolysis_Pathway OTC This compound (C₈H₁₇SnCl₃) Intermediate Hydrolysis Intermediates (e.g., C₈H₁₇Sn(OH)Cl₂) OTC->Intermediate + H₂O - HCl H2O Water (H₂O) H2O->Intermediate Final_Product Octylstannonic Acid / Tin Oxides H2O->Final_Product Intermediate->Final_Product + H₂O - HCl

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis Dry_Glassware Oven-Dry Glassware Add_Reagents Add Reagents via Syringe/ Cannula Dry_Glassware->Add_Reagents Dry_Solvents Use Anhydrous Solvents Dry_Solvents->Add_Reagents Inert_Atmosphere Establish Inert Atmosphere (N₂ or Ar) Inert_Atmosphere->Add_Reagents Add_OTC Add this compound Add_Reagents->Add_OTC Run_Reaction Run Reaction Under Positive Pressure Add_OTC->Run_Reaction Take_Aliquot Take Aliquot Under Inert Atmosphere Run_Reaction->Take_Aliquot NMR_Analysis ¹¹⁹Sn NMR Analysis Take_Aliquot->NMR_Analysis Check_Hydrolysis Check for Hydrolysis Product Signals NMR_Analysis->Check_Hydrolysis

Caption: Workflow for preventing and monitoring hydrolysis.

Technical Support Center: Octyltin Trichloride Thermal Decomposition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the thermal decomposition of octyltin trichloride. Due to the limited availability of specific decomposition data in published literature, this guide offers a framework for experimental determination, including troubleshooting and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal decomposition temperature of this compound?

Q2: What are the likely byproducts of this compound's thermal decomposition?

A2: The thermal decomposition of alkyltin compounds generally proceeds through the cleavage of the tin-carbon and tin-halogen bonds. For this compound, the anticipated decomposition pathway would involve the initial loss of the octyl group and subsequent or concurrent loss of chlorine atoms. This process is expected to yield a mixture of volatile organic compounds and inorganic tin residues.

Plausible byproducts include:

  • Volatile Organic Compounds: Octene, octane, and other hydrocarbon fragments resulting from the cleavage and subsequent reactions of the octyl group.

  • Chlorinated Compounds: Hydrogen chloride (HCl) and chlorinated hydrocarbons.

  • Inorganic Residues: Tin chlorides (such as tin(IV) chloride and tin(II) chloride) and ultimately tin oxides (such as tin(IV) oxide) if oxygen is present.

The exact composition of the byproduct mixture can be identified using techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS).

Q3: My TGA curve for this compound shows an initial weight loss at a relatively low temperature (e.g., below 100°C). What could be the cause?

A3: An initial weight loss at low temperatures in a TGA experiment with this compound is likely due to the presence of volatile impurities. This could include residual solvents from synthesis or purification, or absorbed moisture. This compound is known to be moisture-sensitive. It is advisable to ensure your sample is thoroughly dried under vacuum before analysis and to handle it in an inert atmosphere (e.g., a glovebox) to prevent moisture absorption.

Q4: The mass spectrum of the evolved gases from my Py-GC/MS experiment is complex and difficult to interpret. What are some common issues?

A4: The complexity of the mass spectrum can arise from several factors. The high energy of pyrolysis can lead to extensive fragmentation of the initial decomposition products, resulting in a large number of small ions. Additionally, secondary reactions between the initial byproducts can occur at high temperatures, generating a more complex mixture. To simplify interpretation, consider using a lower pyrolysis temperature initially or employing a "double-shot" pyrolysis technique. This method involves a lower temperature thermal desorption step to analyze volatile components before the higher temperature pyrolysis of the remaining sample.

Summary of Physical Properties

For reference, the table below summarizes some of the known physical properties of this compound.

PropertyValueReference
Molecular Formula C₈H₁₇Cl₃Sn[1][2]
Molecular Weight 338.29 g/mol [1][2]
Appearance Colorless to Pale Yellow Oil[3]
Boiling Point 142 - 143 °C at 33 hPa[4]
Solubility Sparingly soluble in chloroform, slightly soluble in ethyl acetate.[3]

Experimental Protocols

Determining Decomposition Temperature using Thermogravimetric Analysis (TGA)

Objective: To determine the onset and peak decomposition temperatures of this compound.

Methodology:

  • Sample Preparation: Ensure the this compound sample is pure and dry. If necessary, dry the sample under vacuum to remove any volatile impurities.

  • Instrumentation: Use a calibrated Thermogravimetric Analyzer.

  • Sample Loading: In an inert atmosphere (e.g., a nitrogen-filled glovebox), accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (typically alumina or platinum).

  • Experimental Conditions:

    • Purge Gas: Use a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min).

    • Heating Rate: A standard heating rate is 10 °C/min. This can be varied (e.g., 5, 15, or 20 °C/min) to study the kinetics of decomposition.

    • Temperature Range: Heat the sample from ambient temperature to a temperature at which no further weight loss is observed (e.g., 600-800 °C).

  • Data Analysis:

    • Plot the sample weight as a function of temperature.

    • The onset decomposition temperature is typically determined as the temperature at which a significant deviation from the baseline weight is observed.

    • The peak decomposition temperature can be identified from the peak of the first derivative of the TGA curve (the DTG curve), which represents the maximum rate of weight loss.

Identifying Decomposition Byproducts using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To separate and identify the volatile and semi-volatile byproducts of the thermal decomposition of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a high-purity volatile solvent (e.g., dichloromethane). The concentration should be optimized for your instrument's sensitivity.

  • Instrumentation: Use a pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer (GC/MS) system.

  • Sample Introduction: Place a small, precise volume (typically a few microliters) of the sample solution into a pyrolysis sample cup and evaporate the solvent.

  • Pyrolysis Conditions:

    • Pyrolysis Temperature: Select a temperature based on the TGA data, typically at or slightly above the peak decomposition temperature. A temperature range of 300-700 °C is a common starting point for organometallic compounds.

    • Pyrolysis Time: A short pyrolysis time (e.g., 10-30 seconds) is usually sufficient.

  • GC/MS Conditions:

    • GC Column: Use a column suitable for separating a range of volatile and semi-volatile organic compounds (e.g., a DB-5ms or equivalent).

    • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 280-300 °C) to elute the separated byproducts.

    • Carrier Gas: Use high-purity helium at a constant flow rate.

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range appropriate for the expected fragments (e.g., m/z 35-550).

  • Data Analysis:

    • Identify the chromatographic peaks in the total ion chromatogram.

    • For each peak, analyze the corresponding mass spectrum.

    • Compare the obtained mass spectra with a spectral library (e.g., NIST) to identify the individual decomposition byproducts.

Visualizations

cluster_start Initial Compound cluster_path1 Decomposition Pathway 1 cluster_path2 Decomposition Pathway 2 cluster_end Final Products start This compound (C8H17SnCl3) p1_1 Loss of Octyl Group start->p1_1 Heat p2_1 Loss of Chlorine start->p2_1 Heat p1_2 Formation of Octene/Octane p1_1->p1_2 end1 Tin Chlorides (SnClx) p1_1->end1 p2_2 Formation of HCl p2_1->p2_2 p2_1->end1 end2 Tin Oxides (SnOx) end1->end2 Oxygen Present

Caption: Plausible decomposition pathway of this compound.

cluster_problem Problem Identification cluster_tga TGA Troubleshooting cluster_gcms Py-GC/MS Troubleshooting start Start Thermal Analysis (TGA or Py-GC/MS) problem Unexpected Results? start->problem tga_issue Unexpected Weight Loss? problem->tga_issue Yes (TGA) gcms_issue Complex/Unidentifiable Peaks? problem->gcms_issue Yes (Py-GC/MS) end_node Refined Experiment & Analysis problem->end_node No tga_sol1 Check for Volatile Impurities (e.g., solvent, moisture) tga_issue->tga_sol1 tga_sol2 Verify Sample Purity tga_sol1->tga_sol2 tga_sol2->end_node gcms_sol1 Optimize Pyrolysis Temperature gcms_issue->gcms_sol1 gcms_sol2 Check for Secondary Reactions gcms_sol1->gcms_sol2 gcms_sol3 Use Double-Shot Pyrolysis gcms_sol2->gcms_sol3 gcms_sol3->end_node

Caption: Troubleshooting workflow for thermal analysis experiments.

References

Technical Support Center: Optimizing Octyltin Trichloride Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for octyltin trichloride catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in catalysis?

A1: this compound is a versatile Lewis acid catalyst primarily used in esterification and transesterification reactions. It is also a key precursor in the synthesis of other organotin compounds and is used in the production of PVC stabilizers.[1][2]

Q2: What is the appearance and stability of this compound?

A2: this compound is typically a colorless to pale yellow liquid.[1] It is known for its relatively high stability and low volatility.[1] However, it is sensitive to moisture and can hydrolyze, which may affect its catalytic activity.[1]

Q3: What safety precautions should be taken when handling this compound?

A3: Organotin compounds, including this compound, can be toxic and pose environmental hazards, particularly to aquatic life.[1] It is crucial to handle this substance with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.

Q4: How does the presence of water affect reactions catalyzed by this compound?

A4: The tin-chlorine bonds in this compound can undergo hydrolysis in the presence of moisture, leading to the formation of other tin species.[1] This can impact the catalytic activity. While some studies on related monoalkyltin(IV) catalysts suggest that the water formed during esterification may have a limited effect on the active catalyst at elevated temperatures, it is generally advisable to control the water content in the reaction mixture for optimal and reproducible results.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Reaction Conversion Inactive Catalyst: The catalyst may have been deactivated by exposure to moisture or other impurities.- Ensure the catalyst is handled under inert conditions (e.g., using a glovebox or Schlenk line).- Use anhydrous solvents and reagents.- Consider purchasing a new batch of catalyst.
Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction.- Increase the catalyst loading in increments (e.g., from 0.1 mol% to 0.5 mol%). Refer to Table 1 for a starting point based on analogous tin catalysts.
Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.- Gradually increase the reaction temperature. For esterification of fatty acids, temperatures between 60°C and 150°C are often employed. Refer to Table 2 for temperature effects in similar systems.
Slow Reaction Rate Suboptimal Solvent: The solvent may not be ideal for the specific reaction, affecting solubility and reaction kinetics.- Experiment with different anhydrous solvents of varying polarity. Toluene is a common solvent for these types of reactions.
Mass Transfer Limitations: In heterogeneous reaction mixtures, poor mixing can limit the interaction between reactants and the catalyst.- Increase the stirring speed to ensure the reaction mixture is homogeneous.
Formation of Byproducts High Reaction Temperature: Excessive heat can lead to side reactions and decomposition of reactants or products.- Lower the reaction temperature and monitor the reaction progress more frequently.
Presence of Impurities: Impurities in the starting materials can lead to unwanted side reactions.- Purify the starting materials before use.
Difficulty in Product Purification Catalyst Leaching: The catalyst may be difficult to separate from the reaction products, especially in homogeneous catalysis.- Consider using a supported version of the catalyst if available.- Explore purification techniques such as column chromatography or distillation to remove the tin catalyst from the product.

Data Presentation

Table 1: Effect of Catalyst Loading on Esterification of Oleic Acid with Ethanol (Analogous SnCl₂ Catalyst System)
Catalyst Loading (mol% relative to oleic acid)Conversion (%) after 2 hours
0.01~24
0.4~90

This data is for a SnCl₂ catalyzed system and should be used as a general guideline for optimizing this compound loading.

Table 2: Effect of Temperature on Esterification of Oleic Acid (General Observations for Acid-Catalyzed Reactions)
Temperature (°C)General Effect on Reaction Rate
110Baseline
130Significant increase in reaction rate
150Further increase, but may approach a plateau

This table illustrates the general trend of temperature effects on acid-catalyzed esterification and is not specific to this compound.

Experimental Protocols

Protocol 1: General Procedure for Esterification of a Fatty Acid

Objective: To synthesize the corresponding ester from a fatty acid and an alcohol using this compound as a catalyst.

Materials:

  • Fatty acid (e.g., Lauric acid)

  • Alcohol (e.g., Methanol, anhydrous)

  • This compound

  • Anhydrous solvent (e.g., Toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Set up a reaction flask equipped with a magnetic stirrer, condenser, and an inlet for inert gas.

  • Dry all glassware in an oven and allow to cool under a stream of inert gas.

  • To the flask, add the fatty acid and the anhydrous solvent.

  • Begin stirring and purge the system with inert gas.

  • Add the alcohol to the reaction mixture. A molar ratio of alcohol to fatty acid of 6:1 is a good starting point.

  • Add the desired amount of this compound catalyst (e.g., 0.1 - 1.0 mol% relative to the fatty acid).

  • Heat the reaction mixture to the desired temperature (e.g., 70°C) and maintain for the desired reaction time (e.g., 2-4 hours).

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, or NMR).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Mandatory Visualizations

experimental_workflow start Start setup Assemble and Dry Glassware start->setup charge Charge Reactants and Solvent setup->charge inert Establish Inert Atmosphere charge->inert add_catalyst Add this compound inert->add_catalyst heat Heat to Reaction Temperature add_catalyst->heat monitor Monitor Reaction Progress heat->monitor workup Reaction Work-up and Purification monitor->workup end End workup->end

Caption: Experimental workflow for a typical esterification reaction.

troubleshooting_workflow start Low Conversion check_catalyst Check Catalyst Activity start->check_catalyst check_catalyst->start Catalyst Inactive (Replace) increase_loading Increase Catalyst Loading check_catalyst->increase_loading Catalyst OK increase_temp Increase Temperature increase_loading->increase_temp Still Low solution Improved Conversion increase_loading->solution Improved check_purity Check Reagent Purity increase_temp->check_purity Still Low increase_temp->solution Improved check_purity->start Impure Reagents (Purify) optimize_solvent Optimize Solvent check_purity->optimize_solvent Reagents Pure optimize_solvent->solution

Caption: Troubleshooting logic for low reaction conversion.

References

Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Organotins

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the gas chromatography (GC) analysis of organotin compounds. The information is presented in a question-and-answer format to directly address common problems.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing in the GC analysis of organotins?

Peak tailing in the GC analysis of organotins is a common issue that can compromise the accuracy and resolution of your results.[1][2] The primary causes can be broadly categorized into two groups: chemical interactions and physical effects within the GC system.

Chemical Causes:

  • Active Sites: Polar organotin compounds can interact with active sites in the GC system, such as silanol groups in the injector liner, column, or packing material.[3][4] This leads to secondary interactions that delay the elution of a portion of the analyte molecules, causing a tailing peak.

  • Contamination: Residues from previous injections or sample matrix components can contaminate the injector, column, or detector, creating active sites that interact with organotin compounds.[4][5]

  • Incomplete Derivatization: For GC analysis, organotins require derivatization to increase their volatility.[6][7] Incomplete derivatization can leave more polar, underivatized organotins that interact strongly with the stationary phase.

Physical Causes:

  • Poor Column Installation: An improperly cut or installed column can create dead volume or turbulence in the sample flow path, leading to peak tailing for all compounds, including organotins.[1][3][4]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape, including tailing.[2][8][9]

  • Incorrect Injection Technique: A slow or inconsistent injection can introduce the sample in a broad band onto the column, resulting in peak tailing.

  • Inappropriate GC Parameters: Suboptimal oven temperature programs, carrier gas flow rates, or injector parameters can all contribute to peak broadening and tailing.[10]

Q2: How can I determine the specific cause of peak tailing in my organotin analysis?

A systematic troubleshooting approach is crucial to pinpointing the root cause of peak tailing. Start by observing the characteristics of the tailing peaks.

  • Do all peaks tail? If all peaks in the chromatogram, including the solvent peak, are tailing, the issue is likely related to a physical problem in the GC system, such as improper column installation or a leak.[1][11]

  • Do only the organotin peaks tail? If only the organotin analyte peaks are tailing, the problem is more likely due to chemical interactions between the organotins and active sites within the system.[12]

  • Does the tailing worsen with each injection? If peak tailing becomes progressively worse, it is a strong indicator of column or inlet contamination.[4][5]

The following troubleshooting workflow can help guide your investigation:

G A Peak Tailing Observed B Do all peaks tail? A->B C Physical System Issue B->C Yes F Chemical Interaction Issue B->F No D Check Column Installation (Cut, Position, Ferrules) C->D E Check for Leaks (Septum, Fittings) C->E G Inspect/Replace Inlet Liner F->G H Trim or Replace GC Column F->H I Verify Derivatization Efficiency F->I J Optimize GC Parameters (Temperature, Flow Rate) F->J K Does tailing worsen over time? F->K K->G No L System Contamination K->L Yes M Bake Out Column and Inlet L->M G A Organotin Peak Tailing B Perform Inlet Maintenance (Replace Liner, Septum) A->B C Re-analyze Sample B->C D Peak Shape Improved? C->D E Problem Solved D->E Yes F Trim Front of Column (10-20 cm) D->F No H Consider Column Replacement D->H Persistent Tailing G Condition Column (Bake-out) F->G G->C G cluster_0 GC Parameters A Injector Temperature E Peak Shape A->E B Oven Program B->E C Carrier Gas Flow C->E D Injection Mode D->E

References

Technical Support Center: Analysis of Octyltin Trichloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with octyltin trichloride. Our aim is to help you navigate and resolve common challenges, particularly those related to matrix effects in analytical chemistry.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound, providing step-by-step solutions to common problems.

Issue 1: Poor Peak Shape (Tailing or Fronting) in LC-MS/MS Analysis

  • Question: My chromatogram for this compound shows significant peak tailing or fronting. What are the possible causes and how can I fix this?

  • Answer: Poor peak shape is a common issue that can compromise the accuracy and precision of your results. Here are the likely causes and their solutions:

    • Secondary Interactions: this compound can interact with active sites on the column, tubing, or in the injector, leading to peak tailing.

      • Solution:

        • Use an appropriate column: A C18 column is commonly used for organotin analysis.

        • Mobile phase modifier: The addition of a small amount of a chelating agent like tropolone and a weak acid such as acetic acid to the mobile phase can help to reduce peak tailing by masking active sites.

        • Inert flow path: Consider using PEEK or other inert tubing and fittings to minimize interactions.

    • Column Overload: Injecting too much sample can lead to peak fronting.

      • Solution: Dilute your sample and reinject.

    • Inappropriate pH of the Mobile Phase: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.

      • Solution: Optimize the mobile phase pH. A slightly acidic mobile phase is often preferred.

Issue 2: Low or No Signal Response for this compound

  • Question: I am not seeing a signal, or the signal for this compound is much lower than expected. What could be the problem?

  • Answer: A weak or absent signal can be due to several factors, from sample preparation to instrument settings.

    • Ion Suppression: Co-eluting matrix components can suppress the ionization of this compound in the mass spectrometer's ion source. This is a common matrix effect.

      • Solution:

        • Improve sample cleanup: Utilize solid-phase extraction (SPE) with a suitable sorbent to remove interfering compounds.

        • Dilute the sample: A simple 10-fold dilution can often reduce the concentration of interfering matrix components.[1]

        • Optimize chromatography: Adjust the gradient to separate this compound from the interfering components.

    • In-source Degradation: Organotin compounds can be thermally labile.

      • Solution: Optimize the ion source temperature to minimize degradation.

    • Incorrect MS/MS Transition: The selected precursor and product ions may not be optimal.

      • Solution: Verify the optimal MS/MS transitions for this compound by infusing a standard solution.

Issue 3: High Background Noise or Ghost Peaks in GC-MS Analysis

  • Question: My GC-MS chromatogram has high background noise or shows ghost peaks from previous injections. How can I resolve this?

  • Answer: High background and ghost peaks are often due to contamination in the GC system.

    • Septum Bleed: Particles from the injection port septum can enter the system.

      • Solution: Use high-quality, low-bleed septa and replace them regularly.

    • Contaminated Inlet Liner: The liner can accumulate non-volatile matrix components.

      • Solution: Deactivate or replace the inlet liner regularly.

    • Carryover: Adsorption of the analyte to active sites in the system can lead to its release in subsequent runs.

      • Solution:

        • Perform solvent washes between sample injections.

        • Ensure proper deactivation of the entire GC system.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding matrix effects in the analysis of this compound.

  • Question 1: What are matrix effects and how do they impact the analysis of this compound?

  • Answer: Matrix effects are the alteration of the ionization efficiency of an analyte by the presence of co-eluting compounds from the sample matrix. In the analysis of this compound, this can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification. These effects are particularly pronounced in complex matrices such as soil, sediment, and food samples.

  • Question 2: How can I assess the presence and extent of matrix effects in my samples?

  • Answer: You can evaluate matrix effects by comparing the signal response of a standard in a pure solvent to the response of a standard spiked into a blank matrix extract. The matrix effect can be quantified using the following formula: Matrix Effect (%) = ((Peak Area in Matrix - Peak Area in Solvent) / Peak Area in Solvent) * 100 A negative value indicates ion suppression, while a positive value indicates ion enhancement.

  • Question 3: What are the most effective strategies to mitigate matrix effects?

  • Answer: Several strategies can be employed to minimize or compensate for matrix effects:

    • Sample Preparation: Thorough sample cleanup using techniques like Solid-Phase Extraction (SPE) is crucial to remove interfering matrix components.

    • Chromatographic Separation: Optimizing the chromatographic method to separate this compound from matrix interferences is highly effective.

    • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can compensate for matrix effects.

    • Internal Standards: The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most reliable way to correct for matrix effects and variations in sample preparation and instrument response. For this compound, a deuterated analog would be an ideal internal standard.

    • Dilution: Diluting the sample extract can reduce the concentration of matrix components that cause interference.[1]

  • Question 4: Do I need to derivatize this compound for GC-MS analysis?

  • Answer: Yes, derivatization is generally required for the analysis of polar organotin compounds like this compound by GC-MS. This process converts the polar analyte into a more volatile and thermally stable derivative, improving its chromatographic behavior and sensitivity. A common derivatization agent is sodium tetraethylborate.

Quantitative Data on Matrix Effects

The following table summarizes typical matrix effects observed for organotin compounds in various matrices. While specific data for this compound is limited, the values for related butyltin compounds provide a good indication of the potential impact of the matrix.

MatrixAnalyteAnalytical MethodMatrix Effect (%)Reference
SedimentButyltinsGC-PFPD-10 to +15Fictional Data
Fish TissueButyltinsGC-PFPD-30 to +50Fictional Data
WaterButyltinsLC-MS/MS-20 to +10Fictional Data
Food (Vegetables)OrganotinsLC-MS/MS-25 to +5Fictional Data

Note: The data presented in this table is illustrative and based on findings for similar organotin compounds. The actual matrix effect will vary depending on the specific sample, extraction method, and analytical conditions. It is crucial to determine the matrix effect for your specific application.

Experimental Protocols

1. Sample Preparation and Extraction from Soil/Sediment for LC-MS/MS Analysis

This protocol is a general guideline and may need to be optimized for your specific sample type.

  • Sample Homogenization: Air-dry the soil/sediment sample and sieve it to remove large particles.

  • Extraction:

    • Weigh 5 g of the homogenized sample into a centrifuge tube.

    • Add 10 mL of an extraction solvent mixture (e.g., hexane:acetic acid:tropolone).

    • Vortex for 1 minute and sonicate for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Clean-up (Solid-Phase Extraction - SPE):

    • Condition an SPE cartridge (e.g., C18) with methanol followed by deionized water.

    • Load the supernatant from the extraction step onto the cartridge.

    • Wash the cartridge with deionized water to remove polar interferences.

    • Elute the this compound with an appropriate solvent (e.g., acidified methanol).

  • Solvent Exchange and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

2. Derivatization for GC-MS Analysis

This protocol is based on the derivatization of organotins in toy material extracts.[2]

  • pH Adjustment: To 5 mL of the sample extract, add 5 mL of acetate buffer to adjust the pH to 4.7.[2]

  • Derivatization: Add 0.5 mL of a freshly prepared 2% sodium tetraethylborate solution.[2]

  • Extraction: Add 2 mL of hexane and vortex for 30 minutes.[2]

  • Phase Separation: Allow the layers to separate.[2]

  • Analysis: The upper hexane layer is ready for GC-MS analysis.[2]

Visualizations

Experimental_Workflow_LC_MSMS cluster_sample_prep Sample Preparation cluster_cleanup Clean-up cluster_analysis Analysis Homogenization Sample Homogenization (Drying and Sieving) Extraction Extraction (Solvent + Sonication) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE_Loading Sample Loading Centrifugation->SPE_Loading SPE_Conditioning SPE Cartridge Conditioning SPE_Conditioning->SPE_Loading SPE_Washing Washing SPE_Loading->SPE_Washing SPE_Elution Elution SPE_Washing->SPE_Elution Evaporation Evaporation to Dryness SPE_Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Derivatization_Workflow_GC_MS cluster_derivatization Derivatization Protocol pH_Adjustment pH Adjustment (Acetate Buffer) Derivatization_Step Derivatization (Sodium Tetraethylborate) pH_Adjustment->Derivatization_Step Extraction_Step Liquid-Liquid Extraction (Hexane) Derivatization_Step->Extraction_Step Phase_Separation Phase Separation Extraction_Step->Phase_Separation GC_MS_Analysis GC-MS Analysis Phase_Separation->GC_MS_Analysis Troubleshooting_Logic Start Analytical Problem (e.g., Low Signal) Check_Sample_Prep Review Sample Preparation Start->Check_Sample_Prep Matrix Effects? Check_Chroma Optimize Chromatography Start->Check_Chroma Poor Separation? Check_MS Verify MS Parameters Start->Check_MS Instrument Issue? Solution Problem Resolved Check_Sample_Prep->Solution Check_Chroma->Solution Check_MS->Solution

References

Storage and handling recommendations for octyltin trichloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential information for the safe storage and handling of octyltin trichloride, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous substance that can cause severe skin burns and serious eye damage.[1][2][3][4] It is also harmful if inhaled and is suspected of damaging fertility or the unborn child.[1][2] Prolonged or repeated exposure may cause damage to organs.[1][3][5] Additionally, it is very toxic to aquatic life with long-lasting effects.[3][4][5]

Q2: What are the recommended storage conditions for this compound?

A2: this compound should be stored in a tightly closed, light-shielding airtight container in a cool, dry, and well-ventilated area.[1][6] It should be kept away from direct sunlight, ignition sources, and heat.[3][6] Some suppliers recommend storage at specific temperatures, such as 20°C or freezing at -20°C.[4][6] Always refer to the manufacturer's specific recommendations.[3][7]

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes chemical-resistant gloves, protective clothing, and tightly fitting safety goggles with side-shields.[1] In situations where exposure limits may be exceeded, a full-face respirator should be used.[1]

Q4: What should I do in case of accidental exposure?

A4: In case of accidental exposure, immediate action is necessary:

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing.[1]

  • After skin contact: Immediately take off contaminated clothing and wash the affected area with plenty of water.[1][3]

  • After eye contact: Rinse the eyes cautiously with water for several minutes. If present, remove contact lenses and continue rinsing.[1][3] Seek immediate medical attention.[1][3][4]

  • If swallowed: Rinse the mouth with water.[1][3] In all cases of exposure or if you feel unwell, seek medical advice.[1][5]

Q5: What materials are incompatible with this compound?

A5: this compound is incompatible with strong oxidizing agents, strong acids, and bases.[3] It is also moisture-sensitive and can react with water.[2][4] Contact with these substances should be avoided.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Material has changed color or consistency. Exposure to moisture or incompatible materials.Do not use the material. Dispose of it according to local, regional, national, and international regulations.[3][5] Review storage procedures to ensure the container is tightly sealed and stored away from incompatible substances.
A spill has occurred. Improper handling or container failure.Evacuate the area. Wear appropriate PPE, including respiratory protection.[7] Prevent the spill from entering drains or waterways.[3][6][7] Contain the spill with inert materials like sand or earth and collect it into a labeled container for disposal.[7]
I feel unwell after handling the material. Inhalation or skin exposure.Immediately move to fresh air.[1] If skin contact is suspected, wash the affected area thoroughly.[1][3] Seek medical advice or attention.[1][5] Review handling procedures and ensure proper ventilation and PPE are in use.

Quantitative Data Summary

Parameter Value Reference
Permissible Exposure Limit (PEL) - TWA (as Sn)0.1 mg/m³[2]
Threshold Limit Value (TLV) - TWA (as Sn)0.1 mg/m³[2]
Threshold Limit Value (TLV) - STEL (as Sn)0.2 mg/m³[2]
Immediately Dangerous to Life or Health (IDLH) (as Sn)25 mg/m³[2]
Oral LD50 (rat)4,600 mg/kg[5]

Logical Workflow for Safe Handling and Storage

SafeHandlingAndStorage cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_emergency Emergency Read SDS Read SDS Wear PPE Wear PPE Read SDS->Wear PPE Ensure Ventilation Ensure Ventilation Wear PPE->Ensure Ventilation Use in Hood Use in Hood Ensure Ventilation->Use in Hood Avoid Incompatibles Avoid Incompatibles Use in Hood->Avoid Incompatibles Spill Spill Use in Hood->Spill If spill occurs Exposure Exposure Use in Hood->Exposure If exposure occurs Tightly Sealed Tightly Sealed Avoid Incompatibles->Tightly Sealed Cool Dry Place Cool Dry Place Tightly Sealed->Cool Dry Place Away from Heat Away from Heat Cool Dry Place->Away from Heat Follow First Aid Follow First Aid Spill->Follow First Aid Exposure->Follow First Aid

Caption: Logical workflow for the safe handling and storage of this compound.

References

Technical Support Center: Octyltin Trichloride Handling and Material Compatibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with octyltin trichloride. The information is designed to help you anticipate and address potential issues related to material compatibility during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary materials and chemical classes that are incompatible with this compound?

A1: this compound is incompatible with several common laboratory materials and chemical classes. The primary incompatibilities are with strong oxidizing agents, strong acids, and bases .[1] It is also sensitive to moisture and will hydrolyze in the presence of water.[2][3]

Q2: What happens when this compound comes into contact with water?

A2: this compound reacts with water in a process called hydrolysis. This reaction forms monooctyltin oxide and hydrogen chloride (HCl).[2] The generation of corrosive HCl gas is a significant safety concern. Therefore, it is crucial to handle this compound in a dry environment and store it in tightly sealed containers.

Q3: Can I use standard laboratory plastics with this compound?

A3: Extreme caution is advised when using plastic labware. While specific data for this compound is limited, the general chemical resistance of common plastics should be considered.

  • Polytetrafluoroethylene (PTFE) is generally resistant to a wide range of chemicals, including acids and solvents, making it a suitable choice for handling this compound.[4][5][6][7]

  • Polypropylene (PP) and Polyethylene (PE) may be susceptible to attack by the chlorinated nature of the compound and any subsequent hydrolysis that produces hydrochloric acid. Compatibility should be verified before use.

It is strongly recommended to perform compatibility testing for your specific application and exposure time.

Q4: Is it safe to use metal equipment, such as stainless steel spatulas or reaction vessels, with this compound?

A4: The use of metal equipment requires careful consideration.

  • Stainless steel can be susceptible to corrosion from chlorides, and since this compound can hydrolyze to produce hydrochloric acid, there is a risk of corrosion, particularly with prolonged contact.[8][9][10][11][12][13][14]

  • Aluminum is highly reactive with many chlorinated compounds and acids and should be avoided.

Compatibility testing is essential before using any metal equipment that will be in extended contact with this compound.

Troubleshooting Guide: Material and Chemical Incompatibility Issues

Symptom / Observation Potential Cause Troubleshooting Steps & Recommendations
Fuming or off-gassing from the this compound container or reaction vessel. Exposure to atmospheric moisture leading to hydrolysis and the release of hydrogen chloride (HCl) gas.Immediately work in a well-ventilated fume hood. Ensure all containers are tightly sealed with moisture-proof caps. Use a dry, inert atmosphere (e.g., nitrogen or argon) for reactions and transfers.
Unexpected heat generation (exothermic reaction) when mixing this compound with another substance. Reaction with an incompatible material such as a strong base, strong acid, or oxidizing agent.Stop the addition immediately. If safe to do so, cool the reaction vessel. Review the safety data sheet (SDS) of all reagents before mixing. Conduct small-scale compatibility tests before scaling up experiments.
Corrosion, discoloration, or degradation of plastic or metal equipment. Chemical attack by this compound or its hydrolysis products.Discontinue the use of the affected equipment immediately. Refer to the material compatibility information in the FAQs. For plastics and metals not listed as highly resistant, perform compatibility testing as outlined in the experimental protocol below.
Precipitation or changes in the appearance of the this compound solution. Reaction with an incompatible solvent or reagent, or hydrolysis due to water contamination.Ensure all solvents are anhydrous. Verify the compatibility of all reagents before mixing. Filter a small sample of the precipitate (if safe to do so) and consider analytical techniques to identify the contaminant.

Summary of Incompatible Materials

Material Class Specific Examples Potential Hazards
Strong Oxidizing Agents Nitric acid, Peroxides, PermanganatesVigorous, potentially explosive reactions.
Strong Bases Sodium hydroxide, Potassium hydroxideRapid decomposition and heat generation. This compound is saponified in aqueous sodium hydroxide.
Strong Acids Concentrated Sulfuric Acid, Concentrated Nitric AcidCan cause decomposition and release of corrosive fumes.
Water / Moisture Humid air, non-anhydrous solventsHydrolysis produces corrosive hydrogen chloride gas.[2]
Certain Metals AluminumRisk of severe corrosion and potentially hazardous reactions.
Some Plastics Polypropylene (PP), Polyethylene (PE)Potential for degradation and leaching. Compatibility testing is required.

Experimental Protocol: Material Compatibility Testing

This protocol is a guideline adapted from the principles of ASTM D543 for evaluating the resistance of materials to this compound. All work must be performed in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, must be worn.

1. Objective:

To determine the compatibility of selected materials (e.g., plastics, metals) with this compound under specified experimental conditions.

2. Materials:

  • This compound

  • Test specimens of the material to be evaluated (e.g., 1x1 inch coupons of polypropylene, stainless steel, etc.)

  • Control specimens of the same materials

  • Glass vials with PTFE-lined caps

  • Analytical balance (readable to 0.1 mg)

  • Calipers

  • Anhydrous, inert solvent for cleaning (e.g., hexane)

3. Procedure:

  • Initial Measurement:

    • Clean the test and control specimens with an appropriate anhydrous solvent and allow them to dry completely in a desiccator.

    • For each specimen, measure and record the initial weight, dimensions (length, width, thickness), and visual appearance (color, surface texture).

  • Exposure:

    • Place each test specimen in a separate, labeled glass vial.

    • Carefully add enough this compound to fully immerse the specimen.

    • Tightly seal the vials with PTFE-lined caps.

    • Place the control specimens in identical, empty, sealed vials.

    • Store all vials under the desired experimental conditions (e.g., room temperature) for a predetermined duration (e.g., 24 hours, 7 days).

  • Post-Exposure Evaluation:

    • After the exposure period, carefully remove the test specimens from the vials in a fume hood.

    • Clean the specimens with an anhydrous, inert solvent to remove residual this compound and allow them to dry completely in a desiccator.

    • Measure and record the final weight and dimensions of both the test and control specimens.

    • Visually inspect the specimens for any changes in color, swelling, cracking, crazing, or surface texture.

    • Examine the this compound for any signs of reaction (e.g., color change, precipitate formation).

4. Data Analysis:

  • Calculate the percentage change in weight and dimensions for each test specimen.

  • Compare the visual appearance of the test specimens to the control specimens.

  • Summarize the results in a table.

5. Interpretation:

  • Significant changes in weight, dimensions, or appearance indicate incompatibility.

  • No significant changes suggest that the material may be compatible under the tested conditions.

Logical Workflow for Material Selection

Caption: A logical workflow for selecting materials compatible with this compound.

References

Technical Support Center: Quenching Procedures for Reactions with Octyltin Trichloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with octyltin trichloride. The following information is intended to assist in safely and effectively quenching reactions containing this reagent and removing subsequent tin-containing byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns when quenching a reaction containing this compound?

A1: The main concerns are the safe handling of the corrosive and toxic this compound and its byproducts, and the effective removal of tin residues from the desired product. This compound reacts with water, potentially in a vigorous manner, to produce hydrogen chloride (HCl) and monooctyltin oxide.[1] Therefore, quenching procedures must be performed with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Q2: What are the most common methods for quenching reactions with this compound?

A2: The most common and effective methods involve converting the organotin halides into species that are more easily separated from the organic product. The primary strategies include:

  • Aqueous Potassium Fluoride (KF) Wash: This method precipitates the tin byproducts as highly insoluble and less toxic organotin fluorides.[2]

  • Aqueous Base Wash (e.g., NaOH, NaHCO₃): This technique hydrolyzes the this compound to form octyltin hydroxides and oxides, which have different solubility profiles and can be separated.[3]

  • Solid-Supported Scavenging: This involves passing the reaction mixture through a solid matrix, such as silica gel impregnated with potassium fluoride (KF) or potassium carbonate (K₂CO₃), to capture the tin species.

Q3: How do I choose the best quenching method for my specific reaction?

A3: The choice of quenching method depends on several factors, including the stability of your desired product to acidic or basic conditions, the solvent system, and the scale of your reaction. The following table summarizes the advantages and disadvantages of common quenching procedures.

Quenching MethodAdvantagesDisadvantagesBest Suited For
Aqueous KF Wash Forms a highly insoluble precipitate that is easy to filter. The resulting tin fluoride is less toxic.The precipitate can sometimes form an emulsion at the interface of the aqueous and organic layers.[2]Reactions where the desired product is stable in the presence of fluoride ions and soluble in an organic solvent that is immiscible with water.
Aqueous NaOH Wash Effective at hydrolyzing the tin chloride to more polar species.[3]The resulting tin hydroxides/oxides can be gelatinous and difficult to filter. The basic conditions may not be suitable for all organic products.Reactions with products that are stable to basic conditions.
Solid-Supported KF/K₂CO₃ Can be very effective at removing tin residues to low levels. Avoids issues with emulsions.May require larger volumes of solvent for elution. The solid support needs to be prepared.Final purification steps where very low levels of tin contamination are required.

Troubleshooting Guides

Issue 1: Formation of an emulsion during aqueous workup.

Cause: The formation of finely dispersed tin salts or hydroxides at the interface between the organic and aqueous layers can lead to stable emulsions, making separation difficult.[4]

Solutions:

  • Addition of Brine: Wash the emulsion with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help to break the emulsion.

  • Filtration through Celite®: Filter the entire mixture (both organic and aqueous phases) through a pad of Celite® or another filter aid. This can help to break up the emulsion and remove fine solid precipitates.[2]

  • Solvent Modification: Add a different organic solvent that has a lower miscibility with water, such as diethyl ether or ethyl acetate, to help resolve the layers.

  • Centrifugation: For smaller scale reactions, centrifuging the mixture can accelerate the separation of the layers.

Issue 2: Incomplete removal of tin byproducts.

Cause: The chosen quenching and extraction procedure may not be efficient enough for the amount of tin present, or the tin byproducts may have some solubility in the organic phase.

Solutions:

  • Multiple Washes: Repeat the aqueous wash (e.g., with KF or NaOH solution) multiple times to ensure complete reaction and extraction of the tin species.[2]

  • Column Chromatography with Additives: Use flash column chromatography on silica gel with a solvent system containing a small amount of an additive like triethylamine (~2-5%) to help remove residual tin compounds.[2]

  • Solid-Phase Scavenging: As a final purification step, pass the product through a plug of silica gel mixed with KF or K₂CO₃.

  • Analytical Quantification: To confirm the removal of tin, the final product can be analyzed for residual tin content using techniques such as graphite furnace atomic absorption spectroscopy (GFAAS) or inductively coupled plasma mass spectrometry (ICP-MS).[5][6]

Experimental Protocols

Protocol 1: Quenching with Aqueous Potassium Fluoride (KF)

This procedure is suitable for reactions where the desired product is stable to neutral or slightly acidic conditions and is soluble in a water-immiscible organic solvent.

Methodology:

  • Upon completion of the reaction, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Slowly and carefully add a saturated aqueous solution of potassium fluoride (KF) to the reaction mixture while stirring. An immediate precipitate of octyltin fluorides should form.

  • Continue stirring for at least 30 minutes to ensure complete precipitation.

  • If a thick precipitate forms, it can be removed by filtration through a pad of Celite®.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Wash the organic layer two more times with the saturated aqueous KF solution, followed by one wash with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Visualizations

Experimental Workflow for Aqueous KF Quenching

G start Reaction Completion dilute Dilute with Organic Solvent start->dilute add_kf Add Saturated Aqueous KF Solution dilute->add_kf stir Stir for 30 min add_kf->stir precipitate Precipitate Forms stir->precipitate filter Filter through Celite® (if necessary) precipitate->filter Thick Precipitate separate Separate Layers in Separatory Funnel precipitate->separate Fine Precipitate filter->separate wash_kf Wash Organic Layer with Aqueous KF (2x) separate->wash_kf wash_brine Wash Organic Layer with Brine wash_kf->wash_brine dry Dry Organic Layer wash_brine->dry concentrate Concentrate dry->concentrate product Purified Product concentrate->product

Caption: Workflow for quenching this compound with aqueous KF.

Decision Tree for Choosing a Quenching Procedure

G start Reaction Complete product_stability Is the product stable to base? start->product_stability emulsion_concern Is emulsion formation a major concern? product_stability->emulsion_concern No aq_naoh Use Aqueous NaOH Wash product_stability->aq_naoh Yes aq_kf Use Aqueous KF Wash emulsion_concern->aq_kf No final_purity Is very high purity (low tin) required? emulsion_concern->final_purity Yes solid_support Use Solid-Supported KF/K₂CO₃ final_purity->aq_kf No final_purity->solid_support Yes

Caption: Decision tree for selecting a suitable quenching procedure.

References

Technical Support Center: Safe Disposal of Octyltin Trichloride Waste

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of octyltin trichloride waste. Adherence to these protocols is critical to ensure personal safety and environmental protection.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound waste?

This compound is a hazardous substance with multiple risk factors. It is classified as causing skin irritation and serious eye damage.[1] It is harmful if inhaled and is suspected of damaging fertility or the unborn child.[1][2] Furthermore, it is known to cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects.[1][3][4][5] When heated, it can emit toxic fumes containing chlorine.[6] It also reacts with water to form monooctyltin oxide and hydrogen chloride.[2]

Table 1: GHS Hazard Classification for this compound

Hazard Class Category Hazard Statement
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[1][2]
Serious Eye Damage/Irritation Category 1 H318: Causes serious eye damage[1][2]
Acute Toxicity (Inhalation) Category 4 H332: Harmful if inhaled[1][4]
Reproductive Toxicity Category 2 H361: Suspected of damaging fertility or the unborn child[1][2]
Specific Target Organ Toxicity (Repeated Exposure) Category 1 H372: Causes damage to organs through prolonged or repeated exposure[1][3][4]
Hazardous to the Aquatic Environment (Acute) Category 1 H400: Very toxic to aquatic life[1][2][5]

| Hazardous to the Aquatic Environment (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1][3][4] |

Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound waste?

Proper PPE is crucial to prevent exposure. A comprehensive set of protective gear must be worn at all times when handling this waste material.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield may also be required.[1] Protects against splashes and fumes, preventing serious eye damage.
Skin Protection Impervious, fire/flame-resistant clothing and chemical-resistant gloves (inspected before use).[1] Prevents skin contact, which can cause severe irritation and burns.

| Respiratory Protection | Use in a well-ventilated area. If exposure limits are exceeded or symptoms occur, a full-face respirator or self-contained breathing apparatus (SCBA) is necessary.[1] | Protects against inhalation of harmful vapors, which can cause respiratory tract damage. |

Q3: How should I store this compound waste prior to disposal?

Proper storage is essential to prevent accidental release and reaction.

  • Containers: Keep waste in sealed, clearly labeled metal or plastic containers.[7] Do not use aluminum or galvanized containers.[8]

  • Labeling: Mark containers with the words "Organotin Wastes" or "Waste for disposal - contains this compound".[7]

  • Location: Store containers in a dry, cool, and well-ventilated place, away from incompatible materials and foodstuffs.[1] The storage area should be secure (store locked up).[1]

Q4: What are the general regulatory requirements for disposal?

Disposal of organotin compounds is strictly regulated. While specific rules vary by jurisdiction, the following principles generally apply:

  • Prohibited Activities: Disposing of organotin wastes in any manner other than those officially prescribed is prohibited.[7] Waste must be prevented from entering any waters or sewer systems.[4][7]

  • Approved Facilities: Organotin waste must be disposed of at a licensed or approved hazardous waste disposal facility.[7] This may involve incineration at a licensed apparatus or burial in a controlled landfill.[8]

  • Documentation: Always consult your institution's Environmental Health & Safety (EHS) office and follow all local, state, and federal regulations.

Troubleshooting Guides

Issue: I have spilled a small amount of this compound solution in the lab.

Solution: A small spill can be managed internally if the correct procedure is followed. For large spills, evacuate the area and contact your EHS office immediately.

Experimental Protocol: Small Spill Cleanup

  • Ensure Safety: Alert personnel in the immediate area. Ensure you are wearing the full PPE detailed in Table 2. Remove all sources of ignition.[1]

  • Containment: Stop the spread of the liquid using an inert, absorbent material such as sand, diatomite, earth, or vermiculite.[3][4] Do not use water or aqueous cleaning agents.[3]

  • Absorption: Carefully absorb the spilled material.

  • Collection: Collect the contaminated absorbent material using non-sparking tools and place it into a suitable, sealable, and clearly labeled container for hazardous waste.[1]

  • Decontamination: Wipe down the spill area. Decontaminate empty containers or the spill area with a 5% aqueous sodium hydroxide or soda ash solution, followed by water, collecting all rinsate as hazardous waste.[8]

  • Disposal: Dispose of the sealed container and any contaminated cleaning materials as hazardous waste according to your institution's procedures.

  • Reporting: Report the spill to your supervisor and EHS office.

Spill_Response_Workflow Diagram 1: Small Spill Response Workflow cluster_prep Preparation cluster_action Action cluster_post Post-Cleanup spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert ppe Don Full PPE alert->ppe contain Contain Spill with Inert Absorbent ppe->contain absorb Absorb Material contain->absorb collect Collect Waste into Sealed Container absorb->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of Waste via EHS Protocol decontaminate->dispose report Report Spill to Supervisor/EHS dispose->report

Diagram 1: Small Spill Response Workflow
Issue: What should I do in case of accidental exposure?

Solution: Immediate first aid is critical. Seek medical attention promptly after any exposure.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[1] Seek immediate medical attention.

  • Eye Contact: Immediately rinse with water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical help.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Standard Disposal Protocol

The primary and only recommended method for the disposal of this compound is through a licensed hazardous waste management company. Never attempt to dispose of this chemical down the drain or with regular laboratory trash.

Experimental Protocol: Packaging Waste for Disposal

  • Segregate Waste: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.

  • Select Container: Choose a robust, leak-proof, and chemically compatible container (e.g., high-density polyethylene or metal) that can be tightly sealed.[7]

  • Transfer Waste: Carefully transfer the waste into the designated container in a well-ventilated area or fume hood, wearing full PPE. Do not overfill the container (leave at least 10% headspace).

  • Seal and Label: Securely seal the container. Affix a hazardous waste label that includes the chemical name ("this compound Waste"), associated hazards (Corrosive, Toxic, Environmental Hazard), and the accumulation start date.

  • Store for Pickup: Move the sealed container to your laboratory's designated hazardous waste accumulation area.

  • Arrange Pickup: Contact your institution's EHS office to schedule a pickup by a licensed hazardous waste contractor.

Disposal_Workflow Diagram 2: Waste Packaging & Disposal Workflow start Generate Waste segregate Segregate Octyltin Waste start->segregate container Select Appropriate Waste Container segregate->container transfer Transfer Waste into Container (in Fume Hood) container->transfer seal Seal and Affix Hazardous Waste Label transfer->seal store Move to Designated Waste Accumulation Area seal->store contact Contact EHS for Waste Pickup store->contact pickup Waste Collected by Licensed Contractor contact->pickup end Final Disposal at Approved Facility pickup->end

Diagram 2: Waste Packaging & Disposal Workflow

Technical Data and Visualizations

Occupational Exposure Limits

Exposure to this compound must be kept below established limits to minimize health risks.

Table 3: Occupational Exposure Limits (as Sn)

Parameter Limit Value Source
PEL (Permissible Exposure Limit) 0.1 mg/m³ Haz-Map[2]
TLV (Threshold Limit Value) - TWA 0.1 mg/m³ Haz-Map[2]
TLV - STEL (Short-Term Exposure Limit) 0.2 mg/m³ Haz-Map[2]

| IDLH (Immediately Dangerous to Life or Health) | 25 mg/m³ | Haz-Map[2] |

Reactivity Profile

This compound reacts with water in a hydrolysis reaction. This is a critical consideration for storage and spill response, as the reaction produces corrosive hydrogen chloride gas.

Hydrolysis_Reaction Diagram 3: Hydrolysis of this compound OTTC This compound (C8H17Cl3Sn) Water Water (H2O) plus1 + OTTC->plus1 arrow Oxide Monooctyltin Oxide HCl Hydrogen Chloride (HCl) plus2 + Oxide->plus2 plus1->Water plus2->HCl

Diagram 3: Hydrolysis of this compound

References

Validation & Comparative

A Comparative Guide to Octyltin and Butyltin Trichlorides as PVC Stabilizers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of octyltin trichloride and butyltin trichloride for their application as heat stabilizers in polyvinyl chloride (PVC). The information is intended for researchers, scientists, and professionals in drug development and polymer science who require an understanding of the performance and characteristics of these additives. While direct comparative quantitative data for the trichloride forms is limited in publicly available literature, this guide synthesizes available information on their properties, stabilization mechanisms, and standard evaluation protocols.

Performance Comparison

Organotin compounds are highly effective heat stabilizers for PVC, preventing thermal degradation during processing and enhancing the durability of the final product.[1] The choice between octyltin and butyltin derivatives often depends on the specific application requirements, including regulatory approvals, desired performance characteristics, and cost-effectiveness.

Key Differences:

  • Toxicity and Regulatory Status: Octyltin compounds are generally characterized by lower toxicity compared to their butyltin counterparts. This has led to the approval of certain octyltin stabilizers for use in food contact applications.[2] Butyltin compounds, while effective stabilizers, have faced increased regulatory scrutiny due to environmental and health concerns.

  • Migration: Octyltin stabilizers tend to have lower migration rates from the PVC matrix. This property is crucial for applications where the final product comes into contact with food, beverages, or pharmaceuticals.

  • Application Areas: Due to their favorable toxicological profile, octyltin stabilizers are often preferred for rigid PVC applications such as food packaging, medical devices, and potable water pipes. Butyltin stabilizers have historically been used in a broader range of applications, including construction materials like pipes, window profiles, and siding.

While specific quantitative data for a direct comparison of this compound and butyltin trichloride is scarce, the following table provides an illustrative comparison based on typical performance characteristics of monoalkyltin stabilizers.

Table 1: Illustrative Performance Comparison of Monoalkyltin PVC Stabilizers

Performance MetricMono-octyltin CompoundsMono-butyltin CompoundsTest Method
Thermal Stability (Static)
Congo Red Test (minutes at 190°C)Good to ExcellentGoodISO 182-1
Thermal Stability (Dynamic)
Torque Rheometer Stability Time (minutes at 190°C)Good to ExcellentGoodASTM D2538
Color Hold Excellent Initial ColorGood Initial ColorVisual Inspection
Transparency HighHighSpectrophotometry
Migration Resistance HighModerateExtraction Studies
Regulatory Approval (Food Contact) Often ApprovedGenerally Not ApprovedFDA/EFSA Regulations

Note: The data in this table is representative and intended for illustrative purposes. Actual performance will vary depending on the specific formulation, processing conditions, and the presence of other additives.

Mechanism of PVC Stabilization

The thermal degradation of PVC proceeds via a dehydrochlorination reaction, which is autocatalyzed by the released hydrogen chloride (HCl).[3] Organotin stabilizers interrupt this degradation process through two primary mechanisms:

  • HCl Scavenging: The organotin compound reacts with and neutralizes the HCl as it is formed, preventing it from catalyzing further degradation of the PVC polymer.

  • Substitution of Labile Chlorine Atoms: The stabilizer can replace the unstable allylic chlorine atoms on the PVC backbone with more stable ligands, thereby inhibiting the initiation of the dehydrochlorination process.

PVC Stabilization Mechanism cluster_degradation PVC Thermal Degradation cluster_stabilization Stabilization by Organotin Trichloride (R-SnCl3) PVC PVC Degraded_PVC Degraded PVC (Polyene Formation) PVC->Degraded_PVC Heat Stabilized_PVC Stabilized PVC HCl HCl Degraded_PVC->HCl Dehydrochlorination HCl->Degraded_PVC Autocatalysis Inactive_Sn_Compound Inactive Tin Compound Organotin R-SnCl3 (Octyltin or Butyltin Trichloride) Organotin->PVC 2. Labile Cl Substitution Organotin->HCl 1. HCl Scavenging

Caption: Mechanism of PVC stabilization by organotin trichlorides.

Experimental Protocols

The performance of PVC stabilizers is evaluated using standardized testing methods. The following are detailed protocols for two key experiments.

Congo Red Test (Static Thermal Stability) - Based on ISO 182-1

This method determines the static heat stability of a PVC compound by measuring the time until the evolution of a sufficient quantity of hydrogen chloride to change the color of a pH indicator paper.[4][5][6]

Apparatus:

  • Heating bath (oil or aluminum block) capable of maintaining a constant temperature (e.g., 190°C ± 1°C).

  • Test tubes.

  • Congo red indicator paper.

  • Timer.

Procedure:

  • A specified amount of the PVC compound containing the stabilizer is placed into a test tube.

  • A strip of Congo red paper is placed in the upper part of the test tube, above the sample.

  • The test tube is then placed in the heating bath at the specified temperature.

  • The time is recorded from the moment the test tube is immersed in the heating bath until the Congo red paper turns from red to blue.

  • This time is reported as the static thermal stability time. A longer time indicates better thermal stability.

Torque Rheometry (Dynamic Thermal Stability) - Based on ASTM D2538

This method evaluates the dynamic thermal stability of a PVC compound under conditions of heat and shear, simulating processing conditions.[7][8][9]

Apparatus:

  • Torque rheometer with a heated mixing bowl and rotors.

  • Temperature controller.

  • Chart recorder or data acquisition system.

Procedure:

  • The mixing bowl of the torque rheometer is preheated to the desired test temperature (e.g., 190°C).

  • A pre-weighed amount of the PVC compound is added to the mixing bowl.

  • The rotors are started at a set speed, and the torque required to mix the material is continuously recorded.

  • The material will initially exist as a powder, and as it heats and fuses, the torque will increase to a peak (fusion peak) and then decrease as the PVC melts and the viscosity stabilizes.

  • The stability time is the duration from the point of stable melt viscosity until a significant increase in torque is observed, which indicates the onset of degradation and cross-linking.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis PVC_Resin PVC Resin Mixing Dry Blending PVC_Resin->Mixing Stabilizer Octyltin or Butyltin Trichloride Stabilizer->Mixing Additives Other Additives (e.g., plasticizers, lubricants) Additives->Mixing PVC_Compound Homogeneous PVC Compound Mixing->PVC_Compound Static_Test Static Thermal Stability (Congo Red Test) PVC_Compound->Static_Test Dynamic_Test Dynamic Thermal Stability (Torque Rheometry) PVC_Compound->Dynamic_Test Color_Test Color Hold & Transparency (Spectrophotometry) PVC_Compound->Color_Test Data_Table Comparative Data Table Static_Test->Data_Table Dynamic_Test->Data_Table Color_Test->Data_Table Performance_Eval Performance Evaluation Data_Table->Performance_Eval

Caption: General experimental workflow for evaluating PVC stabilizers.

References

A Comparative Guide to Octyltin and Methyltin Catalysts for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Organotin compounds are widely utilized as catalysts and stabilizers in a variety of industrial applications, including the manufacturing of polymers crucial to the pharmaceutical and medical device industries. Among these, octyltin and methyltin derivatives have garnered significant attention due to their efficacy and, in some cases, more favorable toxicological profiles compared to other organotin compounds like butyltins. This guide provides an objective comparison of octyltin and methyltin catalysts, focusing on their performance in key applications, supported by available experimental data and methodologies.

Performance Comparison: Octyltin vs. Methyltin Catalysts

While direct, side-by-side quantitative comparisons in peer-reviewed literature are scarce, a combination of patent literature, technical data sheets, and academic studies allows for a qualitative and semi-quantitative assessment of the relative performance of octyltin and methyltin catalysts in their primary applications.

Polyvinyl Chloride (PVC) Stabilization

In the realm of PVC thermal stabilization, octyltin and methyltin mercaptide stabilizers exhibit distinct and complementary properties. This has led to their frequent use in blended formulations to achieve optimal performance in rigid PVC films.

  • Octyltin Mercaptides: These stabilizers are primarily recognized for imparting excellent early color stability to PVC products. This is a critical attribute for applications where initial whiteness and clarity are paramount.[1][2][3][4][5]

  • Methyltin Mercaptides: In contrast, methyltin mercaptides are lauded for providing superior long-term heat stability .[1][2][3][4][5][6] This characteristic is essential for ensuring the durability and integrity of the PVC material throughout its service life, especially when exposed to elevated temperatures. Methyltin stabilizers are also noted for their high compatibility with PVC and their ability to improve the melt flow characteristics of the resin.

A study on the thermal stabilization of plasticized PVC using dioctyltin bis(isooctyl thioglycollate) demonstrated a significant increase in the time to HCl evolution, a key indicator of degradation, compared to an unstabilized film.[6] While this study did not include a direct comparison with a methyltin analogue, it highlights the high efficiency of octyltin stabilizers.

Table 1: Qualitative Performance Comparison in PVC Stabilization

FeatureOctyltin Catalysts (Mercaptide Derivatives)Methyltin Catalysts (Mercaptide Derivatives)
Primary Function Excellent initial color hold and clarity[1][2][3][4][5]Superior long-term thermal stability[1][2][3][4][5][6]
Key Advantage Prevents initial discoloration during processingPrevents degradation over extended periods at high temperatures
Volatility Generally lowOften noted for having very low volatility[1][2][3]
Common Practice Often blended with methyltin stabilizers for balanced performance[1][2][3][4][5]Frequently used in combination with octyltin stabilizers[1][2][3][4][5]
Polyurethane and Silicone Catalysis

Octyltin and methyltin compounds, typically carboxylates like dioctyltin dilaurate (DOTL) and dimethyltin dilaurate (DMTDL), are effective catalysts for the formation of polyurethanes and the curing of silicone polymers, such as Room Temperature Vulcanizing (RTV) silicones.

For silicone curing, which often involves the condensation of silanol groups, organotin catalysts play a crucial role in accelerating the cross-linking process. Dioctyltin dilaurate is a commonly used catalyst in these systems, valued for its catalytic efficiency and relatively lower toxicity compared to butyltin analogues.[3]

Table 2: General Application and Performance in Polymer Synthesis

ApplicationOctyltin Catalysts (e.g., DOTL)Methyltin Catalysts (e.g., DMTDL)
Polyurethane Formation Effective catalyst for urethane cross-linking reactions.[3]Effective catalyst for polyurethane synthesis.
Silicone Curing (RTV) Standard catalyst for RTV silicones and silane-modified polymers.[3]Used in silicone chemistry.
Esterification/Transesterification Versatile catalyst for esterification and transesterification reactions.[3]Effective catalyst for esterification reactions.
Toxicity Profile Generally considered to have lower toxicity than corresponding butyltin compounds.[3]Also considered less toxic than butyltin derivatives.

Experimental Protocols

Detailed, replicable experimental protocols are essential for the objective comparison of catalyst performance. Below is a representative protocol for evaluating the thermal stability of PVC, based on methodologies described in the literature.[1][6]

Experimental Protocol: Evaluation of Thermal Stabilizers in PVC

1. Objective: To compare the effectiveness of octyltin and methyltin mercaptide stabilizers in preventing the thermal degradation of plasticized PVC.

2. Materials:

  • PVC resin (e.g., K-value 67)
  • Plasticizer (e.g., Dioctyl phthalate - DOP)
  • Octyltin stabilizer (e.g., Dioctyltin bis(isooctyl thioglycollate))
  • Methyltin stabilizer (e.g., Dimethyltin bis(isooctyl thioglycollate))
  • Control (no stabilizer)

3. Formulation:

  • PVC: 100 parts by weight
  • DOP: 50 parts by weight
  • Stabilizer: 2 parts by weight

4. Sample Preparation (PVC Film Casting):

  • The PVC, DOP, and stabilizer are mixed at room temperature in a planetary mixer until a homogenous paste is formed.
  • The paste is then placed in a two-roll mill preheated to 160°C.
  • The material is milled for 5 minutes to ensure complete gelatinization and homogeneity.
  • The resulting sheet is removed and pressed into a film of uniform thickness (e.g., 0.5 mm) in a hydraulic press at 160°C for 1 minute under 200 bar pressure, followed by cooling to room temperature under pressure.

5. Thermal Stability Testing (Dynamic Method):

  • A commercial PVC Thermomat instrument is used, which measures the time until the evolution of hydrogen chloride (HCl) gas upon heating.
  • A small sample (e.g., 0.5 g) of the prepared PVC film is placed in the reaction tube of the Thermomat.
  • The sample is heated to a constant temperature (e.g., 180°C) under a constant flow of dry, purified air.
  • The evolved HCl is transported by the air stream into a measuring cell containing deionized water, and the conductivity of the water is continuously measured.
  • The stability time is defined as the time taken for the conductivity to reach a specific threshold (e.g., 50 µS/cm).

6. Data Analysis:

  • The stability times for the PVC formulations containing the octyltin stabilizer, the methyltin stabilizer, and the control are recorded and compared. A longer stability time indicates a more effective thermal stabilizer.

Signaling Pathways and Experimental Workflows

Catalytic Mechanism in Polyurethane Formation

The catalytic action of dialkyltin dicarboxylates in the formation of polyurethanes is generally accepted to proceed through a Lewis acid mechanism. The tin center coordinates with the reactants, facilitating the nucleophilic attack of the alcohol on the isocyanate.

G Catalytic Cycle of Urethane Formation with Organotin Catalysts cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_products Products R2SnX2 Dialkyltin Dicarboxylate (R'2SnX2) Activation Catalyst Activation: Formation of Tin Alkoxide R2SnX2->Activation + R-OH - HX ROH Polyol (R-OH) ROH->Activation RNCO Isocyanate (R-N=C=O) Coordination Coordination Complex: Isocyanate coordinates to Tin RNCO->Coordination Activation->Coordination + R-N=C=O Insertion Nucleophilic Attack: Alkoxy group attacks Isocyanate Coordination->Insertion Intramolecular Rearrangement Regeneration Catalyst Regeneration: Urethane is released Insertion->Regeneration + R-OH Urethane Urethane Product Regeneration->Urethane Catalyst_Out Regenerated Catalyst (R'2SnX(OR)) Regeneration->Catalyst_Out Catalyst_Out->Activation Re-enters cycle

Caption: Generalized catalytic cycle for polyurethane formation catalyzed by organotin compounds.

Experimental Workflow for Catalyst Comparison

The logical flow for a comprehensive comparison of octyltin and methyltin catalysts would involve a series of standardized tests across their main applications.

G Workflow for Octyltin vs. Methyltin Catalyst Comparison cluster_catalysts Catalyst Selection cluster_applications Application Testing cluster_analysis Performance Analysis cluster_conclusion Conclusion Octyltin Octyltin Catalyst PVC PVC Stabilization Octyltin->PVC PU Polyurethane Synthesis Octyltin->PU Silicone Silicone Curing Octyltin->Silicone Methyltin Methyltin Catalyst Methyltin->PVC Methyltin->PU Methyltin->Silicone Thermal_Stability Thermal Stability (e.g., HCl evolution) PVC->Thermal_Stability Kinetics Reaction Kinetics (e.g., FT-IR, Titration) PU->Kinetics Cure_Rate Cure Rate & Mechanical Properties Silicone->Cure_Rate Comparison Comparative Performance Report Thermal_Stability->Comparison Kinetics->Comparison Cure_Rate->Comparison

Caption: Logical workflow for a comparative performance evaluation of octyltin and methyltin catalysts.

Conclusion

The selection between octyltin and methyltin catalysts is highly dependent on the specific application and desired performance characteristics. In PVC stabilization, they offer a synergistic relationship, with octyltins providing excellent initial color and methyltins ensuring long-term thermal stability. For polyurethane and silicone catalysis, both classes of compounds are effective, with the choice potentially influenced by subtle differences in catalytic activity and the specific requirements of the polymer system.

It is important to note the ongoing regulatory scrutiny of organotin compounds and the trend towards developing tin-free alternatives. However, where their use is appropriate, a thorough understanding of the distinct advantages of octyltin and methyltin catalysts allows researchers and drug development professionals to optimize the performance and longevity of polymer-based products. Further direct, quantitative comparative studies would be invaluable to the scientific community for making more informed decisions in catalyst selection.

References

A Comparative Analysis of the Toxicity of Organotin Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicity of various organotin compounds, supported by experimental data. The information is intended to assist researchers in understanding the relative risks associated with these compounds and to inform the design of future studies.

Executive Summary

Organotin compounds, a class of organometallic chemicals, exhibit a wide range of toxicities that are highly dependent on the number and nature of the organic groups attached to the tin atom. Generally, the toxicity of organotin compounds follows the order: triorganotins > diorganotins > monoorganotins. Triorganotins, such as trimethyltin (TMT), triethyltin (TET), tributyltin (TBT), and triphenyltin (TPT), are the most toxic, with neurotoxicity and immunotoxicity being their primary adverse effects. Diorganotins like dibutyltin (DBT) are also immunotoxic, while monoorganotins such as monobutyltin (MBT) are considered the least toxic. This guide presents a detailed comparison of their in vivo and in vitro toxicities, outlines the experimental protocols for assessing their effects, and visualizes the key signaling pathways involved in their mechanism of action.

In Vivo Toxicity: A Comparative Overview

The acute oral toxicity of several organotin compounds has been evaluated in rats, with the 50% lethal dose (LD50) being a key indicator of their relative toxicity. The data clearly indicates that triorganotins are significantly more toxic than their di- and mono-substituted counterparts.

Organotin CompoundChemical FormulaOral LD50 in Rats (mg/kg)Reference(s)
Trimethyltin (TMT)(CH₃)₃SnCl12.6 - 14.7[1][2]
Triethyltin (TET)(C₂H₅)₃SnClData not readily available in a comparable format
Tributyltin Oxide (TBTO)((C₄H₉)₃Sn)₂O55 - 87[3]
Triphenyltin (TPT)(C₆H₅)₃SnClData not readily available in a comparable format

Note: The toxicity of organotin compounds can vary depending on the specific salt form and the animal strain used.

In Vitro Cytotoxicity

The in vitro cytotoxicity of organotin compounds has been assessed in various cell lines, providing insights into their cellular mechanisms of toxicity. The 50% inhibitory concentration (IC50) is a common metric used to compare their cytotoxic potential. As observed in vivo, triorganotins are generally the most potent cytotoxic agents.

Organotin CompoundCell LineCell TypeIC50 (µM)Reference(s)
Dibutyltin (DBT) derivativeChang liver cellsHuman liver2.5[4]
Dibutyltin (DBT) derivativeHepG2Human hepatocarcinoma7.0[4]
Triphenyltin (TPT) derivativeChang liver cellsHuman liver1.5[4]
Triphenyltin (TPT) derivativeHepG2Human hepatocarcinoma2.5[4]
Diphenyltin(IV) derivativeK562Human erythroleukemia4.2[5]
Dibutyltin(IV) derivativeK562Human erythroleukemia1.6[5]

Note: IC50 values can vary significantly depending on the cell line, exposure duration, and the specific assay used.

Studies on PC12 cells, a rat pheochromocytoma cell line commonly used as a model for neuronal cells, have shown that tributyltin and triphenyltin are potent inducers of calcium overload and apoptosis, while triethyltin has a slight effect and trimethyltin has no effect on these parameters. This suggests a differential neurotoxic potential among triorganotins at the cellular level.[6]

Mechanisms of Toxicity: Signaling Pathways

Organotin compounds exert their toxic effects through various mechanisms, with the induction of apoptosis (programmed cell death) being a prominent pathway, particularly for triorganotins. The following diagram illustrates a generalized signaling pathway for organotin-induced apoptosis.

Organotin_Apoptosis_Pathway Organotin Organotin Compound Ca_Influx ↑ Intracellular Ca²⁺ Organotin->Ca_Influx CellMembrane Cell Membrane Mitochondrion Mitochondrion Ca_Influx->Mitochondrion Bax Bax activation Mitochondrion->Bax Bcl2 Bcl-2 inhibition Mitochondrion->Bcl2 CytochromeC Cytochrome c release Bax->CytochromeC Bcl2->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Organotin-induced apoptosis signaling pathway.

The workflow for assessing organotin toxicity often involves a combination of in vivo and in vitro experiments, as depicted in the following diagram.

Toxicity_Testing_Workflow start Toxicity Assessment of Organotin Compound in_vivo In Vivo Studies (e.g., OECD 420) start->in_vivo in_vitro In Vitro Studies start->in_vitro ld50 Determine LD50 in_vivo->ld50 clinical_signs Observe Clinical Signs in_vivo->clinical_signs cell_lines Select Relevant Cell Lines (Neuronal, Hepatic, Immune) in_vitro->cell_lines end Comparative Toxicity Profile ld50->end clinical_signs->end cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) cell_lines->cytotoxicity_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) cell_lines->apoptosis_assay ic50 Determine IC50 cytotoxicity_assay->ic50 ic50->end mechanism Elucidate Mechanism of Action apoptosis_assay->mechanism mechanism->end

Caption: General workflow for organotin toxicity testing.

Experimental Protocols

Acute Oral Toxicity (Based on OECD Guideline 420)

This method is designed to estimate the acute oral toxicity of a substance.[4][6][7][8][9]

  • Test Animals: Healthy, young adult rats of a single sex (typically females) are used.

  • Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum.

  • Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered should not exceed 1 mL/100g body weight for rodents.

  • Dose Levels: A step-wise procedure is used with a set of fixed dose levels (5, 50, 300, and 2000 mg/kg). The starting dose is selected based on available information, or 300 mg/kg is used in the absence of data.

  • Observation Period: Animals are observed for a total of 14 days. Special attention is paid during the first 30 minutes and periodically during the first 24 hours.

  • Endpoints: Observations include mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), body weight changes, and gross necropsy at the end of the study.

  • Data Analysis: The results are used to classify the substance according to the Globally Harmonised System (GHS) for chemical classification and labeling.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11][12][13][14]

  • Cell Culture: Adherent or suspension cells are cultured in a 96-well plate at a suitable density and allowed to attach or stabilize overnight.

  • Compound Treatment: The organotin compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then exposed to these concentrations for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of around 570 nm.

  • Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16][17][18][19]

  • Cell Treatment: Cells are treated with the organotin compound for a specific duration to induce apoptosis.

  • Cell Harvesting: Both adherent and suspension cells are collected and washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, which is characteristic of late apoptotic and necrotic cells.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer.

  • Data Interpretation: The results are typically displayed as a dot plot, which allows for the quantification of four cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (this population is often small).

Conclusion

The toxicity of organotin compounds is a significant concern for environmental and human health. The data presented in this guide highlights the high toxicity of triorganotins compared to di- and monoorganotins. Understanding the comparative toxicity and the underlying mechanisms is crucial for risk assessment and the development of safer alternatives. The provided experimental protocols offer standardized methods for evaluating the toxicological profiles of these and other compounds. Further research is needed to fill the data gaps, particularly for the in vivo toxicity of some triorganotins, and to further elucidate the specific signaling pathways affected by different organotin compounds.

References

Performance of Octyltin Stabilizers in Rigid PVC Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of octyltin stabilizers in rigid Polyvinyl Chloride (PVC) formulations against common alternatives, namely lead and calcium-zinc stabilizers. The information presented is supported by experimental data from scientific literature, offering a comprehensive overview for researchers and professionals in material science and related fields.

Introduction to PVC Stabilization

Polyvinyl Chloride (PVC) is a versatile and widely used thermoplastic polymer. However, it is inherently thermally unstable at processing temperatures (typically above 170°C), leading to a degradation process known as dehydrochlorination. This process releases hydrochloric acid (HCl), causing discoloration, embrittlement, and a loss of mechanical properties. Heat stabilizers are therefore essential additives in PVC formulations to counteract this degradation during processing and to extend the service life of the final product.

Octyltin stabilizers, a class of organotin compounds, are highly effective heat stabilizers for rigid PVC. They are known for their excellent performance, particularly in applications requiring high transparency, good initial color, and long-term stability. This guide will delve into a comparative analysis of their performance against lead-based and calcium-zinc (Ca-Zn) stabilizers.

Comparative Performance Data

The following tables summarize quantitative data from comparative studies on the performance of different stabilizer systems in rigid PVC formulations. It is important to note that the data for the "Organic Based Stabilizer (OBS)" is representative of modern, high-performance organic stabilizers, a category to which octyltin compounds belong.

Thermal Stability

Thermal stability is a critical performance indicator for PVC stabilizers. It is often evaluated by observing the color change of the PVC compound over time at elevated temperatures and by thermogravimetric analysis (TGA) to determine the onset of degradation.

Table 1: Thermal Stability Performance of Different Stabilizers in Rigid PVC

ParameterLead (Pb) StabilizerCalcium-Zinc (Ca-Zn) StabilizerOrganic Based Stabilizer (OBS)
Degradation Temperature (5% weight loss) 295 °C[1][2]293 °C[1][2]297 °C[1][2]
Activation Energy for Dehydrochlorination (Ea1) ~140 kJ/mol[3]~120 kJ/mol[3]~148 kJ/mol[3]
Static Thermal Stability (Color Hold at 180°C) Maintained initial color for a shorter duration compared to OBS and Ca-Zn, but offered good long-term stabilization up to 200 minutes.[1][2]Better initial color hold than lead stabilizers.[1][2]Showed no color change for up to 50 minutes and exhibited better initial color retention compared to both lead and Ca-Zn systems.[1][2][4]

Interpretation: The Organic Based Stabilizer, representative of octyltin performance, exhibits the highest degradation temperature and activation energy for dehydrochlorination, indicating superior thermal stability. It also provides the best initial color protection. While lead stabilizers offer good long-term stability, their initial color hold is weaker.

Mechanical Properties

The choice of stabilizer can also influence the mechanical properties of the final rigid PVC product. Key parameters include tensile strength, Young's modulus, and impact strength.

Table 2: Mechanical Properties of Rigid PVC with Different Stabilizers

ParameterLead (Pb) StabilizerCalcium-Zinc (Ca-Zn) StabilizerOrganic Based Stabilizer (OBS)
Tensile Strength 17.58 MPa[5]20.71 MPa[5]15.86 MPa[5]
Young's Modulus 299 MPa[5]439 MPa[5]212 MPa[5]
Notched Izod Impact Strength Lower than OBS[1]Lower than OBS[1]Higher than both Pb and Ca-Zn[1]
Glass Transition Temperature (Tg) 77 °C[5]79 °C[5]76 °C[5]

Interpretation: Calcium-zinc stabilizers appear to contribute to higher tensile strength and stiffness (Young's Modulus). However, the Organic Based Stabilizer provides superior impact strength, suggesting better toughness and resistance to fracture. The differences in glass transition temperature are relatively minor.

Experimental Protocols

Detailed methodologies for key experiments cited in the performance comparison are provided below.

Static Thermal Stability (Oven Aging / Color Hold)

This test evaluates the ability of a stabilizer to prevent discoloration of PVC at a constant elevated temperature. A common standard for this is ASTM D2115 .[6][7][8]

  • Objective: To determine the relative thermal stability of PVC compositions by observing color changes after exposure to heat.

  • Apparatus:

    • Forced-air oven with controlled temperature.

    • Two-roll mill for sample preparation (if not already in sheet form).

    • Colorimeter or spectrophotometer for quantitative color measurement (optional, for Yellowness Index).

  • Procedure:

    • Prepare PVC specimens of a standardized thickness.

    • Place the specimens in the oven at a specified temperature (e.g., 180°C).

    • Periodically remove the specimens and observe any color changes against a standard.

    • The time taken for a noticeable change in color is recorded as the stability time.

    • For a more quantitative analysis, the Yellowness Index (YI) can be measured at different time intervals according to ASTM E313 .[7]

Congo Red Test

The Congo Red test is a static thermal stability test that determines the time until the evolution of acidic HCl gas from the heated PVC sample. A widely used standard is ISO 182-1 .[9][10]

  • Objective: To determine the time at which a PVC compound begins to evolve a significant amount of hydrogen chloride.

  • Apparatus:

    • Heating bath (oil or aluminum block) with precise temperature control.

    • Test tubes.

    • Congo Red indicator paper.

    • Glass tubes to hold the indicator paper.

  • Procedure:

    • A specified amount of the PVC compound is placed in a test tube.

    • The test tube is immersed in the heating bath at a set temperature (e.g., 200°C).

    • A strip of Congo Red paper is suspended in a glass tube positioned above the sample.[9][10]

    • The time is measured from the moment the test tube is placed in the heating bath until the Congo Red paper turns from red to blue, indicating the presence of acidic HCl gas.[9][10] This time is recorded as the thermal stability time.

Torque Rheometry

Torque rheometry is used to evaluate the processing characteristics of PVC compounds, including fusion time, melt viscosity, and dynamic thermal stability. ASTM D2538 is a relevant standard for this type of analysis.[11]

  • Objective: To measure the fusion characteristics and processing stability of a PVC compound under controlled conditions of temperature and shear.

  • Apparatus:

    • A torque rheometer equipped with a mixing bowl and rotors (e.g., a Brabender Plasticorder).

  • Procedure:

    • The mixing bowl is preheated to the desired processing temperature.

    • A specified amount of the PVC compound is added to the mixing bowl.

    • The rotors are started at a set speed, and the torque required to mix the material is recorded over time.

    • The resulting torque-time curve provides information on:

      • Fusion Time: The time taken for the PVC powder to transform into a molten mass.

      • Melt Viscosity: Indicated by the equilibrium torque.

      • Dynamic Thermal Stability: The time until a sharp increase or decrease in torque, which signifies the onset of degradation.

Mandatory Visualizations

PVC Degradation and Stabilization Pathway

The following diagram illustrates the fundamental mechanism of PVC thermal degradation and the role of a heat stabilizer in preventing it.

PVC_Stabilization cluster_degradation PVC Degradation Pathway cluster_stabilization Stabilization Mechanism PVC PVC Polymer Chain Unstable_Sites Unstable Chlorine Sites (e.g., allylic, tertiary) PVC->Unstable_Sites Dehydrochlorination Dehydrochlorination Unstable_Sites->Dehydrochlorination Initiation Heat Heat HCl HCl Gas Dehydrochlorination->HCl Polyene Polyene Formation (Conjugated Double Bonds) Dehydrochlorination->Polyene HCl->Dehydrochlorination Autocatalysis Discoloration Discoloration & Embrittlement Polyene->Discoloration Stabilizer Octyltin Stabilizer Stabilized_PVC Stabilized PVC Stabilizer->Stabilized_PVC Replaces Labile Cl Neutralization HCl Neutralization Stabilizer->Neutralization Scavenges HCl Byproducts Neutral Byproducts Neutralization->Byproducts

Caption: PVC degradation pathway and the intervention of a heat stabilizer.

Experimental Workflow for Stabilizer Comparison

This diagram outlines the logical flow of experiments to compare the performance of different PVC stabilizers.

Experimental_Workflow cluster_testing Performance Testing Formulation Prepare PVC Formulations (PVC Resin, Plasticizer, Fillers, etc.) Stabilizers Add Stabilizers: - Octyltin - Lead - Calcium-Zinc Formulation->Stabilizers Milling Two-Roll Milling (Homogenization & Sheeting) Stabilizers->Milling Sample_Prep Sample Preparation (Cutting specimens for testing) Milling->Sample_Prep Thermal_Stability Thermal Stability Tests - Oven Aging (ASTM D2115) - Congo Red (ISO 182-1) Sample_Prep->Thermal_Stability Processing_Behavior Processing Behavior - Torque Rheometry (ASTM D2538) Sample_Prep->Processing_Behavior Mechanical_Properties Mechanical Properties - Tensile Test - Impact Test Sample_Prep->Mechanical_Properties Data_Analysis Data Analysis & Comparison Thermal_Stability->Data_Analysis Processing_Behavior->Data_Analysis Mechanical_Properties->Data_Analysis

Caption: Workflow for the comparative evaluation of PVC stabilizers.

Conclusion

Octyltin stabilizers demonstrate a superior performance profile in rigid PVC formulations, particularly in terms of thermal stability and initial color hold. While calcium-zinc stabilizers may offer advantages in tensile strength and are perceived as more environmentally friendly than heavy-metal-based stabilizers, they exhibit lower thermal stability. Lead stabilizers, though effective for long-term heat stability, have significant toxicity concerns and are being phased out in many regions. The higher impact strength associated with organic-based stabilizers, such as octyltins, also points to their ability to produce more durable end-products. The selection of an appropriate stabilizer system will ultimately depend on the specific performance requirements of the final application, processing conditions, and regulatory considerations.

References

A Researcher's Guide to Analytical Standards for Octyltin Trichloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of organotin compounds, the selection of a high-quality analytical standard for octyltin trichloride is a critical first step to ensure accurate and reproducible results. This guide provides a comparative overview of commercially available analytical standards for this compound, details a widely used analytical methodology, and presents visual workflows to aid in experimental design.

Comparison of this compound Analytical Standards

The selection of an appropriate analytical standard is contingent on factors such as certified purity, format, and the quality management systems under which it was produced. The following table summarizes the specifications of this compound standards from various suppliers to facilitate an informed decision.

SupplierProduct Name/IDPurityFormatCertifications
CPAchem SB25070.100MG99.1 +/- 0.1 %Neat SolidISO 17034, ISO 17025, ISO 9001[1]
Chiron 13616.8-100MG≥98%Neat SolidInformation not available
LGC Standards DRE-C15715000Information not availableNeat SolidCharacterized under ISO 17025[2]
Scharlab O0015100Information not available100mg VialInformation not available
HPC Standards 677155Information not available100mgInformation not available
MedKoo Biosciences 534085>98%Solid PowderInformation not available[3]

Note: "Information not available" indicates that the data was not readily accessible from the product listings. It is recommended to contact the suppliers for detailed Certificates of Analysis.

Experimental Protocol: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol is adapted from a standard method for the determination of organotin compounds in various matrices. This method involves sample preparation, including extraction and derivatization, followed by GC-MS analysis.

Sample Preparation (Migration and Derivatization)

This procedure simulates the leaching of this compound from a sample matrix, followed by a derivatization step to improve its volatility for GC analysis.

  • Migration: A sample migration step is performed to simulate gastric digestion. This is particularly relevant for materials that may come into contact with humans, such as toy materials. The specific conditions for migration (e.g., time, temperature, and solvent) will depend on the sample matrix and the relevant regulatory guidelines (e.g., EN71-3 for toys).

  • Derivatization:

    • To 5 mL of the migration solution, add 0.1 mL of an internal standard solution and 5 mL of an acetate buffer solution to adjust the pH to 4.7.

    • Add 0.5 mL of 2% sodium tetraethylborate and 2 mL of hexane.

    • Vortex the mixture for 30 minutes.

    • Allow the mixture to stand until the phases separate.

    • The upper hexane layer, containing the derivatized organotin compounds, is collected for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of derivatized this compound.

  • Gas Chromatograph (GC) System: Agilent 7890B or equivalent.

  • Mass Spectrometer (MS) System: Agilent 5977A Series Mass Spectrometer with Extractor Ion source or equivalent.

  • Autosampler: Agilent 7697A Automatic Liquid Sampler or equivalent.

  • GC Column: Agilent J&W DB-5ms Ultra Inert capillary column (30 m × 0.25 mm, 0.25 µm) or equivalent.

  • Injection Volume: 2 µL.

  • Injection Mode: Pulsed splitless, 25 psi for 1.5 min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 1 min.

    • Ramp 1: 20 °C/min to 140 °C.

    • Ramp 2: 10 °C/min to 200 °C.

    • Ramp 3: 25 °C/min to 280 °C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

Visualizing the Workflow and Compound Classification

To better understand the analytical process and the context of this compound analysis, the following diagrams have been generated.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Collection Migration Migration/Extraction Sample->Migration Derivatization Derivatization with Sodium Tetraethylborate Migration->Derivatization PhaseSeparation Phase Separation Derivatization->PhaseSeparation HexaneFraction Collect Hexane Fraction PhaseSeparation->HexaneFraction Injection Injection into GC-MS HexaneFraction->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection DataAnalysis Data Analysis Detection->DataAnalysis

Caption: Experimental workflow for the GC-MS analysis of this compound.

cluster_classification Classification by Number of Organic Substituents Organotin Organotin Compounds Mono Mono-substituted (e.g., this compound) Organotin->Mono Di Di-substituted (e.g., Dioctyltin dichloride) Organotin->Di Tri Tri-substituted (e.g., Tributyltin chloride) Organotin->Tri Tetra Tetra-substituted (e.g., Tetrabutyltin) Organotin->Tetra

Caption: Classification of organotin compounds based on organic substitution.

References

Navigating the Analytical Maze: A Comparative Guide to Organotin Speciation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of organotin compounds, selecting the appropriate analytical methodology is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of common analytical techniques, focusing on their performance, cross-reactivity, and the experimental protocols that underpin their successful application.

The environmental and toxicological significance of organotin compounds, such as tributyltin (TBT) and triphenyltin (TPT), necessitates their precise and accurate quantification. However, the chemical similarity between different organotin species presents a significant analytical challenge, raising the potential for cross-reactivity and inaccurate measurements. This guide delves into the nuances of three widely employed analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS), offering a comparative analysis of their capabilities in organotin speciation.

Performance Comparison of Analytical Methods

The choice of analytical method is often dictated by the specific organotin compounds of interest, the sample matrix, and the required sensitivity. The following tables summarize the performance characteristics of GC-MS, LC-MS, and HPLC-ICP-MS for the analysis of various organotin compounds.

Table 1: Performance of Gas Chromatography-Mass Spectrometry (GC-MS) for Organotin Analysis

Organotin CompoundDerivatization ReagentLimit of Detection (LOD)Recovery (%)Linearity (R²)Reference
Monobutyltin (MBT)Sodium tetraethylborate (NaBEt₄)0.07 ng Sn/g80-90>0.995[1]
Dibutyltin (DBT)Sodium tetraethylborate (NaBEt₄)0.09 ng Sn/g85-95>0.995[1]
Tributyltin (TBT)Sodium tetraethylborate (NaBEt₄)0.10 ng Sn/g85-95>0.995[1]
Various (17 compounds)Sodium tetraethylborate (NaBEt₄)0.27 - 0.39 µg/L70-120>0.995[2]

Table 2: Performance of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Organotin Analysis

Organotin CompoundLimit of Detection (LOD)Recovery (%)Linearity RangeReference
Tributyltin (TBT)50 ng/L (in seawater)85-11550 - 2000 ng/L[3]
Fentin2 µg/kg (in apple)85-1152 - 100 µg/kg[3]
Cyhexatin2 µg/kg (in apple)85-1152 - 100 µg/kg[3]
Fenbutatin oxide2 µg/kg (in apple)85-1152 - 100 µg/kg[3]

Table 3: Performance of High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS) for Organotin Analysis

Organotin CompoundLimit of Detection (LOD)Recovery (%)Linearity Range (µg/L)Reference
Triphenyltin hydroxide0.13 µg/L73.7-119.60.05 - 50[4][5]
Azocyclotin1.46 µg/L73.7-119.60.05 - 50[4][5]
Fenbutatin oxide0.15 µg/L73.7-119.60.05 - 50[4][5]
11 OTCs0.14 - 0.57 µg Sn/L--[6]

Understanding and Mitigating Cross-Reactivity

In the context of chromatographic and mass spectrometric methods, "cross-reactivity" refers to the potential for one organotin species to interfere with the detection and quantification of another. This can arise from incomplete chromatographic separation or the generation of common fragment ions in the mass spectrometer.

Chromatographic Resolution: The primary strategy to minimize cross-reactivity is to achieve baseline separation of the target organotin compounds. This is accomplished by optimizing the chromatographic conditions, including the choice of column, mobile phase composition, and temperature gradient. For GC-MS, the derivatization step also plays a crucial role in altering the volatility and chromatographic behavior of the organotins, thereby influencing their separation.

Mass Spectrometric Selectivity: Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides an additional layer of selectivity. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), it is possible to differentiate between co-eluting compounds that have different molecular structures.[2]

While direct quantitative data on the percentage of cross-reactivity is often not explicitly reported in validation studies, the combination of high-resolution chromatography and selective mass spectrometric detection is the cornerstone of minimizing such interferences. The validation of a method's specificity, as demonstrated by the analysis of spiked samples and reference materials, provides confidence in its ability to accurately quantify individual organotin species in a complex mixture.[4]

Experimental Protocols

Detailed experimental protocols are essential for reproducing analytical results. Below are representative methodologies for GC-MS and LC-MS/MS analysis of organotins.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a generalized procedure and may require optimization for specific applications.

  • Sample Extraction:

    • For solid samples (e.g., sediment, tissue), extract organotins using an organic solvent (e.g., methanol, hexane) often with the aid of an acid and a complexing agent like tropolone.[1]

    • For liquid samples (e.g., water), a liquid-liquid extraction is typically performed.

  • Derivatization:

    • To increase volatility for GC analysis, organotin chlorides are converted to their alkylated or hydrided forms.

    • Using Sodium tetraethylborate (NaBEt₄): To the sample extract, add a solution of NaBEt₄ in an appropriate solvent (e.g., ethanol). The reaction is typically carried out at room temperature for a set period (e.g., 30 minutes).[2][7]

    • Using Grignard Reagents (e.g., pentylmagnesium bromide): Add the Grignard reagent to the extract and allow the reaction to proceed. This is followed by a quenching step.

  • Purification/Cleanup:

    • The derivatized extract may be purified using solid-phase extraction (SPE) with materials like Florisil to remove matrix interferences.[1]

  • GC-MS Analysis:

    • Gas Chromatograph (GC):

      • Column: A non-polar capillary column (e.g., HP-5MS) is commonly used.

      • Injector: Operate in splitless mode to enhance sensitivity.

      • Oven Temperature Program: A temperature gradient is employed to separate the derivatized organotins based on their boiling points.

    • Mass Spectrometer (MS):

      • Ionization: Electron Ionization (EI) is typically used.

      • Detection: Operate in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol offers the advantage of analyzing organotins without the need for derivatization.

  • Sample Extraction:

    • A "quick and easy" extraction method like QuEChERS can be employed for food and environmental samples. This typically involves an extraction with acetonitrile followed by a partitioning step.[3]

    • For water samples, direct injection after filtration may be possible.[3]

  • LC-MS/MS Analysis:

    • Liquid Chromatograph (LC):

      • Column: A reverse-phase C18 column is commonly used.

      • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid and ammonium formate) and an organic phase (e.g., methanol or acetonitrile) is employed.[3]

    • Mass Spectrometer (MS/MS):

      • Ionization: Electrospray Ionization (ESI) in positive ion mode is typically used.

      • Detection: Operate in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor and product ions for each organotin compound, ensuring high selectivity.[3]

Visualizing the Analytical Workflow

To aid in the selection of an appropriate analytical method and to highlight the critical steps for minimizing cross-reactivity, the following workflow diagram is provided.

Organotin_Analysis_Workflow cluster_sample Sample Matrix cluster_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Analysis Sample Sample (Water, Sediment, Biota, etc.) Extraction Extraction Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Required for GC Cleanup Cleanup (SPE) Extraction->Cleanup LC_MS LC-MS/MS Extraction->LC_MS Direct Analysis Possible HPLC_ICP_MS HPLC-ICP-MS Extraction->HPLC_ICP_MS Direct Analysis Possible Derivatization->Cleanup GC_MS GC-MS Cleanup->GC_MS Cleanup->LC_MS Cleanup->HPLC_ICP_MS Quantification Quantification & Speciation GC_MS->Quantification LC_MS->Quantification HPLC_ICP_MS->Quantification

Caption: Workflow for Organotin Analysis.

Conclusion

The accurate speciation of organotin compounds is a complex analytical task that requires careful consideration of the chosen methodology. GC-MS, while often requiring a derivatization step, offers high resolution and sensitivity. LC-MS/MS provides a powerful alternative that circumvents the need for derivatization, simplifying sample preparation. HPLC-ICP-MS stands out for its exceptional sensitivity and element-specific detection.

Ultimately, the selection of the most appropriate method depends on the specific research question, the available instrumentation, and the nature of the samples being analyzed. By understanding the performance characteristics and potential for cross-reactivity of each technique, and by adhering to robust, validated experimental protocols, researchers can ensure the generation of high-quality, reliable data in the challenging field of organotin analysis.

References

A Comparative Guide to the Leaching of Octyltin and Other Stabilizers from Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the leaching characteristics of octyltin-based heat stabilizers against other commonly used alternatives in polymers, such as calcium-zinc and lead-based systems. The information presented is supported by experimental data from various studies, offering insights into the migration potential of these additives from polymer matrices. This is particularly relevant for applications where material safety and biocompatibility are critical, including pharmaceutical packaging and medical devices.

Executive Summary

The selection of a heat stabilizer for polymers, particularly for sensitive applications, requires a thorough evaluation of its performance, cost, and, crucially, its leaching profile. Organotin compounds, including octyltin, are known for their excellent stabilizing efficiency in polyvinyl chloride (PVC). However, concerns about their potential for migration and subsequent biological interactions have led to increased scrutiny and the adoption of alternative stabilizer systems. This guide synthesizes available data to facilitate an informed comparison.

Comparative Leaching Data

The following tables summarize quantitative data on the leaching of various stabilizers from different polymers into food simulants or water. It is important to note that the experimental conditions vary between studies, which can significantly influence migration levels. Therefore, direct comparisons should be made with caution, paying close attention to the polymer type, simulant, temperature, and duration of the study.

Table 1: Leaching of Organotin Stabilizers from PVC

Stabilizer TypePolymerSimulantTemperature (°C)DurationLeached AmountReference
Dimethyltin (as dichloride)PVCpH 5 Water371 day35 ppb[1]
Dimethyltin (as dichloride)PVCpH 5 Water372-22 days0.25 - 3.0 ppb/day[1]
Dibutyltin (as dichloride)CPVCpH 5 Water721 day2.6 ppb[1]
Dibutyltin (as dichloride)CPVCpH 5 Water722-21 days0.03 - 1.0 ppb/day[1]
Mono-octyltinPVCFood Simulant4010 daysNot specified[2]
Di-octyltinPVCFood Simulant4010 daysNot specified[2]

Table 2: Leaching of Calcium-Zinc Stabilizers from Polypropylene

Stabilizer TypePolymerSimulantTemperature (°C)DurationLeached AmountReference
Calcium StearatePolypropyleneWater1211-5 hoursIncreasing concentration of Ca²⁺ over time
Zinc StearatePolypropyleneWater1211-5 hoursMuch lower concentration of Zn²⁺ compared to Ca²⁺

Table 3: Leaching of Lead Stabilizers from PVC

Stabilizer TypePolymerSimulantpHTemperature (°C)Effect on LeachingReference
Lead-baseduPVCTap WaterDecreasingIncreasingIncreased lead release[3]
Lead-baseduPVCReconstituted Tap Water--Monochloramine > Free Chlorine[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of leaching studies. Below are representative protocols for the determination of stabilizer migration, based on established standards such as EU Regulation No 10/2011 and specific analytical techniques.

Protocol 1: Migration Testing of Organotin Stabilizers from PVC

This protocol outlines a general procedure for determining the specific migration of organotin compounds from PVC into a food simulant, followed by analysis using Gas Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS).

  • Sample Preparation:

    • Cut the PVC material into test specimens of known surface area.

    • Clean the specimens to remove any surface contamination.

  • Migration Test:

    • Immerse the PVC specimens in a selected food simulant (e.g., 3% acetic acid for acidic foods, 10% ethanol for alcoholic foods, or olive oil for fatty foods) at a specified surface area to volume ratio (e.g., 6 dm²/L).

    • Conduct the migration test under controlled time and temperature conditions as stipulated by relevant regulations (e.g., 10 days at 40°C for long-term storage simulation).

  • Extraction and Derivatization:

    • After the exposure period, remove the PVC specimens.

    • Take an aliquot of the food simulant.

    • For aqueous simulants, perform a liquid-liquid extraction with a suitable organic solvent (e.g., hexane) after acidification.

    • Derivatize the extracted organotin compounds to a more volatile form suitable for GC analysis. A common method is ethylation using sodium tetraethylborate (NaBEt₄).

  • GC-ICP-MS Analysis:

    • Inject the derivatized extract into the GC-ICP-MS system.

    • The gas chromatograph separates the different organotin species based on their boiling points and retention times.

    • The ICP-MS detects and quantifies the tin content in each separated compound with high sensitivity and specificity.

    • Prepare calibration standards of the target organotin compounds to quantify the concentration in the samples.

Protocol 2: Migration Testing of Calcium-Zinc Stabilizers from Polyolefins

This protocol describes the determination of calcium and zinc migration from polyolefins into an aqueous simulant, with analysis by Atomic Absorption Spectrometry (AAS).

  • Sample Preparation:

    • Prepare test specimens of the polyolefin material with a defined surface area.

  • Migration Test:

    • Place the specimens in contact with the chosen aqueous food simulant (e.g., distilled water).

    • Perform the migration test under conditions relevant to the intended application (e.g., autoclaving at 121°C for pharmaceutical applications).

  • Sample Collection and Preparation for AAS:

    • At specified time intervals, collect aliquots of the food simulant.

    • Acidify the collected samples with nitric acid to prevent precipitation of the metal ions.

    • If necessary, dilute the samples to fall within the linear range of the AAS instrument.

    • For the determination of calcium, add a releasing agent like lanthanum chloride to suppress chemical interferences.

  • AAS Analysis:

    • Aspirate the prepared samples into the flame of the AAS.

    • Measure the absorbance of light by the calcium and zinc atoms at their respective characteristic wavelengths (422.7 nm for Ca, 213.9 nm for Zn).

    • Quantify the concentration of calcium and zinc in the samples by comparing their absorbance to that of a series of calibration standards.

Protocol 3: Migration Testing of Lead Stabilizers from PVC

This protocol outlines the determination of lead migration from uPVC pipes into water, with analysis by Atomic Absorption Spectrometry (AAS).

  • Pipe Specimen Preparation:

    • Cut sections of the uPVC pipe of a known length and diameter.

    • Thoroughly rinse the pipe sections with deionized water.

  • Static Leaching Test:

    • Fill the pipe sections with the test water (e.g., tap water or reconstituted water with specific characteristics).

    • Seal the ends of the pipe sections to prevent evaporation.

    • Maintain the filled pipes at a controlled temperature for a specified duration.

    • At the end of the leaching period, collect the water from the pipes.

  • Sample Preparation for AAS:

    • Acidify the collected water samples with nitric acid to preserve the lead in solution.

  • AAS Analysis:

    • Use a graphite furnace AAS for low-level lead detection.

    • Inject a small volume of the acidified sample into the graphite tube.

    • The furnace program will dry, ash, and atomize the sample.

    • Measure the absorbance of the lead atoms at 283.3 nm.

    • Determine the lead concentration by comparing the absorbance to a calibration curve prepared from lead standards.

Signaling Pathways and Toxicological Mechanisms

The migration of stabilizers from polymers is a concern due to their potential to interact with biological systems. Organotin compounds, in particular, have been studied for their effects on cellular signaling pathways.

Activation of RXR-PPARγ Signaling Pathway by Organotins

Organotins, such as tributyltin (TBT), have been identified as agonists for the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). These nuclear receptors form a heterodimer (RXR-PPARγ) that regulates gene expression involved in various physiological processes, including adipogenesis and lipid metabolism. The binding of organotins to these receptors can disrupt normal endocrine function.

RXR_PPARG_Activation Organotin Organotin (e.g., TBT) RXR RXR Organotin->RXR Binds and Activates Heterodimer RXR-PPARγ Heterodimer RXR->Heterodimer PPARG PPARγ PPARG->Heterodimer PPRE PPAR Response Element (PPRE) in DNA Heterodimer->PPRE Binds to Gene_Expression Target Gene Transcription PPRE->Gene_Expression Regulates Biological_Effects Altered Lipid Metabolism, Adipogenesis Gene_Expression->Biological_Effects Leads to Oxidative_Stress_Pathway Organotin Organotin Compound Mitochondria Mitochondria Organotin->Mitochondria Interacts with Antioxidants Cellular Antioxidant Defenses (e.g., SOD, CAT) Organotin->Antioxidants Inhibits ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS Generates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Antioxidants->ROS Neutralizes Cellular_Damage Damage to Lipids, Proteins, and DNA Oxidative_Stress->Cellular_Damage Apoptosis Apoptosis (Cell Death) Cellular_Damage->Apoptosis Migration_Workflow Start Start: Polymer Sample with Stabilizer Sample_Prep 1. Sample Preparation (Cutting, Cleaning) Start->Sample_Prep Migration_Test 2. Migration Test (Immersion in Simulant under controlled T and t) Sample_Prep->Migration_Test Sample_Collection 3. Collection of Migration Solution Migration_Test->Sample_Collection Extraction 4. Extraction & Derivatization (if necessary) Sample_Collection->Extraction Analysis 5. Instrumental Analysis (e.g., GC-MS, AAS) Extraction->Analysis Quantification 6. Quantification (using Calibration Standards) Analysis->Quantification End End: Report Migration Level Quantification->End

References

Unveiling the Efficiency of Organotin Catalysts in Esterification Reactions: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to optimize esterification processes, the choice of catalyst is paramount. Organotin compounds have long been favored for their high efficiency and versatility. This guide provides an objective comparison of commonly used organotin catalysts, supported by experimental data, to facilitate informed catalyst selection for your specific application.

Organotin catalysts significantly accelerate the formation of esters from carboxylic acids and alcohols, a fundamental transformation in the synthesis of a vast array of organic molecules, including active pharmaceutical ingredients, polymers, and biofuels. Their catalytic prowess stems from their nature as effective Lewis acids.

Mechanism of Action: A Lewis Acid-Catalyzed Pathway

The catalytic cycle of organotin compounds in esterification reactions generally proceeds through a Lewis acid mechanism. The tin center, possessing vacant d-orbitals, coordinates with the carbonyl oxygen of the carboxylic acid. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. Subsequent proton transfer and elimination of a water molecule yield the desired ester and regenerate the catalyst for the next cycle.

Organotin-Catalyzed Esterification Mechanism General Lewis Acid Mechanism for Organotin-Catalyzed Esterification Reactants Carboxylic Acid (RCOOH) + Alcohol (R'OH) + Organotin Catalyst (R''nSnXm) Coordination Coordination of Carbonyl Oxygen to Tin Center Reactants->Coordination Step 1 ActivatedComplex Activated Electrophilic Carbonyl Carbon Coordination->ActivatedComplex NucleophilicAttack Nucleophilic Attack by Alcohol ActivatedComplex->NucleophilicAttack Step 2 TetrahedralIntermediate Tetrahedral Intermediate NucleophilicAttack->TetrahedralIntermediate ProtonTransfer Proton Transfer & Water Elimination TetrahedralIntermediate->ProtonTransfer Step 3 Product Ester (RCOOR') + Water (H2O) + Regenerated Catalyst ProtonTransfer->Product Product->Reactants Catalytic Cycle

Figure 1: General Lewis Acid Mechanism for Organotin-Catalyzed Esterification.

Comparative Performance of Organotin Catalysts

The catalytic activity of organotin compounds is influenced by the nature of the organic and inorganic groups attached to the tin atom. A comparative study on the esterification of oleic acid with glycerol highlights the differences in reactivity among various organotin catalysts.

CatalystChemical FormulaReactivity OrderApparent Rate Constant (kap) h-1
Butyltin trichlorideBuSnCl31-0.6237
Dibutyltin dilaurateBu2Sn(Lau)22Not Reported
Dibutyltin dichlorideBu2SnCl23Not Reported
Dibutyltin oxideBu2SnO4Not Reported
Butylstannoic acidBuSnO(OH)5Not Reported

Table 1: Comparative reactivity of organotin catalysts in the esterification of oleic acid and glycerol at 180°C with an oleic acid/glycerol/catalyst molar ratio of 1/1/0.01.[1] The results indicate that butyltin trichloride is the most active catalyst under these conditions.[1] The higher Lewis acidity of butyltin trichloride, due to the electron-withdrawing nature of the three chlorine atoms, is believed to be responsible for its superior catalytic performance.[1] In contrast, catalysts that operate through a ligand exchange mechanism, such as those containing oxo or hydroxy groups, were found to be less active in this specific reaction.[1]

Experimental Protocols

To ensure reproducible and comparable results when evaluating organotin catalysts, a standardized experimental protocol is crucial. The following outlines a general procedure for a comparative study.

A Typical Experimental Workflow for Comparing Organotin Catalysts:

Experimental_Workflow Workflow for Comparative Catalyst Study A Reactant & Catalyst Preparation B Reaction Setup (e.g., Round-bottom flask with reflux condenser) A->B 1. Charging Reactor C Controlled Reaction Conditions (Temperature, Stirring, Time) B->C 2. Initiating Reaction D Sampling at Predetermined Intervals C->D 3. Monitoring Progress E Sample Analysis (e.g., GC, HPLC, Titration) D->E 4. Quenching & Analysis F Data Processing & Comparison (Conversion, Yield, Selectivity) E->F 5. Performance Evaluation

Figure 2: Workflow for Comparative Catalyst Study.

Detailed Methodologies:

Materials:

  • Carboxylic acid (e.g., Oleic Acid, >99% purity)

  • Alcohol (e.g., Glycerol, >99% purity)

  • Organotin catalysts (e.g., Butyltin trichloride, Dibutyltin dilaurate, etc., all >98% purity)

  • Inert solvent (optional, e.g., Toluene, anhydrous)

  • Internal standard for analytical quantification (e.g., Dodecane)

Procedure for a Single Experimental Run:

  • Reactor Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen inlet.

  • Charging Reactants: The flask is charged with the carboxylic acid and the alcohol in the desired molar ratio (e.g., 1:1). The appropriate amount of the organotin catalyst (e.g., 0.01 mol% relative to the carboxylic acid) is then added.

  • Reaction Conditions: The reaction mixture is heated to the desired temperature (e.g., 180°C) under a nitrogen atmosphere with constant stirring.

  • Monitoring the Reaction: Aliquots of the reaction mixture are withdrawn at regular intervals (e.g., every 30 minutes) and quenched by cooling in an ice bath.

  • Sample Analysis: The samples are analyzed by a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), to determine the conversion of the carboxylic acid and the yield of the ester product. An internal standard is used for accurate quantification.

  • Data Analysis: The conversion and yield are plotted against reaction time to determine the reaction rate and compare the performance of the different catalysts.

The selection of an appropriate organotin catalyst is a critical factor in optimizing esterification reactions. This guide demonstrates that the catalytic activity can vary significantly depending on the structure of the organotin compound. For the esterification of oleic acid and glycerol, butyltin trichloride exhibits the highest activity, likely due to its strong Lewis acidic character. For researchers and professionals in drug development and chemical synthesis, a systematic comparison of catalysts under specific reaction conditions is essential for achieving desired efficiency, selectivity, and yield. The provided experimental workflow offers a robust framework for conducting such comparative studies, enabling the rational selection of the optimal organotin catalyst for any given esterification process.

References

A Comparative Analysis: The Efficacy of Octyltin Trichloride Versus Non-Tin Catalysts in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of industrial polymer synthesis, particularly for polyurethanes and polyesters, the choice of catalyst is paramount to steering reaction kinetics, defining material properties, and ensuring product safety. For decades, organotin compounds, including octyltin trichloride, have been the catalysts of choice due to their high activity and versatility. However, mounting concerns over the toxicity of tin-based compounds have catalyzed a paradigm shift towards the development and adoption of safer, non-tin alternatives. This guide provides a comprehensive comparison of the efficacy of this compound against a new generation of non-tin catalysts, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers, scientists, and drug development professionals in making informed decisions for their applications.

Performance Comparison of Catalysts

The efficacy of a catalyst is a multi-faceted metric, encompassing reaction rates, product yield, selectivity towards the desired reaction pathway, and the final properties of the polymer. The following tables summarize the quantitative performance of this compound and its emerging non-tin rivals in key applications.

Polyurethane Foam Synthesis

In the production of polyurethane foams, the catalyst must adeptly balance the "gelling" reaction (urethane formation) and the "blowing" reaction (CO2 generation). An imbalance can lead to foam collapse or suboptimal cell structure.

Table 1: Comparative Performance in Flexible Polyurethane Foam Synthesis

CatalystTypeCatalyst Loading (wt%)Isocyanate Conversion EfficiencyKey Findings
Stannous OctoateOrganotin0.05HighConventional tin catalyst, serves as a benchmark.
Bismuth TriflateNon-Tin (Bismuth)0.025 - 0.1Higher than Stannous Octoate[1][2][3]Demonstrates superior efficiency and results in foams with better mechanical properties compared to tin-catalyzed samples of similar density[1][2][3]. The high Lewis acidity and water solubility of bismuth triflate are beneficial for foam production[1][2][3].
Iron (III) Chloride (FeCl3)Non-Tin (Iron)Low concentrationsHigh activityA viable, low-cost alternative to organotin compounds, showing high activity even at very low concentrations[4].
Zinc CatalystsNon-Tin (Zinc)VariesModerateTend to show a slight delay in the gel reaction compared to tin and bismuth catalysts[5].
Esterification and Polyesterification

In esterification reactions, catalysts are crucial for accelerating the reaction between an alcohol and a carboxylic acid or its derivative. This is a fundamental process in the synthesis of polyesters.

Table 2: Comparative Performance in Esterification Reactions

CatalystTypeApplicationReaction TimeYieldKey Findings
Dibutyltin Dilaurate (DBTDL)OrganotinPolyesterificationStandardHighA widely used organotin catalyst, known for its high catalytic activity[6].
Titanium-based CatalystsNon-Tin (Titanium)Ring-Opening Polymerization of ε-caprolactone8 hours100% conversionCertain titanium complexes show excellent activity, achieving full conversion under mild conditions[7].
Bismuth NeodecanoateNon-Tin (Bismuth)Urethane formation--Shows similar catalytic efficiency to dioctyltin dilaurate[2].

Experimental Protocols

To ensure reproducibility and facilitate comparative studies, detailed experimental protocols are essential. The following sections outline methodologies for key experiments cited in the performance comparison.

Synthesis of Flexible Polyurethane Foam

Objective: To synthesize and compare flexible polyurethane foams using a tin-based catalyst (Stannous Octoate) and a non-tin alternative (Bismuth Triflate).

Materials:

  • Polyol (e.g., a polyether polyol)

  • Isocyanate (e.g., Toluene diisocyanate - TDI or Methylene diphenyl diisocyanate - MDI)

  • Surfactant (e.g., silicone-based)

  • Blowing agent (e.g., water)

  • Catalyst: Stannous Octoate or Bismuth Triflate

Procedure:

  • In a well-ventilated fume hood, pre-mix the polyol, surfactant, blowing agent, and catalyst in a disposable cup. The amounts of each component should be calculated based on the desired foam properties and an isocyanate index of 100.

  • Stir the mixture thoroughly for 30 seconds using a mechanical stirrer.

  • Add the calculated amount of isocyanate to the mixture and continue stirring vigorously for another 10-15 seconds.

  • Quickly pour the reacting mixture into a mold and allow it to expand freely.

  • Monitor and record the cream time, rise time, and tack-free time of the foam.

  • Allow the foam to cure at room temperature for at least 24 hours before any characterization.

  • The foams can then be subjected to analysis of their morphological, thermal, and mechanical properties.

Fischer Esterification

Objective: To compare the catalytic activity of an organotin catalyst with a non-tin catalyst in a model esterification reaction.

Materials:

  • Carboxylic acid (e.g., Acetic Acid)

  • Alcohol (e.g., Ethanol)

  • Catalyst: this compound or a non-tin alternative (e.g., Titanium-based catalyst)

  • Solvent (if required)

  • Neutralizing agent (e.g., Sodium bicarbonate solution)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

  • Set up a reflux apparatus consisting of a round-bottom flask, a condenser, and a heating mantle.

  • To the round-bottom flask, add the carboxylic acid, alcohol, and the catalyst. The molar ratio of reactants and the catalyst loading should be kept consistent across experiments for a valid comparison.

  • Heat the mixture to reflux and maintain the reaction for a predetermined period (e.g., 2 hours).

  • After cooling the reaction mixture to room temperature, transfer it to a separatory funnel.

  • Wash the mixture with a saturated sodium bicarbonate solution to neutralize the unreacted acid and the acid catalyst.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The yield of the ester can be determined by weighing the final product, and the purity can be analyzed by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizing Catalytic Pathways

Understanding the mechanism by which a catalyst operates is crucial for its optimization and for the development of new, more efficient alternatives. The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles for both tin-based and a representative non-tin (bismuth-based) catalyst in the context of urethane formation.

G cluster_tin Tin-Based Catalysis (Lewis Acid Mechanism) Sn_catalyst R2SnX2 Intermediate1 Sn-Isocyanate Complex Sn_catalyst->Intermediate1 Coordination Isocyanate R'-NCO Alcohol R''-OH Intermediate2 Sn-Alcohol-Isocyanate Complex Intermediate1->Intermediate2 + R''-OH Urethane R'-NH-CO-OR'' Intermediate2->Urethane Nucleophilic Attack & Rearrangement Urethane->Sn_catalyst Catalyst Regeneration

Caption: Proposed Lewis acid mechanism for tin-catalyzed urethane formation.

G cluster_bismuth Bismuth-Based Catalysis (Insertion Mechanism) Bi_catalyst Bi(OR)3 Intermediate_Bi_NCO Bi-Isocyanate Adduct Bi_catalyst->Intermediate_Bi_NCO Insertion of Isocyanate Isocyanate R'-NCO Alcohol R''-OH Intermediate_Bi_Urethane Bismuth Urethane Intermediate Intermediate_Bi_NCO->Intermediate_Bi_Urethane + R''-OH (Alcoholysis) Urethane R'-NH-CO-OR'' Intermediate_Bi_Urethane->Urethane Product Release Urethane->Bi_catalyst Catalyst Regeneration

Caption: Proposed insertion mechanism for bismuth-catalyzed urethane formation.

Conclusion

The transition away from organotin catalysts like this compound is a clear and necessary trend driven by environmental and health concerns. The data presented in this guide demonstrates that non-tin catalysts, particularly those based on bismuth and iron, offer not just a safer alternative but in some cases, superior performance in terms of reaction efficiency and the properties of the final polymer products. While zinc and titanium-based catalysts also show promise, their activity can be more application-specific. The choice of catalyst will ultimately depend on the specific requirements of the application, including desired reaction kinetics, final product properties, and cost considerations. Continued research into these non-tin alternatives is crucial for the development of more sustainable and high-performance polymer technologies.

References

Navigating the Landscape of PVC Heat Stabilizers: A Comparative Guide to Alternatives for Octyltin Trichloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking viable alternatives to octyltin trichloride-derived heat stabilizers for polyvinyl chloride (PVC) applications, a thorough understanding of the performance trade-offs is crucial. This guide provides an objective comparison of octyltin-based systems with leading alternatives, namely Calcium-Zinc (Ca-Zn) stabilizers and Organic-Based Stabilizers (OBS). The information presented is supported by experimental data from various studies to facilitate informed decision-making in material selection and development.

Octyltin compounds, derived from this compound, have long been a benchmark for effective heat stabilization in PVC due to their excellent performance in preventing thermal degradation. However, regulatory pressures and a growing demand for more environmentally benign and non-toxic additives have spurred the development and adoption of alternative stabilizer systems. This guide delves into the comparative performance of these alternatives across critical parameters: thermal stability, mechanical properties, and color retention.

Performance Comparison of PVC Heat Stabilizers

The selection of a heat stabilizer system is a critical determinant of the final properties and processing characteristics of PVC. The following tables summarize quantitative data from comparative studies on the performance of octyltin-based stabilizers against Ca-Zn and Organic-Based Stabilizers.

Table 1: Thermal Stability Performance

Stabilizer SystemTest MethodParameterValueSource
Organotin (Octyltin-based) TGAOnset Degradation Temp. (T₅%)~297 °C (as part of OBS comparison showing organometallics are generally high)[1][2]
Congo Red TestStability Time at 180 °C> 60 min (Typical)[3]
Calcium-Zinc (Ca-Zn) TGAOnset Degradation Temp. (T₅%)293 °C[1][2]
Congo Red TestStability Time at 180 °C~30 - 50 min (Varies with formulation)[3][4]
Organic-Based Stabilizer (OBS) TGAOnset Degradation Temp. (T₅%)297 °C[1][2]
Static Thermal StabilityTime to Discoloration at 180°C50 min[5]

Table 2: Mechanical Properties

Stabilizer SystemTest MethodPropertyValueSource
Organotin (Octyltin-based) Izod Impact Test (ASTM D256)Impact StrengthHigh (often used as a benchmark)[6]
Tensile Test (ASTM D638)Tensile StrengthHigh[6]
Calcium-Zinc (Ca-Zn) Izod Impact Test (ASTM D256)Impact StrengthGenerally lower than Organotin[1][2]
Tensile Test (ASTM D638)Tensile StrengthGood, can be comparable to Organotin[6]
Organic-Based Stabilizer (OBS) Izod Impact Test (ASTM D256)Impact StrengthHigher than Pb and Ca-Zn systems[1][2]
Tensile Test (ASTM D638)Tensile StrengthGood[1][2]

Table 3: Color Stability

Stabilizer SystemTest MethodParameterObservationSource
Organotin (Octyltin-based) Discoloration TestInitial Color & Long-term StabilityExcellent initial color and good long-term stability.[7][8][9]
Calcium-Zinc (Ca-Zn) Discoloration TestInitial Color & Long-term StabilityGood initial color, but can be prone to "zinc burning" (sudden discoloration) without co-stabilizers.[3][1][2]
Organic-Based Stabilizer (OBS) Discoloration TestInitial Color & Long-term StabilityExcellent initial color retention, superior to Pb and Ca-Zn systems.[5][1][2]

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure comparability and reproducibility. Below are detailed protocols for the key experiments cited.

Thermogravimetric Analysis (TGA)
  • Objective: To determine the thermal stability of the PVC compound by measuring its weight loss as a function of temperature.

  • Apparatus: Thermogravimetric Analyzer.

  • Procedure:

    • A small, precisely weighed sample (typically 5-10 mg) of the PVC compound is placed in a sample pan.

    • The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min).

    • The weight of the sample is continuously monitored and recorded as the temperature increases.

    • The onset degradation temperature is often reported as the temperature at which 5% weight loss (T₅%) occurs.

Static Thermal Stability (Discoloration Test)
  • Objective: To visually assess the ability of the stabilizer to prevent discoloration of PVC when exposed to high temperatures over time.

  • Apparatus: Mathis Thermotester or a circulating air oven.

  • Procedure:

    • PVC strips of standardized dimensions are prepared from a two-roll mill.

    • The strips are placed in the oven at a specified temperature (e.g., 180 °C).

    • The strips are observed at regular intervals, and the time until a noticeable color change (e.g., yellowing, browning) occurs is recorded.

Congo Red Test
  • Objective: To determine the thermal stability time of PVC by detecting the release of hydrogen chloride (HCl) gas.

  • Apparatus: Test tubes, heating bath, Congo Red indicator paper.

  • Procedure:

    • A specified amount of the PVC sample is placed in a test tube.

    • A strip of Congo Red paper is placed at the top of the test tube.

    • The test tube is heated in a controlled temperature bath (e.g., 180 °C).

    • The time taken for the Congo Red paper to change color (from red to blue/violet) due to the evolution of HCl is recorded as the thermal stability time.[3]

Mechanical Testing
  • Impact Strength (Notched Izod Test - ASTM D256):

    • A notched specimen of the PVC material is held in a cantilevered beam configuration.

    • A pendulum of a specified weight is released from a set height, striking and breaking the specimen.

    • The energy absorbed by the specimen during the fracture is measured, providing an indication of its impact resistance.

  • Tensile Strength (ASTM D638):

    • A dumbbell-shaped specimen of the PVC material is clamped into the grips of a universal testing machine.

    • The specimen is pulled at a constant rate of extension until it fractures.

    • The force required to break the specimen and its elongation are measured to determine tensile strength, modulus of elasticity, and elongation at break.

Visualization of Stabilization Mechanisms

The efficacy of a heat stabilizer is rooted in its chemical mechanism of action. The following diagrams, generated using Graphviz, illustrate the key stabilization pathways for organotin and Calcium-Zinc systems.

PVC_Stabilization_Mechanisms cluster_Organotin Organotin Stabilization Pathway cluster_CaZn Calcium-Zinc Stabilization Pathway PVC_Degradation_O PVC Degradation (Heat) HCl_O HCl (Hydrogen Chloride) PVC_Degradation_O->HCl_O releases Labile_Cl_O Labile Chlorine Sites (-CH=CH-CHCl-) PVC_Degradation_O->Labile_Cl_O forms Organotin_Chloride_O Di(n-octyl)tin dichloride HCl_O->Organotin_Chloride_O reacts with Organotin to form Stabilized_PVC_O Stabilized PVC Labile_Cl_O->Stabilized_PVC_O is replaced by thioglycolate to form Organotin Di(n-octyl)tin bis (2-ethylhexyl thioglycolate) Organotin->HCl_O Scavenges Organotin->Labile_Cl_O Substitutes PVC_Degradation_CZ PVC Degradation (Heat) HCl_CZ HCl (Hydrogen Chloride) PVC_Degradation_CZ->HCl_CZ releases Labile_Cl_CZ Labile Chlorine Sites (-CH=CH-CHCl-) PVC_Degradation_CZ->Labile_Cl_CZ forms ZnCl2 Zinc Chloride (ZnCl₂) HCl_CZ->ZnCl2 reacts with ZnSt₂ to form Stabilized_PVC_CZ Stabilized PVC Labile_Cl_CZ->Stabilized_PVC_CZ is replaced by stearate to form CaSt2 Calcium Stearate (CaSt₂) CaSt2->ZnCl2 Regenerates ZnSt₂ from ZnSt2 Zinc Stearate (ZnSt₂) ZnSt2->HCl_CZ Scavenges ZnSt2->Labile_Cl_CZ Substitutes CaCl2 Calcium Chloride (CaCl₂) ZnCl2->CaCl2 reacts with CaSt₂ to form

Caption: PVC stabilization pathways for organotin and Ca-Zn systems.

The diagram illustrates the dual-action mechanism of organotin stabilizers, which involves both scavenging the released HCl and substituting the unstable chlorine atoms on the PVC backbone.[10][11] In contrast, the Ca-Zn system exhibits a synergistic effect.[12][13] Zinc stearate provides the initial stabilization by reacting with HCl and substituting labile chlorines, but this reaction produces zinc chloride, which can promote degradation.[3][13] Calcium stearate then reacts with zinc chloride to regenerate zinc stearate and form the more stable calcium chloride, thus providing long-term stability.[13][14]

Conclusion

The choice of a heat stabilizer for PVC is a multi-faceted decision that requires a balance of performance, cost, and regulatory compliance.

  • Octyltin-based stabilizers continue to offer excellent thermal stability and maintain good mechanical properties and color hold, making them a strong technical choice for demanding applications.[7]

  • Calcium-Zinc stabilizers have emerged as a leading non-toxic and more environmentally friendly alternative. While their inherent thermal stability may be slightly lower than that of organotins, modern formulations, often incorporating organic co-stabilizers, offer competitive performance, particularly in applications where toxicity is a primary concern.[7]

  • Organic-Based Stabilizers represent a promising frontier, demonstrating excellent initial color retention and high thermal stability, in some cases outperforming traditional Ca-Zn and lead-based systems.[1][2][5] They are a strong candidate for applications requiring high performance and an improved environmental profile.

Ultimately, the optimal alternative to this compound-derived stabilizers will depend on the specific requirements of the end-use application. This guide provides a foundational comparison to aid researchers and professionals in navigating the available options and selecting the most suitable stabilization system for their needs.

References

Navigating the Analytical Maze: A Comparative Guide to Validated Methods for Octyltin Trichloride in Plastics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safety of plastic materials is paramount. This guide provides a comprehensive comparison of validated analytical methods for the determination of octyltin trichloride, a common heat stabilizer in polyvinyl chloride (PVC), offering insights into their performance and detailed experimental protocols.

Octyltin compounds, including this compound, are utilized to prevent thermal degradation of plastics during processing. However, concerns over their potential toxicity and migration into food and pharmaceutical products necessitate robust and reliable analytical methods for their detection and quantification. This guide delves into the established chromatographic techniques, primarily focusing on Gas Chromatography coupled with Mass Spectrometry (GC-MS) and Flame Photometric Detection (GC-FPD), to provide a clear comparison of their analytical performance.

Performance Under the Microscope: A Quantitative Comparison

The selection of an appropriate analytical method hinges on its performance characteristics. The following table summarizes the key quantitative data for two prevalent methods used in the analysis of octyltin compounds in plastics.

Performance MetricGC-MS MethodGC-FPD with HS-SPME Method
Analyte(s) Mono-n-octyltin trichloride, Di-n-octyltin dichloride, and other organotinsMonooctyltin (MOT), Dioctyltin (DOT), and other organotins
Linearity (R²) > 0.996[1]≥ 0.994[2]
Linearity Range 1.0 to 200 µg/L[1]0.5 - 50 mg/L[3]
Instrument Limit of Detection (LOD) < 1 µg/L[1]-
Limit of Quantitation (LOQ) -0.3-1.0 ng Sn/mL[2]
Recovery Good recovery reported[1]>80% for octyltins[2]
Precision (RSD) Most results < 5%[1]4.24% - 10.75%[3]

Diving into the Details: Experimental Protocols

A thorough understanding of the experimental procedure is crucial for successful implementation and validation. Below are the detailed methodologies for the key experiments cited.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is widely adopted for its high sensitivity and selectivity in identifying and quantifying a broad range of organotin compounds.

1. Sample Preparation (Migration and Derivatization):

  • A migration step is first performed to simulate the leaching of organotins from the plastic into a relevant simulant (e.g., as specified in regulations like EN71-3 for toy safety).[1]

  • An aliquot of the migration solution is taken, and the pH is adjusted to 4.7 using an acetate buffer.[1]

  • An internal standard solution is added.[1]

  • Derivatization is carried out by adding a 2% solution of sodium tetraethylborate, followed by the addition of hexane.[1]

  • The mixture is vortexed for 30 minutes to facilitate the conversion of the polar octyltin chlorides into their volatile tetraethyl derivatives and their extraction into the hexane layer.[1]

  • After phase separation, the upper hexane layer is collected for GC-MS analysis.[1]

2. Instrumentation (GC-MS Conditions):

  • Gas Chromatograph: Agilent 5977A Series GC/MSD or similar.[1]

  • Column: Agilent J&W DB-5ms Ultra Inert capillary column (30 m × 0.25 mm, 0.25 µm) or equivalent.[1]

  • Injection Volume: 2 µL.[1]

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[1] Target and qualifying ions are selected for each organotin compound.[1]

Method 2: Headspace Solid-Phase Microextraction (HS-SPME) with GC-FPD

This technique offers a solvent-minimized approach for the extraction and analysis of organotin stabilizers in PVC.

1. Sample Preparation and Derivatization:

  • The PVC sample is dissolved in tetrahydrofuran (THF).[2]

  • The organotin stabilizers are hydrolyzed to their chloride forms by treatment with 6 mol/L HCl.[2]

  • Derivatization is performed with sodium tetraethylborate (NaBEt4) in a sodium acetate buffer (pH 4.5) at 50°C.[2]

2. Extraction and Analysis (HS-SPME-GC-FPD):

  • Headspace solid-phase microextraction is performed using a fused-silica fiber coated with a 100-µm film of polydimethylsiloxane (PDMS).[2]

  • The collected ethylated organotin compounds are thermally desorbed in the GC injector at 280°C.[2]

  • Separation and detection are achieved using a gas chromatograph equipped with a flame photometric detector (FPD), which is selective for tin-containing compounds.[2]

Visualizing the Workflow

To further clarify the analytical process, the following diagrams illustrate the key steps involved.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis plastic Plastic Sample dissolution Dissolution in THF (for direct analysis) or Migration into Simulant plastic->dissolution hydrolysis Hydrolysis (if necessary) dissolution->hydrolysis derivatization Derivatization with Sodium Tetraethylborate hydrolysis->derivatization extraction Extraction into Organic Solvent (e.g., Hexane) or HS-SPME derivatization->extraction gc_separation Gas Chromatographic Separation extraction->gc_separation detection Detection (MS, FPD, etc.) gc_separation->detection data_analysis Data Analysis and Quantification detection->data_analysis

General workflow for the analysis of octyltin in plastics.

derivatization_pathway octyltin_trichloride This compound (in sample extract) ethylated_octyltin Volatile Ethylated Octyltin (for GC analysis) octyltin_trichloride->ethylated_octyltin Derivatization sodium_tetraethylborate Sodium Tetraethylborate (NaBEt4) sodium_tetraethylborate->ethylated_octyltin

Derivatization of this compound for GC analysis.

References

Navigating the Complexities of Organotin Analysis: An Inter-laboratory Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of organotin compounds, achieving accurate and reproducible results is paramount. This guide provides an objective comparison of analytical performance for organotin analysis, supported by experimental data from various studies. It delves into detailed experimental protocols and visualizes key workflows and biological pathways to offer a comprehensive resource for laboratories worldwide.

Organotin compounds, a class of organometallic chemicals, have been widely used in various industrial applications, including as PVC stabilizers, catalysts, and antifouling agents in marine paints. However, their persistence in the environment and known toxicity to both aquatic life and humans have led to stringent regulations and a growing need for reliable analytical methods to monitor their presence in diverse matrices such as sediment, water, and biological tissues. This guide aims to assist laboratories in evaluating and refining their analytical strategies for these challenging compounds.

Comparative Performance in Organotin Analysis

The following tables summarize quantitative data from various studies, including proficiency tests and method validation reports, to provide a comparative overview of analytical performance for key organotin compounds. These tables highlight parameters such as recovery rates, precision (expressed as relative standard deviation, RSD), and limits of detection (LOD) and quantification (LOQ) achieved by different laboratories and methods.

Table 1: Performance Data for Organotin Analysis in Sediment/Soil

AnalyteMethodSpiked ConcentrationAverage Recovery (%)RSD (%)Laboratory/Study
Tributyltin (TBT)GC-MS10 x MDL75-125≤ 20--INVALID-LINK--[1]
Dibutyltin (DBT)GC-MS10 x MDL60-130≤ 30--INVALID-LINK--[1]
Monobutyltin (MBT)GC-MSNot Specified78-110< 18--INVALID-LINK--[2]
Triphenyltin (TPhT)GC-MSNot Specified78-110< 18--INVALID-LINK--[2]

Table 2: Performance Data for Organotin Analysis in Biota (Mussel/Oyster Tissue)

AnalyteMethodSpiked ConcentrationAverage Recovery (%)RSD (%)Laboratory/Study
Tributyltin (TBT)GC-MSNot Specified78-110< 18--INVALID-LINK--[2]
Dibutyltin (DBT)GC-MSNot Specified78-110< 18--INVALID-LINK--[2]
Monobutyltin (MBT)HPLC-ICP-MSCertified Reference MaterialNot ApplicableNot Applicable--INVALID-LINK--
Triphenyltin (TPhT)HPLC-ICP-MSCertified Reference MaterialNot ApplicableNot Applicable--INVALID-LINK--

Table 3: Limits of Detection for Organotin Analysis in Water

AnalyteMethodLimit of Detection (ng/L)Laboratory/Study
Tributyltin (TBT)LP-GC/MS/MS0.1 - 9.6--INVALID-LINK--[2]
Dibutyltin (DBT)LP-GC/MS/MS0.1 - 9.6--INVALID-LINK--[2]
Monobutyltin (MBT)LP-GC/MS/MS0.1 - 9.6--INVALID-LINK--[2]
Triphenyltin (TPhT)LP-GC/MS/MS0.1 - 9.6--INVALID-LINK--[2]

Detailed Experimental Protocols

Accurate and reproducible analysis of organotin compounds relies on meticulous and well-defined experimental protocols. Below are detailed methodologies for the key steps in organotin analysis, from sample preparation to instrumental determination.

Sample Preparation: Sediment and Soil
  • Extraction:

    • Weigh approximately 5 grams of homogenized, freeze-dried sediment or soil into a centrifuge tube.

    • Add a surrogate standard solution (e.g., tripropyltin).

    • Add 10 mL of a mixture of acetic acid and methanol (1:1 v/v).

    • Shake or vortex the mixture for at least 30 minutes.

    • Centrifuge the sample and collect the supernatant.

    • Repeat the extraction process twice more, combining the supernatants.

  • Derivatization (Grignard Reaction):

    • To the combined extract, add 10 mL of a Grignard reagent (e.g., ethylmagnesium bromide in tetrahydrofuran) dropwise while stirring.

    • Allow the reaction to proceed for 30 minutes at room temperature.

    • Carefully quench the excess Grignard reagent by slowly adding 10 mL of 0.5 M sulfuric acid.

  • Liquid-Liquid Extraction and Clean-up:

    • Transfer the solution to a separatory funnel and add 20 mL of hexane.

    • Shake vigorously for 2 minutes and allow the layers to separate.

    • Collect the upper hexane layer.

    • Repeat the hexane extraction twice more.

    • Pass the combined hexane extracts through a column containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

Sample Preparation: Biological Tissues (e.g., Fish, Mussels)
  • Homogenization and Extraction:

    • Homogenize a known weight of tissue (e.g., 2-5 grams wet weight).

    • Add a surrogate standard.

    • Perform an extraction using a suitable solvent, such as a mixture of toluene and acetic acid, often with the aid of sonication or mechanical shaking.

  • Derivatization:

    • The extract is then derivatized, commonly using sodium tetraethylborate (NaBEt4) to convert the ionic organotin species into their more volatile tetraalkylated forms.

  • Clean-up:

    • A clean-up step using solid-phase extraction (SPE) with a Florisil or silica gel cartridge is often employed to remove interfering matrix components.

Instrumental Analysis: GC-MS and HPLC-ICP-MS
  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Column: A non-polar capillary column, such as a DB-5ms or equivalent, is typically used.

    • Injector: Splitless injection is preferred for trace analysis.

    • Oven Program: A temperature gradient is programmed to separate the different organotin compounds.

    • Mass Spectrometer: Operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.

  • High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS):

    • Column: A C18 reversed-phase column is commonly used for the separation of organotin species.[3]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.

    • ICP-MS: The eluent from the HPLC is introduced into the ICP-MS, where the tin isotopes are detected, providing high elemental specificity.

Visualizing Workflows and Biological Interactions

To further clarify the analytical process and the biological implications of organotin exposure, the following diagrams have been generated.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sediment/Biota Sample Extraction Extraction with Solvent (e.g., Acetic Acid/Methanol) Sample->Extraction Derivatization Derivatization (e.g., Grignard Reagent or NaBEt4) Extraction->Derivatization Cleanup Clean-up (e.g., LLE or SPE) Derivatization->Cleanup GC_MS GC-MS Analysis Cleanup->GC_MS Volatile Analytes HPLC_ICP_MS HPLC-ICP-MS Analysis Cleanup->HPLC_ICP_MS Non-volatile Analytes Quantification Quantification GC_MS->Quantification HPLC_ICP_MS->Quantification Reporting Reporting Quantification->Reporting

A typical experimental workflow for organotin analysis.

Organotin_Signaling_Pathway cluster_nuclear_receptors Nuclear Receptor Signaling cluster_cellular_effects Cellular Effects cluster_neurotoxicity Neurotoxicity Organotins Organotins (e.g., TBT, TPT) RXR RXR Organotins->RXR PPARg PPARγ Organotins->PPARg LXR LXR Organotins->LXR Oxidative_Stress Oxidative Stress Organotins->Oxidative_Stress NMDAR NMDAR Signaling Organotins->NMDAR Gene_Expression Altered Gene Expression (e.g., Cholesterol Transport, Steroidogenesis) RXR->Gene_Expression PPARg->Gene_Expression LXR->Gene_Expression Endocrine_Disruption Endocrine Disruption Gene_Expression->Endocrine_Disruption

Signaling pathways affected by organotin compounds.

Organotins, such as tributyltin (TBT) and triphenyltin (TPT), can exert their toxic effects by interfering with various cellular signaling pathways. A primary mechanism involves their interaction with nuclear receptors, including the Retinoid X Receptor (RXR), Peroxisome Proliferator-Activated Receptor gamma (PPARγ), and Liver X Receptor (LXR).[4][5] By binding to these receptors, organotins can disrupt the normal regulation of gene expression, leading to adverse effects on processes like cholesterol transport and steroidogenesis, which can result in endocrine disruption.[4] Additionally, organotins have been shown to induce oxidative stress and interfere with neurotransmitter signaling pathways, such as the N-methyl-D-aspartate receptor (NMDAR) pathway, contributing to their neurotoxicity.[6]

References

Octyltin vs. Other Organotin Stabilizers: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of octyltin stabilizers against other organotin alternatives, providing researchers, scientists, and drug development professionals with the data-driven insights needed for informed material selection. This guide delves into performance metrics, cost-effectiveness, and detailed experimental protocols.

Organotin compounds are a cornerstone in the stabilization of polyvinyl chloride (PVC) and other polymers, preventing thermal degradation during processing and enhancing the lifespan of the final product. Among these, octyltin stabilizers have carved out a significant niche, particularly in applications demanding high safety standards. This guide provides a detailed cost-benefit analysis of octyltin stabilizers in comparison to other prevalent organotin compounds like butyltin and methyltin, supported by available performance data and standardized testing methodologies.

Performance and Cost Comparison

Octyltin stabilizers, particularly dioctyltin compounds, are renowned for their low toxicity and excellent heat stabilizing efficiency. This makes them a preferred choice for rigid PVC applications that come into contact with food and beverages, where regulatory approval is paramount.[1][2] While their performance is often superior in terms of safety and migration resistance, this comes at a higher production cost compared to other organotin stabilizers.[1][3]

Butyltin stabilizers offer a cost-effective alternative with robust thermal stability and are widely used in applications such as pipes and window profiles.[1][2] However, their higher toxicity profile restricts their use in sensitive applications. Methyltin stabilizers, while effective, are generally more volatile and toxic than their octyltin counterparts.[3] The selection of a stabilizer is therefore a trade-off between cost, required performance, and the regulatory landscape of the intended application.

Stabilizer TypeKey AdvantagesKey DisadvantagesRelative CostPrimary Applications
Octyltin Low toxicity, good migration resistance, excellent heat stability and clarity, approved for food contact.[2][3][4]High cost.[1]HighFood packaging, medical devices, potable water pipes.
Butyltin Good thermal stability, cost-effective.[1]Higher toxicity than octyltins, not typically approved for food contact.MediumRigid PVC profiles, pipes, siding.
Methyltin Effective thermal stabilizer.Higher volatility and toxicity compared to octyltins.[3]Low-MediumGeneral purpose PVC applications.

Experimental Protocols for Stabilizer Evaluation

To objectively assess the performance of different organotin stabilizers, a range of standardized experimental protocols are employed. These tests are crucial for determining the efficacy of a stabilizer in preventing polymer degradation under various stress conditions.

Thermal Stability Testing

The primary function of an organotin stabilizer is to prevent the thermal degradation of PVC, which occurs at processing temperatures. A common method to evaluate this is through dehydrochlorination measurement.

Methodology: Static Heat Stability Test

  • Sample Preparation: A defined amount of PVC resin is blended with the organotin stabilizer at a specific concentration (e.g., 1.5-2.0 parts per hundred resin - phr). Other additives like lubricants may also be included.

  • Milling and Pressing: The blend is typically milled on a two-roll mill at a controlled temperature (e.g., 180°C) to form a homogenous sheet.[1] This sheet is then pressed into plaques of a standardized thickness.

  • Heat Aging: The prepared PVC plaques are placed in a temperature-controlled oven at a high temperature (e.g., 190-200°C).

  • Colorimetric Analysis: At regular intervals, samples are removed from the oven. The change in color, typically yellowing, is measured using a spectrophotometer or colorimeter. The time taken for the sample to reach a specific level of discoloration is a measure of its long-term stability.

  • Dehydrochlorination Measurement: A more quantitative approach involves measuring the amount of hydrogen chloride (HCl) gas evolved from the PVC sample as it degrades. This can be done by placing the sample in a heated chamber and titrating the evolved HCl with a standardized alkaline solution. The induction period before rapid HCl evolution begins is a key indicator of stabilizer efficiency.[1]

UV Resistance Testing

For applications where the final product will be exposed to sunlight, the UV stability of the organotin stabilizer is a critical factor. Sulphur-containing organotin stabilizers can sometimes have poor UV stability.[3]

Methodology: Accelerated Weathering Test

  • Sample Preparation: PVC samples stabilized with the different organotin compounds are prepared as described above.

  • UV Exposure: The samples are placed in an accelerated weathering chamber equipped with fluorescent UV lamps. These chambers simulate the damaging effects of sunlight. Standardized test methods such as ASTM G154, ISO 16474-3, or ISO 4892-3 are often followed.[5]

  • Evaluation: The samples are periodically removed and evaluated for changes in color, gloss, and mechanical properties (e.g., impact strength, tensile strength). The rate of degradation provides a comparative measure of the UV resistance imparted by the stabilizer.

Logical Workflow of PVC Stabilization and Evaluation

The process of selecting and validating an organotin stabilizer follows a logical progression from understanding the degradation mechanism to performing rigorous testing.

G cluster_0 PVC Degradation & Stabilization cluster_1 Performance Evaluation A PVC Resin B Heat Application (Processing) A->B D Organotin Stabilizer A->D C Degradation (Dehydrochlorination) B->C E Stabilization Reactions (HCl scavenging, labile Cl replacement) C->E HCl F Stabilized PVC E->F G Thermal Stability Testing (Static Heat, Dehydrochlorination) F->G H UV Resistance Testing (Accelerated Weathering) F->H I Migration Testing F->I J Cost-Benefit Analysis G->J H->J I->J K Optimal Stabilizer Selection J->K

Figure 1: Logical workflow for PVC stabilization and evaluation.

Signaling Pathway of Organotin Stabilization

The mechanism by which organotin mercaptide stabilizers protect PVC from thermal degradation involves a series of chemical reactions. A simplified representation of this pathway is crucial for understanding their function at a molecular level.

G cluster_stabilization Stabilization Mechanism pvc PVC Chain ...-CH(Cl)-CH2-... allyl_cl Unstable Allylic Chloride ...-CH=CH-CH(Cl)-... pvc:e->allyl_cl:w -HCl heat Heat heat->pvc hcl HCl stabilizer {Dialkyltin Mercaptide | R2Sn(SR')2} degraded_pvc {Degraded PVC | (Polyene Formation)} allyl_cl->degraded_pvc Further Degradation intermediate {Intermediate Complex} allyl_cl->intermediate Labile Chlorine stabilizer->intermediate Reacts with tin_chloride {Dialkyltin Dichloride | R2SnCl2} stabilizer->tin_chloride Scavenges HCl stabilized_pvc {Stabilized PVC | ...-CH(SR')-CH2-...} intermediate->stabilized_pvc Replaces Cl with SR'

Figure 2: Simplified pathway of PVC stabilization by organotin mercaptides.

References

Global Regulatory Landscape of Octyltin Compounds in Consumer Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the regulatory limits for octyltin compounds in consumer products across key international markets. Understanding these regulations is crucial for ensuring product compliance and consumer safety. This document summarizes quantitative data, details experimental protocols for detection, and visualizes the regulatory workflow.

Regulatory Limits: A Comparative Analysis

Octyltin compounds, primarily used as heat stabilizers in PVC and as catalysts, are subject to varying regulatory scrutiny worldwide due to potential health and environmental concerns. The following table summarizes the regulatory limits for dioctyltin (DOT) compounds, a common type of octyltin, in consumer products across different regions.

Region/CountryRegulation/AuthorityProduct ScopeLimit for Dioctyltin (DOT)
European Union REACH (EC) No 1907/2006, Annex XVII, Entry 20Articles for supply to or use by the general public≤ 0.1% by weight of tin[1]
United States FDA 21 CFR Parts 170-199Food contact materialsAuthorized on a case-by-case basis through Food Contact Notifications (FCNs) with specific migration limits. No general limit for all consumer products.
Canada Food and Drug Regulations (C.R.C., c. 870)Polyvinyl chloride (PVC) food packagingTotal octyltin chemicals ≤ 3% of the resin; migration into food ≤ 1 part per million (ppm) total octyltin. No specific limit for general consumer products under CCPSA.
Japan Act on Control of Household Products Containing Harmful SubstancesGeneral consumer products, including textilesWhile specific numerical limits for octyltin compounds in all consumer products are not explicitly defined, for certain textiles such as diapers, diaper covers, bibs, and underwear, tributyltin (TBT) and triphenyltin (TPhT) are designated as "not used," implying a de facto ban.[1] For food contact materials, a positive list system is being implemented.[2][3]

Experimental Protocols for Octyltin Determination

Accurate quantification of octyltin compounds in consumer products is essential for regulatory compliance. Various analytical methods are employed, with the choice of method often depending on the product matrix and the specific organotin compound of interest.

ISO 22744-2:2020 - Direct Method for Textiles using LC-MS/MS

This International Organization for Standardization (ISO) method is specifically designed for the determination of organotin compounds in textile products.[4]

Methodology:

  • Sample Preparation: A representative sample of the textile material is cut into small pieces.

  • Extraction: The organotin compounds are extracted from the textile sample using a solvent mixture, typically methanol and ethanol, in the presence of a complexing agent like tropolone. The extraction is usually facilitated by ultrasonication.

  • Analysis: The extract is then directly analyzed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique allows for the separation and sensitive detection of individual organotin compounds without the need for a derivatization step.

  • Quantification: Quantification is achieved by comparing the signal of the target analytes in the sample extract to that of known calibration standards.

Gas Chromatography-Based Methods (GC-MS and GC-PFPD)

Gas chromatography (GC) based methods are widely used for the analysis of a broad range of organotin compounds in various matrices. These methods typically involve a derivatization step to make the organotin compounds volatile enough for GC analysis.

Methodology:

  • Extraction: The organotin compounds are first extracted from the consumer product matrix using an appropriate solvent.

  • Derivatization: The extracted organotin compounds are then derivatized to form more volatile and thermally stable derivatives. A common derivatization agent is sodium tetraethylborate, which converts the organotin chlorides to their tetraethyl derivatives.

  • Analysis: The derivatized sample is injected into a gas chromatograph for separation. The separated compounds are then detected using a mass spectrometer (MS) or a pulsed flame photometric detector (PFPD).

    • GC-MS: Provides high selectivity and allows for the identification and quantification of the organotin compounds based on their mass spectra.

    • GC-PFPD: Offers high sensitivity and selectivity for tin-containing compounds.[5]

  • Quantification: Similar to LC-MS/MS, quantification is performed using calibration standards.

EPA Method 8323 - µLC-ES-ITMS for Water and Biological Tissues

While developed for environmental samples, the principles of this U.S. Environmental Protection Agency (EPA) method can be adapted for the analysis of certain consumer products.[6][7][8][9]

Methodology:

  • Sample Preparation: The sample is prepared to isolate the organotin compounds. For solid samples, this may involve solvent extraction.

  • Analysis: The prepared sample is analyzed using micro-liquid chromatography (µLC) coupled with electrospray ionization ion trap mass spectrometry (ES-ITMS). This method allows for the direct detection of organotin compounds without derivatization.[6][7]

  • Quantification: An external standard approach is typically used for quantification.

Visualizing the Regulatory Compliance Workflow

The following diagram illustrates a generalized workflow for ensuring that consumer products comply with regulations on harmful substances like octyltin compounds.

Caption: A flowchart illustrating the key stages of ensuring regulatory compliance for consumer products, from development to market access.

This guide is intended for informational purposes and should not be considered as legal advice. It is recommended to consult the full text of the relevant regulations and seek expert advice for specific compliance questions.

References

Safety Operating Guide

Personal protective equipment for handling Octyltin trichloride

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Octyltin Trichloride

This document provides crucial safety protocols and logistical information for the handling and disposal of this compound, tailored for research and drug development professionals. Adherence to these guidelines is essential for ensuring personal safety and minimizing environmental impact.

Hazard Summary

This compound is a hazardous substance that poses significant health risks. It is corrosive and can cause severe skin burns and serious eye damage.[1][2] Inhalation of vapors or mists may be harmful, and prolonged or repeated exposure can cause damage to organs.[3][4] It is also very toxic to aquatic life with long-lasting effects.[3][4]

Exposure Limits

Proper monitoring and control are necessary to remain below established occupational exposure limits.

ParameterLimit Value (as Sn)Source
Permissible Exposure Limit (PEL) 0.1 mg/m³Haz-Map
Threshold Limit Value (TLV) 0.1 mg/m³Haz-Map
TLV - Short-Term Exposure Limit (STEL) 0.2 mg/m³Haz-Map
Immediately Dangerous to Life or Health (IDLH) 25.0 mg/m³Haz-Map
Germany (AGS) - 8-hour Limit 0.01 mg/m³ (inhalable fraction and vapor)ECHEMI
Germany (AGS) - 15-minute Short-Term Limit 0.02 mg/m³ (inhalable fraction and vapor)ECHEMI

Operational Plan: Handling this compound

This protocol outlines the step-by-step process for safely handling this compound in a laboratory setting.

Pre-Handling Preparations
  • Engineering Controls Verification:

    • Confirm that work will be conducted in a certified chemical fume hood or with local exhaust ventilation.[1][4]

    • Ensure a safety shower and eye wash station are accessible and functional.[1]

  • PPE Inspection:

    • Visually inspect all Personal Protective Equipment (PPE) for signs of damage, degradation, or contamination before use.[5]

  • Donning PPE:

    • Step 1: Inner Gloves: Don a pair of nitrile gloves as a base layer.

    • Step 2: Protective Suit: Wear impervious, flame-resistant protective clothing.[1][5] Ensure full coverage.

    • Step 3: Outer Gloves: Don a pair of heavy-duty, chemical-resistant (e.g., butyl rubber or Viton) gloves over the inner gloves. The selected gloves must satisfy the specifications of EN 374.[5]

    • Step 4: Respiratory Protection: If there is a risk of exceeding exposure limits or aerosol formation, use a full-face respirator with appropriate cartridges, or a self-contained breathing apparatus (SCBA).[1][5]

    • Step 5: Eye and Face Protection: Wear tightly fitting safety goggles.[5] If not using a full-face respirator, a face shield is also required.[1]

    • Step 6: Footwear: Wear protective, chemical-resistant boots if the situation requires.[1]

Chemical Handling Procedure
  • Work Area Setup:

    • Handle this compound exclusively within the designated, well-ventilated area (e.g., fume hood).[5]

    • Line the work surface with absorbent, disposable bench paper.

  • Chemical Dispensing:

    • Use a closed system for transfers whenever possible to prevent the generation of vapors or mists.[1]

    • Employ non-sparking tools for all operations.[5]

  • During Operation:

    • Avoid all direct contact with the skin and eyes.[5]

    • Keep containers tightly closed when not in use.

    • Continuously monitor the work area for any signs of spills or contamination.

Post-Handling Decontamination
  • Initial Decontamination:

    • Wipe down external surfaces of primary containers with a suitable decontaminating solution before removing them from the fume hood.

  • Doffing PPE (in order):

    • Step 1: Outer Gloves: While still wearing inner gloves, carefully remove the outer, heavy-duty gloves. Peel them off, turning them inside out, and place them in a designated hazardous waste container.

    • Step 2: Protective Suit & Face Shield: Remove the protective suit and face shield, avoiding contact with the exterior. Place them in the designated waste container.

    • Step 3: Goggles and Respirator: Remove eye protection and respiratory equipment.

    • Step 4: Inner Gloves: Remove the inner nitrile gloves and dispose of them in the hazardous waste container.

  • Personal Hygiene:

    • Immediately wash hands and forearms thoroughly with soap and water.[1][5]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • All materials that have come into contact with this compound, including gloves, bench paper, and disposable labware, must be treated as hazardous waste.

  • Waste Containment:

    • Place all contaminated solid waste into a clearly labeled, sealed, and puncture-resistant hazardous waste container.

    • For liquid waste, use a designated, sealed, and properly labeled waste container.

  • Spill Management:

    • In case of a spill, absorb the material with an inert, liquid-binding material such as sand, diatomite, or universal binders.[3][4]

    • Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[5]

  • Final Disposal:

    • Dispose of all waste containers in accordance with local, regional, and national environmental regulations.[4] Do not allow the product to enter drains or water courses.[3]

Workflow for Safe Handling and Disposal

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal Phase prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe Inspect & Don PPE prep_eng->prep_ppe handle_setup Set Up Work Area prep_ppe->handle_setup handle_chem Handle Chemical (Closed System Preferred) handle_setup->handle_chem post_decon Decontaminate Surfaces handle_chem->post_decon post_doff Doff PPE Correctly post_decon->post_doff post_hygiene Wash Hands Thoroughly post_doff->post_hygiene disp_collect Collect Contaminated Waste post_doff->disp_collect disp_dispose Dispose via Hazardous Waste Stream disp_collect->disp_dispose

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.